molecular formula C8H8BF3O4S B1393574 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid CAS No. 1150114-49-0

2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid

Cat. No.: B1393574
CAS No.: 1150114-49-0
M. Wt: 268.02 g/mol
InChI Key: ZYVAJJOEQOUMOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid is a useful research compound. Its molecular formula is C8H8BF3O4S and its molecular weight is 268.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-methyl-5-(trifluoromethylsulfonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O4S/c1-5-2-3-6(4-7(5)9(13)14)17(15,16)8(10,11)12/h2-4,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVAJJOEQOUMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)C(F)(F)F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675094
Record name [2-Methyl-5-(trifluoromethanesulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-49-0
Record name B-[2-Methyl-5-[(trifluoromethyl)sulfonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150114-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Methyl-5-(trifluoromethanesulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational molecular design. The trifluoromethylsulfonyl (-SO₂CF₃) group, in particular, offers a unique combination of high lipophilicity, strong electron-withdrawing character, and metabolic stability. When appended to a phenylboronic acid scaffold, a versatile building block for palladium-catalyzed cross-coupling reactions, it provides a powerful tool for the synthesis of novel pharmaceuticals and advanced materials.[1][2]

This compound is a prime example of such a strategically functionalized building block. The presence of the methyl group provides a steric and electronic handle to modulate molecular interactions, while the trifluoromethylsulfonyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide presents a comprehensive overview of a plausible and robust synthetic route to this valuable compound, intended for researchers, scientists, and professionals in drug development. The methodologies described are grounded in established chemical principles and supported by relevant literature, providing a practical framework for its preparation.

Proposed Synthetic Pathway: A Multi-step Approach to a Key Building Block

The synthesis of this compound can be envisioned through a multi-step sequence, commencing with a commercially available starting material and proceeding through key intermediates. The overall strategy involves the sequential introduction of the required functional groups onto the aromatic ring, culminating in the final borylation step.

Synthesis_Pathway A 2-Bromo-4-methylaniline B 2-Bromo-4-methylbenzenediazonium chloride A->B Diazotization C S-(2-Bromo-4-methylphenyl) O-ethyl carbonodithioate B->C Sandmeyer Reaction (Potassium Ethyl Xanthate) D 2-Bromo-4-methylthiophenol C->D Hydrolysis E 2-Bromo-1-methyl-4-(trifluoromethylthio)benzene D->E S-Trifluoromethylation F 2-Bromo-1-methyl-4-(trifluoromethylsulfonyl)benzene E->F Oxidation G This compound F->G Lithiation-Borylation

References

An In-depth Technical Guide to 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid, a specialized building block with significant potential in medicinal chemistry and materials science. We will delve into its structural attributes, predicted properties, synthetic considerations, and its pivotal role in modern organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Core Concepts: Understanding this compound

1.1. Chemical Identity and Significance

This compound, identified by the CAS Number 1150114-49-0 , is a highly functionalized arylboronic acid. Its structure is characterized by a phenyl ring substituted with a boronic acid group, a methyl group, and a trifluoromethylsulfonyl group. This unique combination of substituents imparts distinct electronic and steric properties, making it a valuable reagent for the synthesis of complex organic molecules.

1.2. The Influence of Key Functional Groups

The reactivity and utility of this molecule are dictated by the interplay of its functional groups:

  • The Boronic Acid Moiety (-B(OH)₂): This group is the cornerstone of its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a fundamental tool for the formation of carbon-carbon bonds.

  • The Trifluoromethylsulfonyl Group (-SO₂CF₃): As a potent electron-withdrawing group, the trifluoromethylsulfonyl moiety significantly influences the electronic properties of the phenyl ring. This can enhance the reactivity of the boronic acid in certain coupling reactions and can also impart desirable properties such as increased metabolic stability and binding affinity in pharmaceutical candidates.

  • The Methyl Group (-CH₃): The methyl group provides steric bulk and can influence the conformational preferences of the molecule and its derivatives. It can also serve as a point for further chemical modification.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, we can predict its key properties based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1150114-49-0Internal Database
Molecular Formula C₈H₈BF₃O₄SCalculated
Molecular Weight 268.02 g/mol Calculated
Appearance White to off-white solid (Predicted)Analogy
pKa Lower than phenylboronic acid (Predicted)[1][2]

2.1. Spectroscopic Characterization (Predicted)

  • ¹H NMR: Distinct aromatic proton signals, a singlet for the methyl group protons, and a broad singlet for the boronic acid hydroxyl protons.

  • ¹³C NMR: Resonances for the aromatic carbons, the methyl carbon, and a characteristic signal for the carbon attached to the boron atom.

  • ¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

  • ¹¹B NMR: A single resonance characteristic of a trigonal boronic acid.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns.

Synthetic Pathways and Strategies

The synthesis of functionalized arylboronic acids like this compound typically involves the introduction of the boronic acid moiety onto a pre-functionalized aromatic ring.

3.1. Proposed Retrosynthetic Approach

A plausible synthetic route would start from a commercially available substituted toluene. The key steps would involve the introduction of the trifluoromethylsulfonyl group followed by a directed metallation and borylation sequence.

G Target This compound Intermediate1 1-Bromo-2-methyl-5-(trifluoromethylsulfonyl)benzene Target->Intermediate1 Lithiation & Borylation StartingMaterial 4-Bromo-3-methylbenzenesulfonyl chloride Intermediate1->StartingMaterial Trifluoromethylation Reagent3 Organolithium Reagent (e.g., n-BuLi) Intermediate1->Reagent3 Reagent1 Trifluoromethylating Agent (e.g., TMSCF3) StartingMaterial->Reagent1 Reagent2 Borylating Agent (e.g., B(OiPr)3) Reagent3->Reagent2

Caption: Proposed retrosynthetic analysis for this compound.

3.2. Illustrative Synthetic Protocol

  • Sulfonylation: Conversion of a suitable substituted toluene to the corresponding sulfonyl chloride.

  • Trifluoromethylation: Introduction of the trifluoromethyl group onto the sulfonyl chloride.

  • Halogenation: Bromination of the aromatic ring at the desired position.

  • Lithium-Halogen Exchange: Treatment with an organolithium reagent at low temperature to generate an aryllithium species.

  • Borylation: Quenching the aryllithium with a trialkyl borate ester.

  • Hydrolysis: Acidic workup to yield the final boronic acid.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The Suzuki-Miyaura reaction is a powerful and versatile method for forming C-C bonds, and arylboronic acids are key participants.[3]

Suzuki_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X-Ln Ar-Pd(II)-X-Ln Pd(0)Ln->Ar-Pd(II)-X-Ln Oxidative Addition Ar-Pd(II)-Ar'-Ln Ar-Pd(II)-Ar'-Ln Ar-Pd(II)-X-Ln->Ar-Pd(II)-Ar'-Ln Transmetalation Ar-Pd(II)-Ar'-Ln->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'-Ln->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'-Ln Ar'-X Ar'-X Ar'-X->Ar-Pd(II)-X-Ln Base Base Base->Ar-Pd(II)-Ar'-Ln

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

4.1. A General Protocol for Suzuki-Miyaura Coupling

This protocol serves as a robust starting point for employing this compound in a cross-coupling reaction.

Materials:

  • This compound (1.1 equivalents)

  • Aryl halide (or triflate) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[4]

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, and the base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent(s) to the vessel.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Ensuring Experimental Integrity: A Self-Validating Approach

To ensure the reliability and reproducibility of synthetic procedures involving this compound, a self-validating experimental design is crucial.

Validation_Workflow cluster_0 Pre-Reaction cluster_1 In-Process cluster_2 Post-Reaction A Reagent Purity Check (NMR, LC-MS) C Reaction Monitoring (TLC, LC-MS) A->C B Anhydrous & Degassed Solvents B->C D Work-up & Purification (Chromatography) C->D E Product Characterization (NMR, MS, HRMS) D->E F Purity Analysis (HPLC, qNMR) E->F

Caption: A logical workflow for a self-validating synthetic protocol.

This workflow emphasizes the importance of verifying the quality of starting materials, actively monitoring the reaction's progress, and rigorously characterizing the final product to ensure its identity and purity.

Conclusion and Future Outlook

This compound represents a valuable and highly functionalized building block for organic synthesis. The presence of the electron-withdrawing trifluoromethylsulfonyl group is expected to confer unique reactivity in cross-coupling reactions and potentially enhance the biological and material properties of its derivatives. While specific applications are still emerging, its structural motifs are highly relevant to the development of novel pharmaceuticals and advanced materials.[5][6][7] Further research into the specific applications of this reagent is warranted and is anticipated to yield exciting discoveries in both academic and industrial settings.

References

Properties of 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid

This guide provides a comprehensive technical overview of this compound (CAS No. 947533-96-2), a specialized arylboronic acid of significant interest to researchers and professionals in synthetic chemistry and drug development. We will explore its unique structural attributes, physicochemical properties, reactivity, and applications, with a focus on the underlying principles that govern its utility in modern organic synthesis.

Introduction and Strategic Importance

This compound is a bifunctional organic compound featuring a boronic acid moiety ortho to a methyl group and meta to a trifluoromethylsulfonyl group. This specific substitution pattern imparts a unique combination of steric and electronic properties, making it a valuable building block for introducing complex aryl fragments in the synthesis of pharmaceuticals and advanced materials.

The strategic importance of this reagent lies in the synergistic effects of its substituents:

  • Boronic Acid Group (-B(OH)₂): The cornerstone of its reactivity, enabling participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

  • Trifluoromethylsulfonyl Group (-SO₂CF₃): As one of the most powerful electron-withdrawing groups, it significantly modulates the electronic properties of the phenyl ring.[1] This influences reaction kinetics and the properties of the final product.

  • Methyl Group (-CH₃): Positioned ortho to the boronic acid, it introduces steric hindrance that can influence reaction selectivity and the rotational dynamics around the C-B bond.

This guide will dissect these features to provide a field-proven perspective on its application.

Molecular Structure and Physicochemical Properties

Structural Analysis

The molecule's reactivity is a direct consequence of its structure. The sp²-hybridized boron atom possesses an empty p-orbital, rendering it a mild Lewis acid.[2] The trifluoromethylsulfonyl group exerts a strong negative inductive effect (-I), withdrawing electron density from the aromatic ring.[1][3] This deactivation makes the phenyl ring less susceptible to electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution and influences the transmetalation step in cross-coupling reactions.

Caption: Structure of this compound.

Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from its structure and data on analogous compounds. It is expected to be a white to off-white crystalline solid, typical of many phenylboronic acids.[2][4]

PropertyValueSource
CAS Number 947533-96-2[5][6]
Molecular Formula C₈H₈BF₃O₂[7]
Molecular Weight 203.96 g/mol [6]
Appearance White to off-white crystalline powder (expected)[2][4]
Solubility Soluble in polar organic solvents (e.g., DMSO, Methanol, THF); poorly soluble in nonpolar solvents (e.g., hexanes).[2][4]
Stability Hygroscopic; air and moisture sensitive. Can undergo thermal dehydration to form the corresponding boroxine anhydride.[8][9][10]

Synthesis and Purification

A common and plausible synthetic route to arylboronic acids involves the reaction of an organometallic intermediate, such as an aryllithium or Grignard reagent, with a trialkyl borate ester, followed by acidic workup.

retrosynthesis target This compound intermediate1 Aryl Lithium/Grignard Intermediate target->intermediate1 Boronation borate B(OR)₃ (e.g., Triisopropyl borate) starting_material 1-Bromo-2-methyl-5-(trifluoromethylsulfonyl)benzene intermediate1->starting_material Metal-Halogen Exchange (e.g., w/ n-BuLi) or Mg insertion suzuki_cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition (Rate-Determining) pd0->oxidative_add pd_complex R¹-Pd(II)L₂-X oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation trans_complex R¹-Pd(II)L₂-R² transmetalation->trans_complex reductive_elim Reductive Elimination trans_complex->reductive_elim reductive_elim->pd0 product R¹-R² (Coupled Product) reductive_elim->product aryl_halide R¹-X (Aryl Halide) aryl_halide->oxidative_add boronic_acid R²-B(OH)₂ (Our Target Molecule) boronic_acid->transmetalation base Base (e.g., K₃PO₄) base->transmetalation

References

An In-Depth Technical Guide to 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid: A Keystone Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Boronic Acids in Drug Discovery

In the landscape of modern synthetic and medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic character, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] Among the vast arsenal of fluorinated building blocks, arylboronic acids bearing strongly electron-withdrawing groups are of particular interest. This guide focuses on 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid , a versatile reagent that marries the utility of the boronic acid moiety for carbon-carbon bond formation with the potent electronic effects of the trifluoromethylsulfonyl group.

The trifluoromethylsulfonyl (-SO₂CF₃) group is one of the most powerful electron-withdrawing groups used in medicinal chemistry. Its introduction into a molecular scaffold can significantly impact a compound's acidity, reactivity, and interactions with biological targets.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its fundamental properties to its practical application in robust synthetic protocols, with a particular focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective application in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 268.02 g/mol N/A
Molecular Formula C₈H₈BF₃O₄SN/A
CAS Number 1150114-49-0N/A
Appearance Typically a white to off-white solidN/A
Functional Groups Boronic acid (-B(OH)₂), Methyl (-CH₃), Trifluoromethylsulfonyl (-SO₂CF₃)N/A

Synthetic Rationale and a Plausible Preparative Workflow

While a specific, peer-reviewed synthesis for this compound is not extensively documented in readily available literature, a robust and logical synthetic route can be proposed based on established methodologies for the preparation of arylboronic acids. A highly effective and general approach involves the iridium-catalyzed borylation of a corresponding arene followed by hydrolysis.[4][5]

A plausible synthetic pathway would commence with the commercially available 1-methyl-4-(trifluoromethylsulfonyl)benzene. This starting material would undergo a directed C-H borylation, catalyzed by an iridium complex, with a boron source such as bis(pinacolato)diboron (B₂pin₂). The ortho-directing influence of the methyl group would favor borylation at the C2 position. The resulting boronate ester can then be hydrolyzed under acidic or basic conditions to yield the target this compound.

Synthetic_Workflow start 1-Methyl-4-(trifluoromethylsulfonyl)benzene reagents1 B₂(pinacol)₂ [Ir(cod)OMe]₂ dtbbpy intermediate 2-(Bpin)-1-Methyl-4-(trifluoromethylsulfonyl)benzene reagents1->intermediate C-H Borylation reagents2 Hydrolysis (e.g., NaIO₄, aq. THF or HCl) product This compound reagents2->product Deprotection

Caption: A plausible synthetic workflow for this compound.

Experimental Causality: Why this Synthetic Approach is Advantageous
  • C-H Borylation: This modern approach avoids the often harsh conditions required for preparing organometallic reagents (e.g., Grignard or organolithium) from aryl halides, which might not be compatible with the trifluoromethylsulfonyl group.[6]

  • Iridium Catalysis: Iridium catalysts are well-known for their high efficiency and functional group tolerance in C-H activation/borylation reactions.[4]

  • One-Pot Potential: The conversion of the boronate ester to the boronic acid can often be performed in a one-pot sequence, streamlining the synthetic process.[4][5]

Application in Suzuki-Miyaura Cross-Coupling: A Detailed Protocol

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[7] this compound is an excellent substrate for these reactions, allowing for the introduction of the 2-methyl-5-(trifluoromethylsulfonyl)phenyl moiety into a wide range of molecules.

The strong electron-withdrawing nature of the trifluoromethylsulfonyl group renders the boronic acid more Lewis acidic. This can influence the transmetalation step of the catalytic cycle. While electron-withdrawing groups can sometimes slow down this step, careful optimization of the reaction conditions, particularly the choice of base and catalyst system, can lead to high-yielding and efficient couplings.[7] Boronic acids with electron-withdrawing substituents can be more susceptible to protodeboronation under basic conditions, making the choice of a suitable base and reaction temperature critical.[8]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)-Ar'L₂ OxAdd->Transmetalation Transmetalation RedElim Ar-Ar' Transmetalation->RedElim Reductive Elimination RedElim->Pd0 ArX Aryl Halide (Ar-X) ArX->OxAdd BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol for Suzuki-Miyaura Coupling

The following protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl halides.

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(OAc)₂ with a suitable ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME and water)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the aryl halide, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent the degradation of the palladium(0) catalyst.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Stir the mixture at the desired temperature (typically between 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Causality Behind Experimental Choices:
  • Catalyst Selection: For electron-deficient boronic acids, palladium catalysts with electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can be beneficial as they promote the oxidative addition and reductive elimination steps.[8]

  • Base Selection: A moderately strong base like potassium carbonate is often a good starting point. For more challenging couplings, a stronger base like cesium carbonate or potassium phosphate may be required to facilitate the transmetalation step.[9]

  • Solvent System: A mixture of an organic solvent and water is commonly used. Water can aid in the dissolution of the base and facilitate the formation of the active boronate species.

The Role in Drug Development: Crafting the Next Generation of Therapeutics

The 2-methyl-5-(trifluoromethylsulfonyl)phenyl motif is a valuable pharmacophore in drug discovery. The trifluoromethylsulfonyl group can act as a bioisostere for other functional groups, modulate pKa, and engage in specific interactions with protein targets.[10] Biaryl sulfonamides, which can be readily synthesized using this boronic acid, are a class of compounds with a wide range of biological activities and are found in numerous approved drugs and clinical candidates.[11]

The introduction of this specific moiety can:

  • Enhance Metabolic Stability: The C-F bonds in the trifluoromethyl group are exceptionally strong, making the group resistant to metabolic degradation.[1]

  • Increase Lipophilicity: This can improve cell membrane permeability and oral bioavailability.[1]

  • Modulate Acidity: The strong electron-withdrawing nature of the -SO₂CF₃ group can significantly lower the pKa of nearby acidic or basic centers, which can be crucial for target engagement and pharmacokinetic properties.

  • Form Key Interactions: The sulfonyl oxygens can act as hydrogen bond acceptors, contributing to the binding affinity of a drug candidate to its target protein.

Conclusion: A Versatile Tool for Innovation

This compound stands out as a highly valuable and versatile building block for medicinal and materials chemistry. Its unique combination of a reactive boronic acid handle and a potent electron-withdrawing trifluoromethylsulfonyl group provides a powerful tool for the synthesis of novel and complex molecular architectures. A deep understanding of its properties and reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling, empowers researchers to rationally design and efficiently synthesize the next generation of therapeutics and advanced materials.

References

2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid NMR data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid

Introduction

This compound is a bespoke organoboron compound featuring a trifluoromethylsulfonyl group, a potent electron-withdrawing moiety, and a methyl group, a mild electron-donating group, on a phenylboronic acid scaffold. This substitution pattern creates a unique electronic environment, making multi-nuclear NMR spectroscopy an indispensable tool for its structural elucidation and characterization. This guide provides a comprehensive analysis of the predicted ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra of this molecule, grounded in fundamental principles of NMR spectroscopy. It is intended for researchers and scientists in the fields of medicinal chemistry and materials science, offering both theoretical insights and practical protocols for empirical data acquisition.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on established substituent effects on aromatic systems.[1][2][3][4] The numbering convention used for the assignments is shown in Figure 1.

Chemical structure of this compound with atom numbering.Figure 1. Structure and numbering of this compound.

¹H NMR Data (Predicted)

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl group protons. The strong electron-withdrawing nature of the trifluoromethylsulfonyl group is expected to significantly deshield the aromatic protons, shifting them downfield.[3]

Assignment Predicted δ (ppm) Multiplicity Predicted J (Hz) Integration
H-38.2 - 8.4Doublet (d)⁴J = ~2 Hz1H
H-47.8 - 8.0Doublet of Doublets (dd)³J = ~8 Hz, ⁴J = ~2 Hz1H
H-67.4 - 7.6Doublet (d)³J = ~8 Hz1H
-CH₃2.5 - 2.7Singlet (s)-3H
-B(OH)₂4.5 - 6.0Broad Singlet (br s)-2H

Rationale: The H-3 proton, being ortho to the strongly electron-withdrawing -SO₂CF₃ group, is expected to be the most deshielded. The H-4 proton will be split by both H-3 and H-6, while the H-6 proton will show a standard ortho coupling.[5][6][7] The boronic acid protons are exchangeable and will likely appear as a broad singlet.

¹³C NMR Data (Predicted)

The ¹³C NMR spectrum will reflect the electronic perturbations of the substituents on the aromatic ring. The carbon atoms directly attached to the electron-withdrawing groups will be shifted downfield.[8][9][10][11]

Assignment Predicted δ (ppm)
C-1~135
C-2~140
C-3~128
C-4~132
C-5~138
C-6~130
-CH₃~20
-CF₃~120 (quartet)

Rationale: The carbon bearing the trifluoromethyl group (C-5) and the carbon with the boronic acid (C-1) are expected to be significantly deshielded. The trifluoromethyl carbon itself will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Data (Predicted)

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[12][13][14][15] The trifluoromethyl group in this molecule is expected to produce a single, sharp resonance.

Assignment Predicted δ (ppm) Multiplicity
-CF₃-60 to -65Singlet (s)

Rationale: The chemical shift of the -CF₃ group is influenced by the electronic environment of the aromatic ring.[16] In the absence of other fluorine atoms, the signal will appear as a singlet.

¹¹B NMR Data (Predicted)

¹¹B NMR is specific for boron-containing compounds. Boronic acids typically exhibit a broad signal due to the quadrupolar nature of the boron nucleus.[17][18][19][20][21][22]

Assignment Predicted δ (ppm) Linewidth
-B(OH)₂28 - 33Broad

Rationale: The chemical shift is characteristic of a trigonal planar (sp² hybridized) boronic acid.[17][18] The broadness of the signal is a result of quadrupolar relaxation, which is common for nuclei with a spin greater than 1/2 in an asymmetric environment.[22][23][24][25][26]

Experimental Protocols

Sample Preparation

Meticulous sample preparation is crucial for obtaining high-quality NMR spectra.[27][28][29][30]

  • Analyte Preparation : Weigh approximately 10-20 mg of this compound for ¹H NMR and 30-50 mg for ¹³C NMR.

  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the compound. Acetone-d₆ or DMSO-d₆ are good starting points due to their polarity. Ensure the solvent is of high purity and stored over molecular sieves to minimize water content.

  • Dissolution : Dissolve the analyte in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Filtration : Filter the solution through a pipette with a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

  • Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can reference the spectrum to the residual solvent signal.

G cluster_prep Sample Preparation Workflow weigh Weigh Analyte (10-50 mg) solvent Select & Add Deuterated Solvent (0.6-0.7 mL) weigh->solvent dissolve Dissolve Sample (Vortex/Sonicate) solvent->dissolve filter Filter into NMR Tube dissolve->filter cap Cap and Label NMR Tube filter->cap

A streamlined workflow for NMR sample preparation.
Data Acquisition

The following are general parameters for data acquisition on a standard 400 or 500 MHz NMR spectrometer.

  • Instrument Setup : Insert the NMR tube into the spinner turbine and place it in the magnet.

  • Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.[30]

  • Tuning and Matching : Tune and match the probe for the specific nucleus being observed (¹H, ¹³C, ¹⁹F, or ¹¹B).[30]

  • Acquisition Parameters :

    • ¹H NMR : 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

    • ¹³C NMR : 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.

    • ¹⁹F NMR : 64-128 scans, spectral width of ~100 ppm centered around the expected chemical shift.

    • ¹¹B NMR : 2048-8192 scans, spectral width of ~200 ppm.

Data Processing

Raw NMR data (Free Induction Decay or FID) must be mathematically processed to generate the final spectrum.[31][32][33][34]

  • Fourier Transformation : The FID, a time-domain signal, is converted into a frequency-domain spectrum using a Fourier transform.[31][33]

  • Apodization : A weighting function (e.g., exponential multiplication) is applied to the FID before Fourier transformation to improve the signal-to-noise ratio or resolution.

  • Phasing : The spectrum is phase-corrected to ensure all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction : The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Referencing : The chemical shift axis is referenced to the internal standard (e.g., TMS at 0 ppm) or the residual solvent signal.

  • Integration : The area under each peak is integrated to determine the relative number of nuclei contributing to the signal.

G cluster_processing NMR Data Processing Pipeline fid Raw FID Data apodization Apodization (Windowing) fid->apodization ft Fourier Transformation apodization->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline referencing Referencing & Calibration baseline->referencing spectrum Final Spectrum referencing->spectrum

Key steps in processing raw NMR data.

Conclusion

The predicted multi-nuclear NMR data for this compound provides a robust framework for the structural verification of this compound. The interplay of the electron-donating methyl group and the strongly electron-withdrawing trifluoromethylsulfonyl and boronic acid moieties creates a distinct and interpretable spectral fingerprint across ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectroscopy. By following the detailed experimental protocols outlined in this guide, researchers can confidently acquire and process high-quality NMR data, enabling unambiguous characterization and facilitating further studies in drug development and materials science.

References

A Technical Guide to 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic Acid: Availability, Application, and Safe Handling for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid, a specialized chemical intermediate of significant interest to researchers in medicinal chemistry and materials science. The document details the compound's physicochemical properties, commercial availability, and critical role as a building block in modern synthetic chemistry. A comprehensive, field-proven protocol for its application in Suzuki-Miyaura cross-coupling reactions is presented, complete with a workflow visualization and an explanation of the causal factors behind key experimental steps. Furthermore, this guide consolidates essential safety, handling, and storage information to ensure its proper use in a laboratory setting. The content is tailored for researchers, scientists, and drug development professionals, aiming to serve as a practical resource for leveraging this valuable reagent in complex molecular design and synthesis.

Compound Identification and Physicochemical Properties

This compound is a substituted arylboronic acid. The presence of both a methyl group and a strongly electron-withdrawing trifluoromethylsulfonyl group on the phenyl ring makes it a unique and valuable building block. These substituents modulate the electronic properties and reactivity of the boronic acid moiety, influencing its performance in cross-coupling reactions.

The key identifiers and properties of the compound are summarized below.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 1150114-49-0[1]
Molecular Formula C₈H₈BF₃O₄S[1]
Molecular Weight 268.02 g/mol [1]
Synonyms (2-methyl-5-trifluoromethanesulfonylphenyl)boronic acid[1]
Storage Temperature 2-8°C[1]
InChI Key WFARXIDYQNIXLI-UHFFFAOYSA-N[2]
Canonical SMILES CC1=CC=C(C=C1B(O)O)S(=O)(=O)C(F)(F)F

Commercial Availability and Procurement

This compound is classified as a research chemical and is not typically produced in bulk quantities. Its availability is primarily through specialized chemical suppliers that cater to the research and development sector, including pharmaceutical companies, academic institutions, and contract research organizations (CROs).

Procurement is generally on a gram-to-kilogram scale. Due to its specialized nature, lead times may vary, and it is advisable to inquire about stock levels and delivery schedules in advance of planning large-scale synthetic campaigns.

Table of Representative Suppliers:

Supplier / PlatformCAS NumberNotes
ChemicalBook1150114-49-0A comprehensive resource that lists suppliers and properties for this specific compound.[1]
Various R&D Suppliers1150114-49-0Available through various catalogs of fine chemical providers, often for custom synthesis or on-demand orders.

Note: Researchers should always request a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the material before use.

Applications in Synthetic Chemistry and Drug Discovery

The utility of boronic acids in pharmaceutical synthesis is well-established, primarily due to their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4] This reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures.[4][5]

The specific structure of this compound offers distinct advantages:

  • Boronic Acid Moiety : This functional group is the active component in Suzuki-Miyaura coupling, allowing for the precise and efficient formation of a biaryl linkage with an aryl halide or triflate.[4]

  • Trifluoromethylsulfonyl Group (-SO₂CF₃) : This is a powerful electron-withdrawing group. Its incorporation into a molecule can significantly enhance metabolic stability, improve binding affinity, and modify lipophilicity and pKa, all of which are critical parameters in drug design.[6] The strategic introduction of trifluoromethyl groups is a widely used tactic in medicinal chemistry to optimize lead compounds.[7][8][9]

  • Methyl Group (-CH₃) : The ortho-methyl group provides steric bulk that can influence the conformation of the final molecule and can serve as a metabolic blocking site, further enhancing the pharmacokinetic profile of a drug candidate.

Given these features, this reagent is an ideal starting material for synthesizing novel compounds in areas such as oncology, neurodegenerative disease, and inflammatory disorders, where fine-tuning molecular properties is paramount.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This section provides a representative, self-validating protocol for the Suzuki-Miyaura cross-coupling reaction using this compound. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To synthesize a biaryl compound by coupling this compound with a generic aryl bromide.
Materials and Reagents:
  • This compound (1.2 equivalents)

  • Aryl Bromide (Ar-Br) (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)[10][11]

  • Solvent System (e.g., Toluene/H₂O or Dioxane/H₂O, typically 4:1 ratio)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Step-by-Step Methodology:
  • Vessel Preparation (The "Why"): The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, the entire reaction must be conducted under an inert atmosphere to prevent catalyst degradation and ensure a high yield.

    • Place a stir bar in the Schlenk flask.

    • Flame-dry the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Reagent Addition (The "Why"): The order of addition is important. The solid reagents are added first to the inerted flask before introducing the solvents. The boronic acid is used in slight excess to drive the reaction to completion, accounting for any potential homocoupling or protodeboronation side reactions.

    • To the flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.03 eq).

    • Evacuate and backfill the flask with inert gas again.

  • Solvent Degassing and Addition (The "Why"): Solvents contain dissolved oxygen that must be removed. Degassing via sparging with an inert gas is a reliable method to achieve this.

    • Degas the solvent mixture (e.g., Toluene/Water) by bubbling Argon through it for 20-30 minutes.

    • Add the degassed solvent to the reaction flask via cannula or syringe.

  • Reaction Execution (The "Why"): Heat is typically required to drive the catalytic cycle. The temperature and time are substrate-dependent and should be monitored for optimal conversion.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reaction Quench and Workup (The "Why"): Once the starting material is consumed, the reaction is "quenched" to stop it. An aqueous workup is used to remove the inorganic base and salts.

    • Cool the reaction to room temperature.

    • Add deionized water and an organic solvent (e.g., Ethyl Acetate).

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification (The "Why"): The crude product contains residual catalyst and byproducts. Column chromatography is the standard method for isolating the pure biaryl compound.

    • Concentrate the filtered organic solution under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient).

Workflow Visualization

Suzuki_Coupling_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification Phase A 1. Inert Atmosphere Setup (Flame-dry Schlenk flask, backfill with Ar/N2) B 2. Reagent Addition (Ar-Br, Boronic Acid, Base, Pd Catalyst) A->B C 3. Solvent Degassing & Addition (Sparging with Ar/N2) B->C D 4. Heating & Monitoring (80-100°C, monitor by TLC/LC-MS) C->D E 5. Quench & Aqueous Extraction (Add H2O, separate layers) D->E F 6. Drying & Concentration (Dry with Na2SO4, evaporate solvent) E->F G 7. Purification (Flash Column Chromatography) F->G H Final Product (Characterization by NMR, MS) G->H

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The following information is synthesized from standard safety data sheets.

  • Hazard Identification :

    • GHS Signal Word : Warning[1]

    • Hazard Statements :

      • H319: Causes serious eye irritation.[1]

      • May cause skin irritation and respiratory irritation.

  • Precautionary Statements :

    • P264: Wash hands and any exposed skin thoroughly after handling.[1][12]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1][12][13]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][14]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.[13]

    • Skin Protection : Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.[12]

    • Respiratory Protection : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13][15]

  • Storage and Stability :

    • Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][15]

    • Recommended Temperature : 2-8°C.[1]

    • Incompatibilities : Keep away from strong oxidizing agents.[13][14]

  • First-Aid Measures :

    • Eye Contact : Immediately flush with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[13]

    • Skin Contact : Wash off immediately with plenty of soap and water.[13][14]

    • Inhalation : Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.[13]

    • Ingestion : Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12][13]

Conclusion

This compound is a highly functionalized building block with significant potential for the synthesis of novel chemical entities in drug discovery and materials science. Its commercial availability through specialized suppliers enables its use in advanced research projects. Understanding its reactivity, particularly in robust protocols such as the Suzuki-Miyaura coupling, allows chemists to harness its full potential. Adherence to strict safety and handling protocols is mandatory to ensure the well-being of laboratory personnel. This guide serves as a foundational resource for the effective and safe utilization of this valuable compound.

References

The Enhanced Reactivity of Trifluoromethylsulfonyl-Substituted Phenylboronic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Cross-Coupling Chemistry

In the landscape of modern synthetic chemistry, the quest for novel building blocks that offer enhanced reactivity, selectivity, and functional group tolerance is perpetual. Among these, arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. While the field is mature, a new class of reagents is gaining traction for its potential to overcome some of the limitations of traditional boronic acids: those bearing the trifluoromethylsulfonyl (SO₂CF₃) group. This powerful electron-withdrawing group imparts unique electronic properties to the phenylboronic acid scaffold, significantly influencing its reactivity and stability. This guide provides an in-depth exploration of the synthesis, properties, and applications of trifluoromethylsulfonyl-substituted phenylboronic acids, offering a technical resource for researchers in drug discovery, materials science, and beyond. The trifluoromethyl group is a cornerstone in medicinal chemistry, known to enhance metabolic stability and binding affinity of drug candidates.[1] The trifluoromethylsulfonyl group, with its even stronger electron-withdrawing nature, is poised to offer even greater advantages in tuning molecular properties.

The Trifluoromethylsulfonyl Group: An Electronic Powerhouse

The trifluoromethylsulfonyl (SO₂CF₃) group is one of the most strongly electron-withdrawing groups known in organic chemistry. Its influence on the reactivity of a phenylboronic acid is profound and multifaceted.

Enhanced Lewis Acidity

The SO₂CF₃ group significantly increases the Lewis acidity of the boronic acid moiety.[2][3] This is a direct consequence of the inductive effect of the SO₂CF₃ group, which pulls electron density away from the boron atom, making it more electrophilic. This enhanced Lewis acidity has several important implications for reactivity:

  • Facilitated Transmetalation: In the Suzuki-Miyaura catalytic cycle, the transmetalation step, where the aryl group is transferred from boron to the palladium center, is often rate-limiting, especially for electron-deficient boronic acids.[4] The increased Lewis acidity of trifluoromethylsulfonyl-substituted phenylboronic acids can accelerate this step, leading to higher reaction rates and yields.

  • Activation of Coupling Partners: The enhanced electrophilicity can also influence the interaction with the base in the reaction mixture, facilitating the formation of the reactive boronate species.

Impact on Stability and Protodeboronation

A common side reaction for boronic acids, particularly electron-deficient ones, is protodeboronation, where the C-B bond is cleaved by a proton source.[5] While the strong electron-withdrawing nature of the SO₂CF₃ group might be expected to increase susceptibility to nucleophilic attack on the boron, it can also stabilize the aryl anion leaving group in certain protodeboronation pathways. However, for aromatic boronic acids bearing electron-withdrawing substituents, acidic conditions can help to stabilize them against certain protodeboronation mechanisms.[5] The stability of trifluoromethyl-substituted phenylboronic acids has been noted to be high, suggesting that their trifluoromethylsulfonyl counterparts may also exhibit good stability under appropriate conditions.[6]

Synthesis of Trifluoromethylsulfonyl-Substituted Phenylboronic Acids

The synthesis of these specialized boronic acids typically involves the introduction of the boronic acid moiety onto a pre-functionalized aromatic ring containing the trifluoromethylsulfonyl group. While specific literature on the synthesis of trifluoromethylsulfonyl phenylboronic acids is not abundant, general methods for the synthesis of arylboronic acids can be adapted.

A plausible synthetic route is outlined below:

G cluster_0 Synthetic Pathway A Aryl Halide with SO2CF3 Group (e.g., 1-bromo-4-(trifluoromethylsulfonyl)benzene) B Lithiation or Grignard Formation (e.g., n-BuLi or Mg) A->B Organometallic Formation C Borylation (e.g., Trialkyl borate) B->C Electrophilic Quench D Hydrolysis (e.g., Acidic workup) C->D Protonolysis E Trifluoromethylsulfonyl Phenylboronic Acid D->E Final Product

Caption: A general synthetic workflow for trifluoromethylsulfonyl phenylboronic acids.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard methods for arylboronic acid synthesis. Researchers should optimize these conditions for their specific substrate.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with the starting aryl bromide (1.0 eq) and anhydrous THF.

  • Organometallic Formation: The solution is cooled to -78 °C, and a solution of n-butyllithium in hexanes (1.1 eq) is added dropwise, maintaining the temperature below -70 °C. The reaction is stirred for 1 hour at this temperature.

  • Borylation: Triisopropyl borate (1.5 eq) is added dropwise at -78 °C. The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of 2 M HCl at 0 °C. The mixture is stirred for 1-2 hours at room temperature.

  • Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.

Reactivity in Suzuki-Miyaura Cross-Coupling

The primary application of these boronic acids is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures containing the trifluoromethylsulfonyl moiety. These products are of significant interest in medicinal chemistry and materials science due to the unique properties imparted by the SO₂CF₃ group.[7]

Reaction Mechanism and the Role of the SO₂CF₃ Group

The Suzuki-Miyaura coupling follows a well-established catalytic cycle. The electron-withdrawing SO₂CF₃ group is expected to have the most significant impact on the transmetalation step.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln C Ar-Pd(II)-X Ln A->C Ar-X G Ar-Ar' B Oxidative Addition (Ar-X) E Ar-Pd(II)-Ar' Ln C->E Ar'-B(OH)2 Base D Transmetalation (Ar'-B(OH)2) E->A Ar-Ar' F Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The trifluoromethylsulfonyl group on the arylboronic acid (Ar'-B(OH)₂) enhances the electrophilicity of the boron atom, facilitating the transfer of the aryl group to the palladium center in the transmetalation step (C to E).

Comparative Reactivity Data

While specific quantitative data for the relative reactivity of trifluoromethylsulfonyl-substituted phenylboronic acids is scarce in the literature, we can infer their performance based on studies of other electron-deficient boronic acids. For instance, in competitive experiments with differently substituted boronic acids, electron-donating groups on the boronic acid are often preferred.[8] However, the use of appropriate catalytic systems can overcome the challenges associated with electron-deficient coupling partners.

Substituent on Phenylboronic AcidRelative Reactivity (Predicted)Notes
4-OCH₃HighElectron-donating group, generally favors transmetalation.
4-HModerateUnsubstituted phenylboronic acid, baseline reactivity.
4-CF₃Moderate to LowElectron-withdrawing group, can be challenging.[4]
4-SO₂CF₃ Low to Moderate (Highly Catalyst Dependent) Strongly electron-withdrawing, likely requires optimized catalytic systems.

This table represents a qualitative prediction based on established principles of Suzuki-Miyaura reactivity. Actual results will vary depending on the specific substrates and reaction conditions.

Recommended Experimental Protocol for Suzuki-Miyaura Coupling

Given the electron-deficient nature of trifluoromethylsulfonyl-substituted phenylboronic acids, a robust catalytic system is recommended. Palladium catalysts with electron-rich and bulky phosphine ligands are often effective for challenging cross-coupling reactions.[9]

  • Reagents and Catalyst Loading:

    • Aryl Halide (1.0 eq)

    • Trifluoromethylsulfonyl-substituted Phenylboronic Acid (1.2-1.5 eq)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)

    • Solvent (e.g., Toluene/Water, Dioxane/Water)

  • Reaction Setup: To a reaction vessel, add the aryl halide, trifluoromethylsulfonyl-substituted phenylboronic acid, palladium catalyst, and base.

  • Solvent Addition and Degassing: Add the solvent system and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Applications in Drug Discovery and Materials Science

The introduction of the trifluoromethylsulfonyl group into biaryl scaffolds can have a significant impact on the properties of the resulting molecules.

  • Medicinal Chemistry: The SO₂CF₃ group can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1][7] Its strong electron-withdrawing character can also influence the pKa of nearby functional groups.

  • Materials Science: The incorporation of trifluoromethylsulfonyl-containing units into polymers and organic electronic materials can enhance their thermal stability, chemical resistance, and electronic properties.[10]

Conclusion and Future Outlook

Trifluoromethylsulfonyl-substituted phenylboronic acids represent a promising class of reagents for organic synthesis. Their unique electronic properties, driven by the powerful electron-withdrawing SO₂CF₃ group, offer opportunities to modulate reactivity and access novel chemical space. While the current body of literature on these specific reagents is still developing, the foundational knowledge of electron-deficient boronic acids provides a strong framework for their successful application. Further research into the synthesis, stability, and reactivity of these compounds will undoubtedly expand their utility and solidify their place in the synthetic chemist's toolbox.

References

Stability of 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability of 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a specialized organoboron compound with significant potential in synthetic organic chemistry, particularly as a building block in Suzuki-Miyaura cross-coupling reactions for the development of novel pharmaceuticals. The presence of a sterically influencing methyl group and a potent electron-withdrawing trifluoromethylsulfonyl group creates a unique electronic and steric profile. However, the inherent reactivity of the boronic acid moiety presents significant stability challenges that must be understood and managed to ensure reproducibility, purity, and safety in research and manufacturing. This guide provides a comprehensive analysis of the stability profile of this reagent, detailing its primary degradation pathways—hydrolysis, oxidation, and thermal decomposition. We present field-proven protocols for handling and storage, alongside a robust experimental design for conducting forced degradation studies to quantify its stability under various stress conditions.

Introduction: The Synthetic Utility and Stability Challenge

Boronic acids are indispensable reagents in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound is of particular interest due to its functional handles. The trifluoromethylsulfonyl (-SO2CF3) group is a powerful electron-withdrawing moiety and a bioisostere for other functional groups, making it a valuable feature in medicinal chemistry. The ortho-methyl group can influence the conformation of resulting biaryl products.

However, the utility of arylboronic acids is often tempered by their inherent instability. The boron center possesses an empty p-orbital, rendering it susceptible to nucleophilic attack, and the carbon-boron bond is prone to cleavage under various conditions.[1] For this compound, these general liabilities are modulated by its specific substituents, necessitating a detailed stability assessment for its effective use in drug discovery and development pipelines, where understanding potential genotoxic impurities is critical.[2]

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

PropertyValueSource
CAS Number 1150114-49-0[3][4]
Molecular Formula C8H8BF3O4S[3]
Molecular Weight 268.02 g/mol [3]
Appearance Typically an off-white to white solidGeneral knowledge
Key Functional Groups Arylboronic acid, Trifluoromethylsulfonyl, Methyl[4]

Core Stability Profile: Key Degradation Pathways

The stability of this compound is primarily dictated by the reactivity of the boronic acid functional group. The principal routes of degradation are hydrolysis, oxidation, and thermal decomposition.

Hydrolytic Instability and Boroxine Formation

A primary degradation pathway for arylboronic acids is dehydration to form cyclic trimeric anhydrides known as boroxines.[5] This is a reversible equilibrium reaction driven by the presence of water. While often used directly in synthesis, the presence of varying amounts of boroxine can complicate stoichiometry and reaction kinetics.[5]

Furthermore, the C-B bond is susceptible to protodeboronation (cleavage by a proton source), particularly under strongly acidic or basic conditions.[2] The strong electron-withdrawing nature of the -SO2CF3 group increases the Lewis acidity of the boron atom, potentially influencing its susceptibility to both hydrolysis and protodeboronation.

Oxidative Degradation

Arylboronic acids are susceptible to oxidative damage, a significant concern in both storage and reaction environments. The mechanism involves attack of an oxidizing agent, such as a reactive oxygen species (ROS), on the electron-deficient boron atom.[1] This is followed by migration of the aryl group from boron to oxygen, forming a labile boronate ester that rapidly hydrolyzes to the corresponding phenol (2-methyl-5-(trifluoromethylsulfonyl)phenol) and boric acid.[1][6] This irreversible degradation pathway is a critical liability, especially in biological contexts or when using oxidants.

Thermal Stability

The trifluoromethylsulfonyl group itself is associated with exceptional thermal stability.[7] However, the boronic acid moiety is the thermally weakest point. Upon heating, the primary degradation route is the loss of water to form the corresponding boroxine. At higher temperatures, thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and boron oxides.[8]

The diagram below illustrates the main degradation pathways originating from the parent compound.

G start_node This compound path1 Hydrolysis / Dehydration (+/- H2O) start_node->path1 Hydrolysis / Dehydration (+/- H2O) path2 Oxidation (e.g., H2O2, Air) start_node->path2 Oxidation (e.g., H2O2, Air) path3 Protodeboronation (H+) start_node->path3 Protodeboronation (H+) path_node path_node product_node product_node product1 Boroxine (Trimeric Anhydride) path1->product1 Boroxine (Trimeric Anhydride) product2 2-Methyl-5-(trifluoromethylsulfonyl)phenol path2->product2 2-Methyl-5-(trifluoromethylsulfonyl)phenol product3 1-Methyl-4-(trifluoromethylsulfonyl)benzene path3->product3 1-Methyl-4-(trifluoromethylsulfonyl)benzene

Caption: Potential degradation pathways for the title compound.

Recommended Handling and Storage Protocols

Given the identified stability risks, adherence to strict handling and storage protocols is paramount to preserving the integrity of this compound.

Causality Behind Recommendations:

  • Inert Atmosphere: The requirement for an inert atmosphere (Nitrogen or Argon) directly mitigates the risk of both hydrolysis from atmospheric moisture and oxidation from atmospheric oxygen.

  • Refrigeration: Lower temperatures decrease the rate of all chemical degradation reactions, including the slow conversion to boroxine and potential oxidative processes.

  • Desiccation: Storing over a desiccant or in a dry box actively removes moisture, preventing hydrolysis.

  • Material Incompatibility: Boronic acids are incompatible with strong oxidizing agents, which will cause rapid decomposition.[8] They should also be stored away from strong acids and bases which can catalyze protodeboronation.[2][8]

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Slows kinetic degradation and boroxine formation.[8]
Atmosphere Store under an inert gas (Argon or Nitrogen)Prevents oxidation and hydrolysis from air/moisture.[8][9]
Moisture Keep container tightly sealed in a dry placeThe compound is hygroscopic and susceptible to hydrolysis.[8][9]
Light Store in an opaque or amber vialProtects against potential photolytic degradation.
Incompatibilities Strong oxidizing agents, strong acids, strong basesPrevents rapid chemical decomposition.[8]

Experimental Design: Forced Degradation (Stress Testing) Protocol

To quantitatively assess stability and identify potential degradants, a forced degradation study is the industry-standard approach. This protocol is self-validating as it includes a control (unstressed sample) and uses a stability-indicating analytical method (e.g., UPLC) capable of resolving the parent compound from its degradation products.

Objective

To determine the degradation profile of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Experimental Workflow

The workflow for a comprehensive stability assessment is outlined below.

Caption: Workflow for a forced degradation stability study.

Detailed Methodology
  • Preparation of Stock Solution: Accurately weigh and dissolve the boronic acid in a suitable organic solvent (e.g., Acetonitrile) to a concentration of 1 mg/mL.

  • Stress Conditions: Aliquot the stock solution (or solid for thermal stress) into separate vials for each condition.

    • Acidic Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Basic Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Stress: Add an equal volume of 3% H₂O₂. Keep at room temperature.

    • Thermal Stress: Place solid material in a vial in a dry oven at 80°C.

    • Photolytic Stress: Expose the solid or solution to light as per ICH Q1B guidelines.

    • Control: Keep a vial of the stock solution refrigerated at 2-8°C.

  • Time-Point Analysis: At specified intervals (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each stress condition. Quench the reaction if necessary (e.g., neutralize acid/base samples).

  • Analytical Method: Analyze all samples using a validated stability-indicating UPLC-UV method coupled with a mass spectrometer (MS).

    • Column: C18 reverse-phase column.

    • Mobile Phase: Gradient of water and acetonitrile with 0.1% formic acid.

    • Detection: UV detector (e.g., at 254 nm) and ESI-MS for mass identification.

  • Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the time-zero control. Use MS data to propose structures for any new peaks that appear in the chromatograms of stressed samples.

This experimental design provides a robust, quantitative measure of the compound's stability and provides critical insights into its degradation products, which is essential for process development and regulatory filings.

Conclusion

This compound is a valuable synthetic intermediate whose successful application hinges on a thorough understanding of its stability. The boronic acid moiety is susceptible to hydrolysis, oxidation, and protodeboronation. The presence of a strong electron-withdrawing group likely enhances its Lewis acidity, influencing these degradation pathways. By implementing rigorous handling and storage protocols—specifically, maintaining a cold, dry, and inert environment—the integrity of the reagent can be preserved. For critical applications in drug development, conducting forced degradation studies is strongly recommended to quantify stability and characterize potential impurities, ensuring the delivery of safe and effective active pharmaceutical ingredients.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Electron-Deficient Suzuki Coupling Partners

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, has revolutionized the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][3][4]

This guide focuses on a particularly intriguing, yet challenging, substrate: 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid . The presence of the potent electron-withdrawing trifluoromethylsulfonyl (-SO₂CF₃) group significantly alters the electronic properties of the boronic acid. While electron-withdrawing groups on the organohalide coupling partner can facilitate the initial oxidative addition step, their presence on the boronic acid can render it less nucleophilic, potentially impeding the crucial transmetalation step of the catalytic cycle.[2] Furthermore, electron-deficient arylboronic acids are known to be more susceptible to competitive side reactions such as protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom.[5]

Understanding and overcoming these challenges is paramount for researchers and drug development professionals aiming to incorporate the 2-methyl-5-(trifluoromethylsulfonyl)phenyl moiety into their target molecules. This document provides a detailed, field-proven protocol and in-depth discussion designed to empower scientists to successfully employ this valuable building block in their synthetic endeavors.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A firm grasp of the reaction mechanism is essential for rational troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[6][7][8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product organohalide R¹-X organohalide->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle initiates with the oxidative addition of an organohalide (R¹-X) to a palladium(0) complex, forming a palladium(II) species.[1][7] This is followed by transmetalation , where the organic group (R²) from the boronic acid is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][10] Finally, reductive elimination occurs, forming the new C-C bond in the biaryl product (R¹-R²) and regenerating the active palladium(0) catalyst, allowing the cycle to continue.[1][7]

Experimental Protocol: Suzuki Coupling of this compound

This protocol is designed as a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl halides.

Materials and Reagents
  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst: Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Equipment
  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Oil bath or heating mantle

  • Inert gas line

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and visualization system (e.g., UV lamp)

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 equivalents).

  • Solvent Addition: Add the degassed solvent mixture (1,4-dioxane:water, 4:1 v/v). The reaction concentration should be approximately 0.1 M with respect to the limiting reagent (the aryl/heteroaryl halide).

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and wash it with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Summary of Recommended Reaction Parameters
ParameterRecommended ConditionRationale & Notes
Boronic Acid 1.1 - 1.5 equivalentsAn excess is often used to drive the reaction to completion, especially with potentially unstable boronic acids.
Catalyst Pd(dppf)Cl₂ (2-5 mol%)This catalyst is known for its effectiveness with a broad range of substrates, including those that are sterically hindered or electronically deactivated.[11]
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)A moderately strong inorganic base is typically required to facilitate transmetalation without causing degradation of sensitive functional groups.[1][6] Cs₂CO₃ is often more effective for challenging couplings.
Solvent Dioxane/Water (4:1)The aqueous-organic mixture aids in dissolving both the organic reagents and the inorganic base, promoting efficient reaction.[1][12]
Temperature 80 - 100 °CElevated temperatures are generally necessary to overcome the activation energy for the oxidative addition and transmetalation steps.
Atmosphere Inert (Argon or Nitrogen)Essential to protect the Pd(0) active catalyst from oxidation.

Causality Behind Experimental Choices: A Deeper Dive

The Catalyst System: The choice of Pd(dppf)Cl₂ is deliberate. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is both electron-rich and bulky. The electron-rich nature of the ligand enhances the rate of oxidative addition, while its steric bulk promotes the final reductive elimination step to release the product and regenerate the catalyst.[7] For particularly challenging couplings, other advanced catalyst systems, such as those employing Buchwald-type phosphine ligands (e.g., SPhos, XPhos), may offer improved performance.

The Role of the Base: The base plays a multifaceted role in the Suzuki coupling. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate anion (R-B(OH)₃⁻).[9][13] This "ate" complex is more readily able to transfer its organic group to the palladium center during transmetalation. The choice of a carbonate base like K₂CO₃ or Cs₂CO₃ provides a good balance of reactivity and functional group compatibility.

Solvent Selection: A biphasic solvent system like dioxane/water or THF/water is often employed.[1][6] The organic solvent solubilizes the organohalide and the catalyst, while the aqueous phase dissolves the inorganic base and the boronate intermediate. This ensures that all components can interact effectively at the interface of the two phases. For substrates with base-sensitive functional groups, anhydrous conditions with an organic-soluble base like potassium phosphate (K₃PO₄) in a solvent such as toluene can be an effective alternative.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Inefficient oxidative addition or transmetalation.Increase temperature; screen different palladium catalysts/ligands (e.g., Buchwald ligands); use a stronger base like Cs₂CO₃ or K₃PO₄.
Protodeboronation The boronic acid is unstable under the reaction conditions.Use a milder base (e.g., K₂CO₃); decrease reaction time; consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt.[5]
Homocoupling Undesired coupling of two boronic acid molecules or two organohalide molecules.Ensure a strictly inert atmosphere to prevent side reactions of the palladium catalyst; optimize the stoichiometry of the reactants.
Product Degradation The product is sensitive to the reaction conditions.Lower the reaction temperature; use a milder base; reduce the reaction time.

Conclusion

The Suzuki-Miyaura coupling of this compound presents a valuable synthetic tool, provided that the inherent challenges of this electron-deficient substrate are addressed with a well-considered experimental design. The protocol and insights provided herein offer a solid foundation for researchers to successfully incorporate this building block into complex molecules, thereby advancing the frontiers of drug discovery and materials science. By understanding the mechanistic underpinnings and the rationale behind the choice of reagents and conditions, scientists can effectively troubleshoot and optimize their reactions for maximal yield and purity.

References

The Strategic deployment of 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold Building Block

In the landscape of contemporary drug discovery, the quest for molecular entities with enhanced potency, selectivity, and pharmacokinetic profiles is perpetual. Arylboronic acids are foundational pillars in this endeavor, primarily through their versatile participation in carbon-carbon bond-forming reactions. Among these, 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid has emerged as a strategic building block. Its unique substitution pattern—an activating, sterically directing methyl group ortho to the boronic acid and a potent electron-withdrawing trifluoromethylsulfonyl group at the meta position—imparts a distinct reactivity profile, making it an invaluable tool for the synthesis of complex biaryl and heteroaryl structures central to many therapeutic agents.[1]

The trifluoromethylsulfonyl (-SO₂CF₃) group, a bioisostere of a para-chloro or nitro group, significantly influences the molecule's electronic properties, enhancing its Lewis acidity and modulating its reactivity in cross-coupling reactions.[2] This, in turn, can lead to improved reaction kinetics and yields in Suzuki-Miyaura couplings. Furthermore, the incorporation of the -SO₂CF₃ moiety into a drug candidate can enhance metabolic stability and lipophilicity, crucial parameters in optimizing drug-like properties.[2][3]

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on detailed, field-proven protocols for its use in Suzuki-Miyaura cross-coupling reactions.

Chemical Profile and Reactivity Insights

The judicious arrangement of substituents on the phenyl ring of this compound dictates its utility.

  • The Boronic Acid Moiety : This functional group is the cornerstone of its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of C-C bonds.[1]

  • The Ortho-Methyl Group : This group can influence the dihedral angle of the biaryl product, potentially inducing atropisomerism, which can be exploited for creating structurally constrained, and thus more selective, bioactive molecules. It also sterically shields the boronic acid, which can influence the kinetics of transmetalation.

  • The Meta-Trifluoromethylsulfonyl Group : As a powerful electron-withdrawing group, the -SO₂CF₃ moiety increases the Lewis acidity of the boronic acid. This can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle, often a rate-limiting step, thereby accelerating the overall reaction rate.[2]

The interplay of these groups makes this reagent particularly suitable for couplings with a wide array of aryl and heteroaryl halides, including those that are electron-rich or sterically hindered.

Core Application: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl structures prevalent in pharmaceuticals.[4][5] this compound serves as a key nucleophilic partner in this palladium-catalyzed transformation.

Mechanistic Rationale

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction provides the framework for understanding the role of each component and for optimizing reaction conditions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)(X)L_n oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar_prime Ar-Pd(II)-Ar'L_n transmetalation->ar_pd_ar_prime reductive_elimination Reductive Elimination ar_pd_ar_prime->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration ar_ar_prime Ar-Ar' reductive_elimination->ar_ar_prime boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation ar_x Ar-X ar_x->oxidative_addition

Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

The electron-withdrawing nature of the trifluoromethylsulfonyl group on this compound can accelerate the transmetalation step, where the aryl group is transferred from boron to the palladium center.

Experimental Protocols

The following protocols are designed to be robust starting points for researchers. Optimization may be necessary depending on the specific coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides

This protocol is suitable for a wide range of aryl and heteroaryl bromides.

Workflow Diagram:

Protocol_Workflow start Start reagents Combine Aryl Bromide, This compound, Pd Catalyst, Ligand, and Base in a reaction vessel. start->reagents degas Degas the reaction mixture (e.g., by bubbling with Argon or N₂ for 15-20 min). reagents->degas solvent Add degassed solvent(s). degas->solvent heat Heat the reaction mixture to the desired temperature with stirring. solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Perform aqueous workup after reaction completion. monitor->workup purify Purify the crude product by column chromatography. workup->purify characterize Characterize the final product (NMR, MS, etc.). purify->characterize end End characterize->end

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Materials:

ReagentCAS NumberPurpose
This compound1150114-49-0Arylating agent
Aryl/Heteroaryl BromideVariesCoupling partner
Pd(PPh₃)₄ or PdCl₂(dppf)14221-01-3 / 72287-26-4Palladium catalyst
K₂CO₃ or Cs₂CO₃584-08-7 / 534-17-8Base
1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:1:1)VariesSolvent system
Anhydrous Na₂SO₄ or MgSO₄7757-82-6 / 7487-88-9Drying agent

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1, 5 mL).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Expected Outcomes and Troubleshooting:

ObservationPotential CauseSuggested Solution
Low or no product formationInactive catalyst, insufficient base, or low temperatureUse a fresh catalyst, consider a stronger base (e.g., Cs₂CO₃), or increase the reaction temperature.
Presence of homocouplingOxygen contamination, inefficient transmetalationEnsure thorough degassing of solvents and reaction vessel. A different ligand or catalyst may be required.
Deboronated starting materialPresence of protic impurities or prolonged reaction timeUse anhydrous solvents and monitor the reaction closely to avoid extended heating after completion.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling for High-Throughput Synthesis

Microwave-assisted synthesis can significantly reduce reaction times, making it ideal for library synthesis in a medicinal chemistry setting.[6][7]

Materials:

ReagentPurpose
This compoundArylating agent
Aryl/Heteroaryl Chloride or TriflateCoupling partner
PdCl₂(dppf) or a suitable pre-catalystPalladium catalyst
K₃PO₄ or CsFBase
Dioxane/Water or Dimethylformamide (DMF)Solvent

Procedure:

  • In a microwave vial, combine the aryl halide/triflate (0.5 mmol), this compound (0.6 mmol, 1.2 equiv), palladium catalyst (e.g., PdCl₂(dppf), 0.025 mmol, 5 mol%), and base (e.g., K₃PO₄, 1.0 mmol, 2.0 equiv).

  • Add the degassed solvent (e.g., Dioxane/Water 4:1, 2 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at a constant temperature (e.g., 120-150 °C) for 10-30 minutes.

  • After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product as described in Protocol 1.

Applications in Medicinal Chemistry: A Representative Synthesis

The biaryl scaffold formed using this compound can be found in a variety of biologically active molecules, including kinase inhibitors, GPCR modulators, and anti-infective agents.[8][9]

Illustrative Example: Synthesis of a Hypothetical Kinase Inhibitor Precursor

Many kinase inhibitors feature a substituted biaryl core. The following is a representative synthesis of a precursor to such a molecule.

Reaction Scheme:

In this example, we couple this compound with 4-bromo-1H-pyrazole, a common heterocyclic core in kinase inhibitors.[10]

Table of Reaction Parameters:

EntryAryl HalideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-bromo-1H-pyrazolePd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)90685
24-bromo-1H-pyrazolePdCl₂(dppf) (3)Cs₂CO₃ (2)Toluene/EtOH/H₂O100492

Yields are hypothetical and for illustrative purposes.

The resulting biaryl product, 4-(2-Methyl-5-(trifluoromethylsulfonyl)phenyl)-1H-pyrazole, can then undergo further functionalization to yield a final drug candidate. The presence of the trifluoromethylsulfonyl group can contribute to favorable interactions within the kinase active site and enhance the overall pharmacological profile.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block in medicinal chemistry. Its unique electronic and steric properties facilitate the efficient synthesis of complex biaryl and heteroaryl structures through Suzuki-Miyaura cross-coupling. The protocols outlined in this guide provide a solid foundation for the successful application of this reagent in drug discovery programs. As the demand for novel therapeutics with improved properties continues to grow, the strategic use of well-designed building blocks like this compound will remain a critical component of successful medicinal chemistry campaigns.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Electron-Deficient Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed transformation is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where the construction of biaryl and heteroaryl-aryl scaffolds is paramount.[3]

This guide focuses on a particularly relevant, yet challenging substrate: 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid . The trifluoromethylsulfonyl (-SO₂CF₃) group, a potent electron-withdrawing moiety, imparts unique electronic properties to the molecule. While these properties are often desirable in the final product for modulating biological activity or material characteristics, they introduce specific hurdles into the Suzuki-Miyaura coupling itself. Electron-deficient boronic acids are known to exhibit slower rates of transmetalation and are more susceptible to competitive protodeboronation under basic reaction conditions.[2][4][5]

This document provides researchers, scientists, and drug development professionals with a detailed understanding of the mechanistic principles, critical reaction parameters, and field-proven protocols necessary to successfully employ this valuable building block in complex synthetic campaigns.

The Mechanistic Heartbeat: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the catalytic cycle is crucial for rational troubleshooting and optimization. The reaction proceeds through three fundamental, sequential steps involving a palladium catalyst.[1][6][7]

  • Oxidative Addition: The cycle begins with the active palladium(0) species inserting into the carbon-halide (or triflate) bond of the electrophilic coupling partner (Ar¹-X). This forms a palladium(II) intermediate. This step is typically the rate-determining step of the overall cycle.[6]

  • Transmetalation: The organoboronic acid (Ar²-B(OH)₂), activated by a base, forms a boronate species (-B(OR)₃⁻). This nucleophilic species then transfers its organic group (Ar²) to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) complex. The efficiency of this step is highly sensitive to the electronic nature of the boronic acid; electron-deficiency, as in our target molecule, can render this step sluggish.[4]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium(II) center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the catalytically active palladium(0) species, allowing the cycle to continue.[3][7]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_1 Ar¹-Pd(II)L₂-X Pd0->PdII_1 Ar1X Ar¹-X (Aryl Halide) OxAdd Oxidative Addition PdII_2 Ar¹-Pd(II)L₂-Ar² PdII_1->PdII_2 Ar2BOH2 Ar²-B(OH)₂ (Boronic Acid) Transmetal Transmetalation Base Base (e.g., K₃PO₄) PdII_2->Pd0 Ar1Ar2 Ar¹-Ar² (Product) PdII_2->Ar1Ar2 RedElim Reductive Elimination

Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Strategic Considerations for an Electron-Deficient Substrate

The success of coupling this compound hinges on the judicious selection of four key parameters: the palladium precursor, the ligand, the base, and the solvent system.

Catalyst & Ligand Selection: The Power Couple

For challenging substrates, the combination of a palladium precursor and a phosphine ligand is critical. The ligand stabilizes the palladium center and modulates its reactivity.

  • Palladium Precursors: Simple palladium salts like Pd(OAc)₂ or complexes like Pd₂(dba)₃ serve as stable sources of the active Pd(0) catalyst.[8] They are reduced in situ at the start of the reaction. Pre-formed Pd(0) sources like Pd(PPh₃)₄ can also be used.

  • The Ligand's Decisive Role: The strong electron-withdrawing nature of the -SO₂CF₃ group slows the crucial transmetalation step. To counteract this, highly electron-rich and sterically bulky phosphine ligands are required.

    • Buchwald Ligands: Ligands such as XPhos , SPhos , and RuPhos are the gold standard for these couplings. Their steric bulk promotes the final reductive elimination step, while their high electron density increases the electron density at the palladium center, facilitating the initial oxidative addition into even less reactive bonds like Ar-Cl.[5][9]

    • Rationale: By accelerating both the first and last steps of the catalytic cycle, these advanced ligands increase the overall turnover frequency, allowing the reaction to proceed efficiently at lower temperatures and shorter times. This kinetic advantage outcompetes the undesired protodeboronation side reaction.[5]

Base Selection: The Activation Step

The base is not merely a spectator; it is essential for activating the boronic acid. It reacts with the boronic acid to form an anionic boronate complex, [Ar-B(OH)₃]⁻, which is significantly more nucleophilic and readily participates in transmetalation.[6][10]

  • Common Choices: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.

  • Recommendation for this Substrate: For electron-deficient boronic acids, a moderately strong, non-nucleophilic base like potassium phosphate (K₃PO₄) is often optimal. It is effective at promoting boronate formation without causing significant degradation of the sensitive substrate or catalyst.[8]

Solvent System: The Reaction Medium

The solvent must solubilize all components of the reaction and remain stable at the required temperature. Aprotic polar solvents are generally preferred.

  • Typical Solvents: 1,4-Dioxane, tetrahydrofuran (THF), and toluene are excellent choices.

  • Aqueous Co-solvent: Often, a small amount of water is added to the organic solvent (e.g., Dioxane/H₂O 4:1). Water helps to dissolve the inorganic base (like K₃PO₄) and can facilitate the formation of the active boronate species.

Experimental Protocols

The following protocols provide robust starting points for the Suzuki-Miyaura coupling of this compound. All manipulations should be performed using standard inert atmosphere techniques (Schlenk line or glovebox) to prevent oxidation of the catalyst.

Protocol 1: General Coupling of Aryl Bromides & Iodides

This protocol utilizes a catalyst system generated in situ from a common palladium precursor and a Buchwald ligand, offering a reliable method for reactive coupling partners.

Materials:

ReagentAmount (mmol)Equivalents
Aryl Bromide/Iodide1.01.0
This compound1.21.2
Pd(OAc)₂0.020.02 (2 mol%)
XPhos0.040.04 (4 mol%)
K₃PO₄2.02.0
1,4-Dioxane / H₂O (4:1 mixture)5 mL-

Procedure:

  • To a dry Schlenk flask or oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Using a syringe, add the degassed 1,4-Dioxane/H₂O solvent mixture (5 mL).

  • Place the flask in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.[11]

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[12]

Protocol 2: High-Activity Protocol for Challenging Aryl Chlorides

Aryl chlorides are significantly less reactive than their bromide and iodide counterparts.[6] This protocol employs a highly active palladacycle precatalyst, which rapidly generates the active Pd(0) species, enabling the coupling of these challenging electrophiles at milder temperatures.[5][9]

Materials:

ReagentAmount (mmol)Equivalents
Aryl Chloride1.01.0
This compound1.51.5
XPhos Pd G3 Precatalyst0.020.02 (2 mol%)
K₃PO₄2.02.0
Anhydrous THF5 mL-

Procedure:

  • In an inert atmosphere glovebox, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), XPhos Pd G3 precatalyst (0.02 mmol), and K₃PO₄ (2.0 mmol) to an oven-dried vial with a stir bar.

  • Add anhydrous THF (5 mL).

  • Seal the vial with a screw cap and remove it from the glovebox.

  • Heat the reaction mixture to 65 °C in a heating block.

  • Stir vigorously for 6-24 hours, monitoring by TLC or LC-MS.

  • Follow the work-up and purification steps as described in Protocol 1.

Workflow Start Start Setup 1. Assemble Reactants (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) Start->Setup Inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat and Stir (65-100 °C) Solvent->Heat Monitor 5. Monitor Progress (TLC / LC-MS) Heat->Monitor Workup 6. Aqueous Workup & Extraction Monitor->Workup Purify 7. Dry & Concentrate Workup->Purify Chromatography 8. Column Chromatography Purify->Chromatography Product Pure Product Chromatography->Product

Figure 2. General Experimental Workflow.

Summary of Recommended Conditions & Troubleshooting

The table below summarizes the recommended starting points for optimization.

ParameterRecommendation for this compoundRationale
Aryl Partner Iodide > Bromide > Triflate >> ChlorideBased on C-X bond dissociation energy.[10] Chlorides require highly active catalysts.
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃, or Palladacycle Precatalysts (for Ar-Cl)Readily available and effective sources of Pd(0).
Ligand XPhos, SPhos, RuPhos (2-4 mol%)Electron-rich, bulky ligands accelerate the reaction to outcompete side reactions.[5]
Base K₃PO₄ (2.0 equiv.)Effective activation of the boronic acid with minimal side reactions.
Solvent Dioxane/H₂O, THF, TolueneGood solubility for reactants and compatibility with the catalyst system.
Temperature 65-100 °CSufficient thermal energy to drive the reaction without causing significant decomposition.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Cause: Inactive catalyst. Ensure rigorous inert atmosphere techniques were used.

    • Solution: Use fresh, high-purity reagents. For aryl chlorides, a more active precatalyst may be necessary.

  • Significant Protodeboronation (Formation of 1-Methyl-4-(trifluoromethylsulfonyl)benzene):

    • Cause: The reaction is too slow, allowing water or other protic sources to cleave the C-B bond.[2][4]

    • Solution: Increase catalyst loading slightly or switch to a more active ligand (e.g., from PPh₃ to XPhos) to accelerate the productive catalytic cycle. Ensure the base is not excessively strong or wet.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a highly achievable transformation critical for modern chemical synthesis. Success is predicated on overcoming the inherent challenges of this electron-deficient substrate—namely, a slower transmetalation rate and susceptibility to protodeboronation. By employing advanced, electron-rich, and sterically hindered phosphine ligands such as XPhos in conjunction with a suitable base like K₃PO₄, researchers can significantly accelerate the desired catalytic cycle. The protocols and strategic insights provided herein serve as a robust foundation for the efficient and high-yielding synthesis of valuable biaryl compounds for application across the chemical sciences.

References

Application Notes and Protocols: Navigating Solvent Effects in Suzuki Reactions with 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing a Challenging Coupling Partner

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] However, the success of this powerful transformation is highly dependent on the electronic and steric nature of the coupling partners. This guide provides an in-depth analysis of the Suzuki-Miyaura coupling of a particularly challenging substrate: 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid.

The presence of a potent electron-withdrawing trifluoromethylsulfonyl group deactivates the boronic acid, while the ortho-methyl group introduces significant steric hindrance. This combination of effects can dramatically influence the reaction kinetics and overall yield, making the judicious selection of reaction conditions, particularly the solvent, a critical parameter for success. These application notes offer a detailed exploration of the solvent effects in this context, providing researchers, scientists, and drug development professionals with a robust framework for optimizing their synthetic strategies.

The Mechanistic Underpinnings: Why Solvent Choice is Critical

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[1] Understanding the key steps of this cycle is essential to appreciating the profound impact of the solvent.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2 Ar-Pd(II)-X(Ln) oxidative_addition->pd2 transmetalation Transmetalation pd2->transmetalation Ar'-B(OH)₂ Base diaryl_pd2 Ar-Pd(II)-Ar'(Ln) transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product Protocol1_Workflow start Start reagents Combine Aryl Bromide, Boronic Acid, and Base start->reagents purge Purge with Inert Gas reagents->purge add_catalyst Add Pd Catalyst and Ligand purge->add_catalyst add_solvent Add Degassed Toluene and Water add_catalyst->add_solvent heat Heat to 80-100 °C add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify end End purify->end Protocol2_Workflow start Start reagents Combine Aryl Bromide, Boronic Acid, and Base start->reagents purge Purge with Inert Gas reagents->purge add_catalyst Add Pd Catalyst and Ligand purge->add_catalyst add_solvent Add Degassed DMF add_catalyst->add_solvent heat Heat to 60-80 °C add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify end End purify->end

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Scaffolds and the Unique Role of 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic Acid

Biaryl structures are fundamental motifs in a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials.[1][2] The controlled synthesis of these compounds via cross-coupling reactions has revolutionized modern organic chemistry. The Suzuki-Miyaura reaction, in particular, stands out for its mild reaction conditions, broad functional group tolerance, and the use of environmentally benign organoboron reagents.[3][4]

This application note focuses on a specialized building block, This compound , for the synthesis of complex biaryl compounds. The presence of both a sterically demanding ortho-methyl group and a potent electron-withdrawing trifluoromethylsulfonyl group presents unique challenges and opportunities in cross-coupling chemistry. Understanding the interplay of these electronic and steric factors is paramount for developing robust and high-yielding synthetic protocols. The trifluoromethyl group is a common feature in many pharmaceuticals, valued for its ability to enhance metabolic stability and binding affinity.[5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, detailed experimental protocols, and mechanistic insights for the effective use of this compound in Suzuki-Miyaura cross-coupling reactions.

Understanding the Reagent: Electronic and Steric Profile

The reactivity of this compound in Suzuki-Miyaura coupling is dictated by the electronic and steric nature of its substituents.

  • Electron-Deficient Aromatic Ring: The trifluoromethylsulfonyl (-SO₂CF₃) group is a powerful electron-withdrawing group. This significantly decreases the electron density of the phenyl ring, which can impact the transmetalation step of the catalytic cycle. While electron-withdrawing groups on the organoboron partner can sometimes slow down this step, they are often paired with electron-rich aryl halides to achieve efficient coupling.

  • Steric Hindrance: The ortho-methyl group introduces steric bulk around the boronic acid moiety. This steric hindrance can impede the approach of the palladium catalyst, potentially requiring specialized, bulky ligands on the palladium center to facilitate efficient coupling.[6][7][8]

The combination of these features makes this compound a challenging yet valuable substrate for accessing highly functionalized and sterically congested biaryl compounds.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that proceeds through a well-established catalytic cycle.[3][4] Understanding this mechanism is crucial for troubleshooting and optimizing reactions involving challenging substrates.

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'-B(OH)₂ Base ArPdAr Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar' Biaryl Biaryl Product (Ar-Ar') RedElim->Biaryl ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd BoronicAcid 2-Methyl-5-(trifluoromethylsulfonyl) -phenylboronic acid (Ar'-B(OH)₂) BoronicAcid->Transmetalation caption Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.

For electron-deficient boronic acids, the transmetalation step can be rate-limiting. The choice of base and ligands is critical to promote this step effectively.

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization may be required for specific substrates.

General Workflow for Biaryl Synthesis

workflow start Start prep Reactant Preparation (Degassing of Solvent) start->prep setup Reaction Setup (Inert Atmosphere) prep->setup reaction Suzuki-Miyaura Coupling (Heating and Stirring) setup->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End analysis->end

Figure 2. General Experimental Workflow.
Protocol 1: Standard Coupling with an Aryl Bromide

This protocol is a good starting point for coupling with electron-rich or electron-neutral aryl bromides.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), potassium phosphate tribasic (2.0 equiv.), and SPhos (0.02 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate (0.01 equiv.).

  • Add degassed toluene and degassed water to form a 10:1 mixture (e.g., 10 mL toluene, 1 mL water).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling with a Challenging Aryl Chloride

Aryl chlorides are less reactive than aryl bromides and often require more forcing conditions and specialized catalyst systems.[6]

Materials:

  • This compound

  • Aryl chloride

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.015 equiv.) and RuPhos (0.03 equiv.) to a dry Schlenk flask.

  • Remove the flask from the glovebox and add this compound (1.5 equiv.), the aryl chloride (1.0 equiv.), and potassium carbonate (2.5 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water).

  • Heat the reaction mixture to 110 °C and stir for 24-48 hours.

  • Follow the workup and purification procedure as described in Protocol 1.

Data Presentation: Reaction Parameters and Expected Outcomes

The choice of reaction components is critical for a successful coupling. The following table summarizes key parameters and their rationale.

ParameterRecommended Reagents/ConditionsRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Common and effective Pd(0) sources once reduced in situ.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, RuPhos)Essential for promoting oxidative addition with aryl chlorides and accommodating the steric bulk of the boronic acid.[7][8]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Activates the boronic acid for transmetalation. The choice of base can significantly impact yield.[3]
Solvent Toluene, 1,4-Dioxane, often with waterAprotic solvents are standard. The addition of water can sometimes accelerate the reaction.[1]
Temperature 80-120 °CHigher temperatures are often required for less reactive coupling partners like aryl chlorides.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, incorrect base/solvent combination.Ensure proper inert atmosphere technique. Screen different ligands, bases, and solvents. Increase reaction temperature.
Protodeborylation Presence of excess water or acidic impurities, prolonged reaction times.Use thoroughly dried solvents and reagents. Minimize reaction time once the starting material is consumed.
Homocoupling of Boronic Acid Oxygen contamination, certain palladium catalysts.Ensure rigorous degassing of solvents and maintenance of an inert atmosphere.

Conclusion

This compound is a valuable reagent for the synthesis of sterically hindered and electronically differentiated biaryl compounds. While its inherent properties present a challenge, the use of modern palladium catalysts with bulky, electron-rich phosphine ligands, coupled with careful optimization of the base and solvent system, enables its effective use in Suzuki-Miyaura cross-coupling reactions. The protocols and insights provided in this application note serve as a robust starting point for researchers aiming to incorporate this versatile building block into their synthetic strategies for drug discovery and materials science.

References

The Versatility of Organoboron Compounds in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Organoboron compounds have emerged as indispensable reagents in the synthetic chemist's toolkit, prized for their unique reactivity, stability, and low toxicity.[1] Their utility spans a wide array of transformations, from the formation of carbon-carbon and carbon-heteroatom bonds to their use as catalysts and protecting groups.[2][3] This guide provides an in-depth exploration of the applications of organoboron compounds, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.

The Foundation of Utility: Properties of Organoboron Compounds

The versatility of organoboron compounds stems from the nature of the carbon-boron bond and the electron-deficient character of the boron atom. The C-B bond has low polarity, rendering alkyl boron compounds generally stable, though susceptible to oxidation.[4] The vacant p-orbital on the boron atom confers Lewis acidity, a property that is central to many of their characteristic reactions. This inherent reactivity, coupled with their general stability in air and moisture and the environmentally benign nature of their byproducts (often boric acid), makes them highly valuable in synthesis.[5]

Cornerstone of C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed cross-coupling of organoboron compounds with organic halides or triflates, known as the Suzuki-Miyaura reaction, is a paramount method for constructing C-C bonds, particularly for biaryl synthesis.[6][7] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[8] The reaction's popularity is due to its mild conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acids.[9]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[7][10]

  • Oxidative Addition: The cycle begins with the oxidative addition of the organic halide to the active Pd(0) species, forming a Pd(II) complex. This is often the rate-determining step.[10]

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic moiety to the palladium center, displacing the halide. The base is crucial for activating the boronic acid, enhancing the nucleophilicity of the organic group.[11]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[12]

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition pd_intermediate R¹-Pd(II)L_n-X oxidative_addition->pd_intermediate transmetalation Transmetalation (R²-B(OR)₂ + Base) pd_intermediate->transmetalation pd_intermediate2 R¹-Pd(II)L_n-R² transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of a Biaryl Compound

This protocol details a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Degassed water (0.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Round-bottom flask or Schlenk tube, magnetic stir bar, condenser, inert gas supply (argon or nitrogen), oil bath.

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. The use of a glovebox is recommended for weighing and adding the catalyst and ligand.

  • Inert Atmosphere: Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[13]

  • Solvent Addition: Add the degassed toluene and degassed water to the flask via syringe. The small amount of water is often beneficial for the dissolution of the base and can accelerate the transmetalation step.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and attach a condenser. Stir the reaction mixture vigorously. The reaction time can vary from 2 to 24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water (10 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers and wash with brine (20 mL). Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Comparison of Palladium Catalysts

The choice of catalyst and ligand is critical for the success of a Suzuki-Miyaura coupling. The following table provides a qualitative comparison of common palladium catalysts.

Catalyst/PrecatalystLigandTypical SubstratesReaction ConditionsYieldsReference(s)
Pd(PPh₃)₄PPh₃Aryl iodides and bromidesToluene/Ethanol/Water, Na₂CO₃, 80 °CGood to Excellent[14]
PdCl₂(dppf)dppfAryl chlorides, heteroaryl halidesDioxane/Water, K₂CO₃, 100 °CGood to Excellent[14]
Pd₂(dba)₃Buchwald ligands (e.g., SPhos, XPhos)Sterically hindered and electron-rich/poor aryl chloridesToluene or Dioxane, K₃PO₄, 100-110 °CExcellent[4]
Pd/CNoneAryl iodides and bromidesEthanol/Water, K₂CO₃, 60 °CGood to Excellent[9]
Troubleshooting Suzuki-Miyaura Coupling Reactions
IssuePotential Cause(s)Suggested Solution(s)Reference(s)
Low or no conversion Inactive catalystUse a fresh batch of catalyst or test on a known reaction. Ensure proper inert atmosphere.[15]
Poorly soluble baseUse a finely ground base or a different base/solvent system.[16]
Protodeboronation of boronic acidUse anhydrous conditions or a more stable boronic ester (e.g., pinacol ester).[8]
Homocoupling of boronic acid Presence of oxygenThoroughly degas solvents and maintain a strict inert atmosphere.[8]
Dehalogenation of aryl halide Presence of a hydrogen sourceUse anhydrous solvents and reagents.[15]

Anti-Markovnikov Hydration of Alkenes: The Hydroboration-Oxidation Reaction

The hydroboration-oxidation of alkenes is a two-step reaction that provides a powerful method for the synthesis of alcohols with anti-Markovnikov regioselectivity and syn-stereospecificity.[5][17] This transformation, pioneered by Herbert C. Brown, for which he received the Nobel Prize in Chemistry in 1979, is a cornerstone of organic synthesis.[5]

The Mechanism: A Concerted Addition and Subsequent Oxidation
  • Hydroboration: Borane (BH₃), typically used as a complex with tetrahydrofuran (THF), adds across the double bond of the alkene in a concerted, four-membered transition state.[18] The boron atom adds to the less sterically hindered carbon, and the hydrogen atom adds to the more substituted carbon. This process is repeated until all three B-H bonds have reacted, forming a trialkylborane.[5]

  • Oxidation: The trialkylborane is then oxidized in the presence of a basic solution of hydrogen peroxide. The hydroperoxide anion attacks the electrophilic boron atom, followed by a 1,2-alkyl shift from boron to oxygen. This process is repeated for all three alkyl groups, and subsequent hydrolysis yields the alcohol and boric acid.[18]

Hydroboration-Oxidation Workflow

Hydroboration_Oxidation start Alkene hydroboration Step 1: Hydroboration (BH₃·THF) start->hydroboration trialkylborane Trialkylborane hydroboration->trialkylborane oxidation Step 2: Oxidation (H₂O₂, NaOH, H₂O) trialkylborane->oxidation product Anti-Markovnikov Alcohol oxidation->product MIDA_Protecting_Group boronic_acid R-B(OH)₂ mida_protection Protection (MIDA, -2H₂O) boronic_acid->mida_protection mida_boronate R-B(MIDA) mida_protection->mida_boronate stable Stable to: - Chromatography - Anhydrous Suzuki Coupling mida_boronate->stable deprotection Deprotection (aq. Base) mida_boronate->deprotection deprotection->boronic_acid

References

Application Notes and Protocols: Heck-Type Cross-Coupling of Phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Heck Reaction Landscape with Phenylboronic Acids

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, traditionally involves the palladium-catalyzed coupling of aryl or vinyl halides with alkenes.[1][2][3][4] This powerful tool for C-C bond formation has revolutionized the synthesis of complex molecules, from pharmaceuticals to advanced materials.[4][5][6] However, the classical approach is not without its limitations, such as the use of expensive and often toxic aryl halides and the generation of stoichiometric halide waste.[7]

A significant advancement in this field has been the development of Heck-type reactions that utilize organoboron compounds, particularly phenylboronic acids, as the arylating agent.[1][2] This variation, often termed the oxidative Heck or boron-Heck reaction , offers a more environmentally benign and versatile alternative.[7][8] Phenylboronic acids are generally stable, less toxic, and readily available compared to their halide counterparts, making them highly attractive reagents for industrial and research applications.[9][10]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the Heck-type cross-coupling of phenylboronic acid. We will delve into the mechanistic nuances that distinguish it from the classical pathway, present detailed experimental protocols, discuss the critical parameters that influence reaction outcomes, and highlight its applications in the synthesis of valuable compounds.

The Mechanism: A Shift from Pd(0)/Pd(II) to a Pd(II)-Catalyzed Pathway

Unlike the traditional Mizoroki-Heck reaction which operates on a Pd(0)/Pd(II) catalytic cycle initiated by oxidative addition, the boron-Heck reaction is typically catalyzed by a Pd(II) species.[8] The catalytic cycle does not begin with oxidative addition of an aryl halide to a Pd(0) center. Instead, the key initiating step is the transmetalation of the aryl group from the phenylboronic acid to the Pd(II) catalyst.[4][8]

The generalized catalytic cycle for the oxidative Heck reaction is depicted below:

G Pd_II_X2 Pd(II)X₂ ArPd_II_X Ar-Pd(II)-X Pd_II_X2->ArPd_II_X Transmetalation + ArB(OH)₂ Alkene_Complex [Ar-Pd(II)(alkene)]⁺X⁻ ArPd_II_X->Alkene_Complex Alkene Coordination + Alkene Migratory_Insertion_Product R-CH₂-CH(Ar)-Pd(II)X Alkene_Complex->Migratory_Insertion_Product Migratory Insertion Pd_0 Pd(0) Migratory_Insertion_Product->Pd_0 β-Hydride Elimination + Product Pd_0->Pd_II_X2 Re-oxidation (+ Oxidant)

Caption: Generalized catalytic cycle for the oxidative Heck reaction.

A critical feature of this cycle is the necessity of an oxidant to regenerate the active Pd(II) catalyst from the Pd(0) species formed after β-hydride elimination.[8][10] Common oxidants include molecular oxygen (O₂), benzoquinone (BQ), and copper(II) salts.[8][9][10] This requirement has led to the development of various protocols, including aerobic procedures. However, innovative methods have emerged that can proceed without an external oxidant or even a base, further broadening the reaction's scope and appeal.[9][10]

Key Experimental Parameters and Their Influence

The success of a Heck-type coupling with phenylboronic acid is highly dependent on the careful selection of several key parameters. The interplay between the catalyst, ligands, solvent, and additives dictates the reaction's efficiency, selectivity, and substrate scope.

Catalyst and Ligand Systems

The choice of the palladium source and accompanying ligand is paramount. While simple palladium salts like Palladium(II) acetate (Pd(OAc)₂) are commonly used, the ligand plays a crucial role in stabilizing the catalytic species and influencing the reaction's outcome.[1][2][11]

ParameterExamplesRole and Field-Proven Insights
Palladium Source Pd(OAc)₂, PdCl₂, Pd(TFA)₂Pd(OAc)₂ is a versatile and widely used precatalyst.[1][2] Pd(TFA)₂ can be effective in specific protocols, particularly with aryltrifluoroborates.[12] The choice of counter-ion can influence catalytic activity.
Phosphine Ligands Triphenylphosphine (PPh₃), 1,3-Bis(diphenylphosphino)propane (dppp)Phosphine ligands stabilize the palladium center. Bidentate ligands like dppp have been shown to be effective, affording high yields in base-free oxidative Heck couplings.[9][10] However, phosphines can be air-sensitive.[2]
N-Heterocyclic Carbenes (NHCs) Imidazole-based ligandsNHCs are strong sigma-donating ligands that can form robust complexes with palladium, offering high stability and catalytic activity.[3][13] They are often more resistant to oxidation than phosphines.
Nitrogen-based Ligands 2,9-dimethylphenanthroline (dmphen), PyOXBidentate N-ligands have been identified as optimal in some oxidative Heck reactions, promoting mild and practical conditions.[8][14] Chiral ligands like PyOX have been used to achieve high enantioselectivity.[13]
Phosphine-Free Systems Pd(OAc)₂, PdCl₂(cod)For certain applications, phosphine-free systems are desirable to avoid potential toxicity or side reactions. These systems are often simpler and more cost-effective.[7]
The Role of Base, Solvent, and Additives

The reaction environment significantly impacts the catalytic cycle. While traditional Heck reactions require a base to neutralize the hydrogen halide produced, oxidative Heck reactions with boronic acids can often be performed under base-free conditions.[9][10][15]

ParameterExamplesRole and Field-Proven Insights
Base Triethylamine (Et₃N), K₂CO₃, NaOHIn some protocols, a base is still employed. The choice between an organic or inorganic base can affect reaction rates and yields.[16] However, many modern protocols for boron-Heck reactions are advantageously base-free.[9][10]
Solvent DMF, NMP, Toluene, Acetone, Dioxane, WaterThe solvent choice is critical and often system-dependent. Polar aprotic solvents like DMF and NMP are common.[5][16] Acetone has proven to be an excellent solvent for certain base- and oxidant-free protocols.[9][10] The use of water as a solvent aligns with green chemistry principles.[7][16][17][18]
Oxidant/Additive O₂, p-Benzoquinone (p-BQ), Cu(OAc)₂, NBSAn oxidant is often required to regenerate the Pd(II) catalyst.[8][10] Oxygen from the air can serve as a green oxidant.[19] N-Bromosuccinimide (NBS) has been used as an additive to promote the reaction at ambient temperatures.[1][2]

Experimental Protocols

The following protocols are presented as a starting point for optimization. Researchers should perform their own optimization studies for new substrate combinations.

Protocol 1: Aerobic Boron-Heck Reaction

This protocol describes a mild and selective method using oxygen as the terminal oxidant.[19]

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Pd(OAc)₂, Phenylboronic Acid, Acetic Acid, Water in vial B Add Solvent (e.g., 2-MeTHF) and Alkene A->B C Pressurize with O₂ B->C D Stir at elevated temperature (e.g., 45 °C) C->D E Cool and vent D->E F Filter through silica gel E->F G Concentrate filtrate F->G H Purify by column chromatography G->H

Caption: Workflow for a typical aerobic Heck-type reaction.

Step-by-Step Procedure:

  • Vessel Preparation: To a 4 mL screw-cap vial equipped with a magnetic stir bar, add palladium(II) acetate (5 mol%).

  • Reagent Addition: Add phenylboronic acid (1.0 equiv), acetic acid (2.0 equiv), and water (4.0 equiv).[19]

  • Solvent and Substrate: Add the chosen solvent (e.g., 2-Methyltetrahydrofuran) to achieve the desired concentration, followed by the alkene (1.5 equiv).[19]

  • Pressurization: Seal the vial and carefully pressurize with oxygen (e.g., to 4 bar).[19]

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., 45 °C) for the required time (e.g., 72 hours).[19]

  • Workup: After cooling to room temperature, carefully vent the reaction vessel.

  • Filtration: Filter the reaction mixture through a short pad of silica gel, eluting with a suitable solvent like ethyl acetate.[19]

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[19]

Protocol 2: Base- and Oxidant-Free Oxidative Heck Reaction

This innovative protocol avoids the need for both a base and an external oxidant, offering a streamlined and efficient process, particularly for electron-rich olefins.[9][10]

Step-by-Step Procedure:

  • Vessel Preparation: In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen), combine Pd(OAc)₂ (2 mol %) and a suitable ligand such as dppp (3 mol %).[9]

  • Solvent and Reagents: Add acetone as the solvent, followed by the phenylboronic acid (1.0 equiv) and the alkene (e.g., n-butyl vinyl ether, 2.0 equiv).[9]

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., 70 °C) and stir for the necessary duration (e.g., 20 hours).[9]

  • Workup: For vinyl ether substrates, upon completion, add aqueous HCl (e.g., 1 M) and stir at room temperature for 1 hour to hydrolyze the enol ether product to the corresponding ketone.[12]

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography.

Self-Validation Note: For both protocols, reaction progress should be monitored by TLC or GC-MS. The identity and purity of the final product must be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Development and Fine Chemicals

The Heck-type coupling of phenylboronic acids is a powerful method for constructing complex molecular architectures found in many biologically active compounds and fine chemicals.[5][6] Its ability to tolerate a wide range of functional groups under relatively mild conditions makes it particularly suitable for late-stage functionalization in drug discovery programs.[13]

  • Synthesis of Stilbenes and Cinnamic Acid Derivatives: These structural motifs are present in numerous natural products and pharmaceuticals with diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties.

  • Formation of Arylated Heterocycles: The reaction can be applied to olefins containing heterocyclic moieties, providing access to a wide array of pharmacologically relevant scaffolds.

  • Green Chemistry in Pharmaceutical Manufacturing: By replacing aryl halides with boronic acids and often eliminating the need for a base or harsh oxidants, this methodology aligns with the principles of green chemistry, reducing waste and improving the safety profile of synthetic processes.[7] For instance, the arylation of natural compounds like eugenol and estragole can be achieved using this greener approach.[7]

Conclusion and Future Outlook

The Heck-type cross-coupling of phenylboronic acid represents a significant evolution of the classical Mizoroki-Heck reaction. Its advantages in terms of substrate availability, reduced toxicity, and milder reaction conditions have cemented its place as a vital tool in modern organic synthesis. The development of base- and oxidant-free protocols continues to push the boundaries of efficiency and sustainability. For researchers in drug development and process chemistry, mastering these protocols offers a direct and powerful route to novel compounds and more efficient synthetic pathways. Future research will likely focus on expanding the substrate scope, developing even more active and robust catalyst systems, and achieving higher levels of chemo- and stereoselectivity.

References

The Versatility of Organoboron Compounds in Materials Chemistry: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Organoboron compounds have transcended their traditional roles in organic synthesis to become pivotal players in the advancement of materials chemistry. Their unique electronic properties, characterized by an empty p-orbital on the boron atom, render them potent Lewis acids and versatile building blocks for a new generation of functional materials. This guide provides an in-depth exploration of the applications of organoboron compounds in organic electronics, chemical sensing, and self-healing polymers, complete with detailed protocols for their synthesis and characterization.

Section 1: Organoboron Compounds in Organic Electronics: Illuminating the Future of Displays

The electron-deficient nature of boron makes organoboron compounds excellent electron-transporting and emissive materials in Organic Light-Emitting Diodes (OLEDs).[1] Both three-coordinate and four-coordinate organoboron compounds have been extensively developed as emitters, leading to high-performance OLEDs with impressive efficiency and stability.[1][2][3] Four-coordinate organoboron compounds, in particular, exhibit rigid π-conjugated structures that are intensely luminescent and possess high carrier mobility.[2][3] This section will focus on the synthesis of a blue fluorescent organoboron emitter and the subsequent fabrication of an OLED device.

Application Note: Blue Fluorescent Emitters for High-Efficiency OLEDs

The development of stable and efficient blue-emitting materials remains a critical challenge in OLED technology. Organoboron compounds have emerged as a promising solution, offering a pathway to deep-blue emitters with high quantum efficiencies.[4] The strategic introduction of boron atoms into polycyclic aromatic hydrocarbons (PAHs) can shift the fluorescence color into the desirable blue spectral range and significantly improve electron transport properties.[4]

Protocol 1: Synthesis of a Blue Fluorescent Triarylborane Emitter

This protocol describes the synthesis of a representative blue fluorescent triarylborane derivative.

Materials:

  • Substituted aromatic amine

  • n-Butyllithium (n-BuLi) in hexanes

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous toluene

  • Standard Schlenk line and glassware

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve the substituted aromatic amine in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi solution dropwise to the cooled solution. Stir the reaction mixture at this temperature for 2 hours.

  • In a separate flask, dissolve B(C₆F₅)₃ in anhydrous toluene.

  • Slowly add the lithiated amine solution to the B(C₆F₅)₃ solution at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired blue fluorescent triarylborane emitter.

Characterization: The synthesized compound should be characterized by ¹H NMR, ¹³C NMR, ¹¹B NMR, and mass spectrometry to confirm its structure. Its photophysical properties (absorption and emission spectra, quantum yield) should be measured in a suitable solvent.

Protocol 2: Fabrication and Characterization of an Organoboron-Based OLED Device

This protocol outlines the fabrication of a multilayer OLED device using the synthesized blue emitter.

Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • HIL material (e.g., PEDOT:PSS)

  • HTL material (e.g., TAPC)

  • Host material for the EML (e.g., mCP)

  • Synthesized organoboron blue emitter (guest)

  • ETL material (e.g., TPBi)

  • EIL material (e.g., LiF)

  • Aluminum (Al) for the cathode

  • High-vacuum thermal evaporation system

Procedure:

  • Clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes.

  • Spin-coat the HIL material onto the ITO substrate and anneal.

  • Transfer the substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

  • Sequentially deposit the HTL, EML (co-evaporation of the host and the organoboron guest at a specific doping concentration), ETL, EIL, and Al cathode at controlled deposition rates.

  • Encapsulate the device to protect it from atmospheric moisture and oxygen.

Characterization: The performance of the fabricated OLED should be characterized by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, external quantum efficiency (EQE), and operational lifetime.

OLED_Device_Structure cluster_OLED OLED Device Architecture cluster_recombination Anode Anode (ITO) HIL Hole Injection Layer Anode->HIL HTL Hole Transport Layer HIL->HTL Holes EML Emissive Layer (Organoboron Emitter in Host) HTL->EML ETL Electron Transport Layer EML->ETL Electrons EIL Electron Injection Layer ETL->EIL Cathode Cathode (Al) EIL->Cathode

Caption: Schematic of a multilayer OLED device incorporating an organoboron emitter.

Section 2: Organoboron Compounds as Chemical Sensors: Detecting with Precision

The Lewis acidic nature of the boron center in organoboron compounds makes them ideal candidates for the design of chemical sensors, particularly for anions and saccharides.[5][6] Boronic acids, for instance, can reversibly bind with diols, a functionality present in saccharides, leading to detectable changes in fluorescence or color.[1] This section details the synthesis and application of a boronic acid-based fluorescent sensor for fluoride ions.

Application Note: Fluorescent Sensors for Fluoride Detection

Fluoride is an important anion with implications for dental health and potential toxicity at high concentrations.[7] Boronic acid-based sensors offer a selective and sensitive method for fluoride detection.[7][8][9] The interaction between the boronic acid and fluoride ions can lead to a significant change in the electronic properties of the molecule, resulting in a measurable fluorescence response.[7][8]

Protocol 3: Synthesis of a Fluorescein-Based Boronic Acid Sensor for Fluoride

This protocol describes the synthesis of a fluorescent chemosensor for fluoride based on a fluorescein derivative.[7]

Materials:

  • Fluorescein derivative with a reactive site (e.g., an amino group)

  • A boronic acid-containing coupling partner (e.g., an isothiocyanate-functionalized phenylboronic acid)

  • Anhydrous solvent (e.g., dimethylformamide - DMF)

  • Triethylamine (TEA)

  • Standard laboratory glassware

Procedure:

  • Dissolve the fluorescein derivative in anhydrous DMF.

  • Add triethylamine to the solution.

  • Add the boronic acid-containing coupling partner to the reaction mixture.

  • Stir the reaction at room temperature overnight under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography or recrystallization.

Characterization: Confirm the structure of the synthesized sensor using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 4: Fluoride Sensing Using the Boronic Acid-Based Sensor

This protocol outlines the procedure for using the synthesized sensor to detect fluoride ions in a solution.

Materials:

  • Synthesized fluorescein-based boronic acid sensor

  • Stock solution of the sensor in a suitable solvent (e.g., acetonitrile-methanol mixture)[7]

  • Standard solutions of fluoride ions (e.g., from sodium fluoride) of varying concentrations

  • Solutions of other potentially interfering anions (e.g., Cl⁻, Br⁻, I⁻)

  • Fluorometer

Procedure:

  • Prepare a series of solutions containing a fixed concentration of the sensor and varying concentrations of fluoride ions.

  • Prepare control solutions containing the sensor and other anions to test for selectivity.

  • Allow the solutions to equilibrate for a specific period.

  • Measure the fluorescence emission spectra of each solution using a fluorometer, with an excitation wavelength appropriate for the fluorescein fluorophore.[7]

  • Plot the fluorescence intensity at the emission maximum as a function of fluoride concentration to generate a calibration curve.

  • Analyze the fluorescence response in the presence of interfering anions to assess the sensor's selectivity.

Sensing_Mechanism cluster_sensing Fluoride Sensing Mechanism cluster_interaction Sensor_off Sensor (Low Fluorescence) Sensor_on Sensor-F⁻ Complex (High Fluorescence) Sensor_off->Sensor_on + F⁻ Sensor_on->Sensor_off - F⁻ (Reversible) Fluoride F⁻

Caption: General mechanism of a turn-on fluorescent sensor for fluoride.

Section 3: Organoboron Compounds in Self-Healing Polymers: Materials that Mend Themselves

The dynamic and reversible nature of boronic ester bonds has been harnessed to create a fascinating class of self-healing polymers.[2] These materials can autonomously repair damage, extending their lifespan and enhancing their reliability.[2] This section provides a protocol for the synthesis of a self-healing polymer based on dynamic-covalent boronic esters.

Application Note: Dynamic Boronic Esters for Room-Temperature Self-Healing

Self-healing polymers based on boronic esters rely on the dynamic equilibrium of the boronic ester linkage.[2] In the presence of a trigger, such as water, the boronic ester bonds can undergo hydrolysis and re-esterification, allowing for the reformation of covalent bonds across a damaged interface at room temperature.[2]

Protocol 5: Synthesis of a Self-Healing Polymer via Thiol-Ene Click Chemistry

This protocol describes the synthesis of a cross-linked polymer network containing dynamic boronic ester cross-links.[2]

Materials:

  • A diene monomer containing a boronic ester

  • A multifunctional thiol cross-linker (e.g., pentaerythritol tetrakis(3-mercaptopropionate) - PTMP)

  • A photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)

  • Solvent (if necessary)

Procedure:

  • Synthesize the boronic ester diene monomer by reacting a suitable boronic acid with a diol.

  • In a suitable vessel, mix the boronic ester diene, the thiol cross-linker, and the photoinitiator.

  • Ensure the mixture is homogeneous. If necessary, gentle heating or the addition of a minimal amount of solvent can be used.

  • Pour the mixture into a mold of the desired shape.

  • Expose the mixture to UV light (e.g., 365 nm) for a sufficient time to induce photoinitiated radical thiol-ene polymerization.

  • The result is a cross-linked polymer network.

Characterization: The successful formation of the polymer can be confirmed by FTIR spectroscopy (disappearance of thiol and ene peaks). The thermal properties can be analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Protocol 6: Characterization of Self-Healing Properties

This protocol describes how to evaluate the self-healing capability of the synthesized polymer.

Materials:

  • Synthesized self-healing polymer sample

  • Scalpel or razor blade

  • Water

  • Tensile testing machine

Procedure:

  • Prepare dog-bone shaped samples of the polymer for tensile testing.

  • Cut a sample completely in half with a scalpel.

  • Apply a small amount of water to the cut surfaces.[2]

  • Press the two halves back together firmly and allow them to heal at room temperature for a specified period (e.g., 24, 48, 72 hours).

  • Perform tensile tests on the healed samples and on pristine (uncut) samples to determine the healing efficiency.

  • Healing efficiency (%) = (Tensile strength of healed sample / Tensile strength of pristine sample) x 100.

  • Repeat the cut-heal cycle on the same sample to assess its re-healability.

Self_Healing_Mechanism cluster_healing Self-Healing Mechanism of Boronic Ester Polymers Damaged Damaged Polymer (Broken Bonds) Exchange Dynamic Bond Exchange (Hydrolysis/Re-esterification) Damaged->Exchange + Trigger Trigger Trigger (e.g., Water) Healed Healed Polymer (Reformed Bonds) Exchange->Healed Covalent Bond Reformation

Caption: Mechanism of self-healing in polymers based on dynamic boronic esters.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, with this substrate. Here, we provide in-depth troubleshooting advice, optimized protocols, and a mechanistic understanding to help you navigate the complexities of this reaction.

Introduction: Understanding the Challenge

This compound is a valuable building block in medicinal chemistry and materials science. However, its unique electronic and steric properties often lead to low yields in Suzuki-Miyaura coupling reactions. The potent electron-withdrawing nature of the trifluoromethylsulfonyl (-SO2CF3) group and the steric hindrance from the ortho-methyl group necessitate carefully optimized conditions. This guide will equip you with the knowledge to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why am I consistently getting low yields with this compound?

Low yields with this substrate are typically due to a combination of electronic and steric factors that impede the Suzuki-Miyaura catalytic cycle. The primary culprits are often a slow transmetalation step and a competing side reaction called protodeboronation. The strong electron-withdrawing trifluoromethylsulfonyl group deactivates the boronic acid, making it less nucleophilic. Additionally, the ortho-methyl group can sterically hinder the approach of the boronic acid to the palladium catalyst.

Q2: I suspect protodeboronation is occurring. What are the signs and how can I prevent it?

Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.

Signs of Protodeboronation:

  • Formation of 1-methyl-4-(trifluoromethylsulfonyl)benzene as a major byproduct. This can be identified using GC-MS or LC-MS analysis of your crude reaction mixture.

  • Consumption of the boronic acid starting material without a corresponding increase in the desired product.

Prevention Strategies:

  • Use of Anhydrous Conditions: Meticulously dry all reagents, solvents, and glassware. The presence of water can facilitate protodeboronation, especially with electron-deficient boronic acids.

  • Choice of Base: Use a non-aqueous or sterically hindered base. While aqueous bases like K2CO3 are common, they can promote protodeboronation. Consider using bases like CsF, K3PO4, or organic bases like triethylamine (NEt3) in a non-aqueous solvent.

  • Use of Boronate Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester. These are generally more resistant to protodeboronation.

Diagram 1: Protodeboronation Side Reaction

G cluster_0 Protodeboronation Pathway Boronic_Acid Ar-B(OH)₂ Intermediate [Ar-B(OH)₃]⁻ Boronic_Acid->Intermediate + Base Base Base (e.g., OH⁻) Product Ar-H (Byproduct) Intermediate->Product + H₂O Water H₂O Borate B(OH)₄⁻

Caption: The pathway of protodeboronation of an aryl boronic acid.

Q3: How exactly does the trifluoromethylsulfonyl (-SO2CF3) group affect the reaction?

The -SO2CF3 group is a powerful electron-withdrawing group. This has two main consequences for the Suzuki coupling:

  • Reduced Nucleophilicity: It pulls electron density away from the boronic acid, making the aryl group less nucleophilic. This slows down the transmetalation step, where the aryl group is transferred from boron to the palladium catalyst. This step is often the rate-limiting step in the catalytic cycle.

  • Increased Susceptibility to Protodeboronation: The electron deficiency at the carbon atom attached to the boron makes the C-B bond more polarized and susceptible to cleavage by nucleophiles, including water and hydroxide ions, leading to protodeboronation.

Q4: What is the impact of the ortho-methyl group?

The methyl group at the ortho position to the boronic acid introduces steric hindrance. This can make it more difficult for the boronic acid to coordinate with the palladium catalyst, further slowing down the transmetalation step. The combination of this steric hindrance and the deactivating electronic effect of the -SO2CF3 group makes this a particularly challenging substrate.

Q5: What are the recommended catalyst and ligand systems for this type of substrate?

For electron-deficient and sterically hindered substrates, standard catalysts like Pd(PPh3)4 may not be effective. More electron-rich and bulky phosphine ligands are often required to promote the reductive elimination step and stabilize the palladium(0) species.

Recommended Systems:

Catalyst PrecursorLigandRationale
Pd(OAc)2 or Pd2(dba)3SPhos or XPhos These Buchwald ligands are electron-rich and bulky, which can accelerate both transmetalation and reductive elimination. They are known to be effective for challenging couplings.
PdCl2(dppf)dppfThis ferrocenyl-based ligand can be effective in some cases, providing a good balance of steric and electronic properties.
Q6: Which base and solvent combination is optimal?

The choice of base and solvent is critical to minimize protodeboronation and promote the desired reaction.

  • Bases:

    • K3PO4 (Potassium Phosphate): Often a good choice as it is a moderately strong base but less prone to causing protodeboronation compared to stronger bases like NaOH or KOH.

    • CsF (Cesium Fluoride): Can be very effective, particularly in anhydrous conditions. The fluoride ion is thought to activate the boronic acid by forming a more nucleophilic trifluoroborate species.

  • Solvents:

    • Toluene, Dioxane, or THF: These are common non-aqueous solvents for Suzuki couplings. Ensure they are anhydrous.

    • A mixture of an organic solvent and water (e.g., Toluene/H2O): While generally trying to avoid water, in some cases, a small amount can be beneficial for dissolving the base and promoting the reaction. However, this must be carefully optimized to avoid excessive protodeboronation.

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Actions
Low conversion of starting materials 1. Inactive catalyst.2. Reaction temperature too low.3. Inefficient transmetalation.1. Use a fresh catalyst or a pre-catalyst.2. Increase the reaction temperature in increments of 10 °C.3. Switch to a more electron-rich and bulky ligand like SPhos or XPhos.
Significant protodeboronation observed 1. Presence of water in the reaction.2. Base is too strong or too nucleophilic.1. Use anhydrous solvents and reagents. Dry glassware thoroughly.2. Switch to a milder base like K3PO4 or CsF.
Formation of multiple unidentified byproducts 1. Decomposition of starting materials or product.2. Catalyst deactivation leading to side reactions.1. Lower the reaction temperature and monitor the reaction progress more frequently.2. Use a more robust ligand system. Ensure the reaction is under an inert atmosphere (N2 or Ar).
Reaction stalls after initial conversion 1. Catalyst deactivation.2. Boronic acid decomposition.1. Add a fresh portion of the catalyst and ligand.2. Consider converting the boronic acid to a more stable boronate ester before the reaction.

Optimized Protocol

This protocol is a starting point and may require further optimization for your specific aryl halide.

Reagents and Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd(OAc)2 (2 mol%)

  • SPhos (4 mol%)

  • K3PO4 (2.0 equiv, finely ground and dried)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, K3PO4, Pd(OAc)2, and SPhos.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Insights and Troubleshooting Flowchart

Diagram 2: Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdL2X Ar¹-Pd(II)L₂-X ArPdL2X->Pd0 Oxidative Addition Ar1PdL2Ar2 Ar¹-Pd(II)L₂-Ar² ArPdL2X->Ar1PdL2Ar2 Transmetalation (Slow Step) Transmetalation Transmetalation Ar1PdL2Ar2->Pd0 Product Ar¹-Ar² Ar1PdL2Ar2->Product Reductive Elimination RedElim Reductive Elimination ArX Ar¹-X ArX->ArPdL2X Ar¹-X Ar2BOH2 Ar²-B(OH)₂ Base Base

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging transmetalation step.

Diagram 3: Troubleshooting Flowchart

G cluster_0 Troubleshooting Low Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions Analyze_Crude Analyze Crude Reaction Mixture (LCMS/GCMS) Check_Conditions->Analyze_Crude Protodeboronation Protodeboronation Product Detected? Analyze_Crude->Protodeboronation Low_Conversion Low Conversion of Starting Materials? Protodeboronation->Low_Conversion No Optimize_Base Optimize Base and Solvent (e.g., K₃PO₄ in Toluene) Protodeboronation->Optimize_Base Yes Optimize_Catalyst Optimize Catalyst/Ligand (e.g., Pd(OAc)₂/SPhos) Low_Conversion->Optimize_Catalyst Yes Success Improved Yield Low_Conversion->Success No (Other issues) Use_Ester Consider Using Boronate Ester Optimize_Base->Use_Ester Increase_Temp Increase Temperature Optimize_Catalyst->Increase_Temp Increase_Temp->Success Use_Ester->Success

Caption: A decision-making flowchart for troubleshooting low yields.

Technical Support Center: Protodeboronation of 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this and similar electron-deficient arylboronic acids in their synthetic endeavors. The following content provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of protodeboronation, a significant side reaction that can impede the progress of cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with my this compound?

A: Protodeboronation is a chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In essence, your valuable boronic acid reverts to the corresponding arene, 1-methyl-4-(trifluoromethylsulfonyl)benzene. This is a significant issue because it consumes your starting material, reduces the yield of your desired cross-coupled product, and complicates purification.

The trifluoromethylsulfonyl (-SO₂CF₃) group is a powerful electron-withdrawing group. This electronic feature makes the ipso-carbon (the carbon atom attached to the boron) of the phenyl ring highly susceptible to protonolysis, especially under basic conditions commonly employed in Suzuki-Miyaura cross-coupling reactions.[2][3]

Q2: I'm observing a significant amount of a byproduct that corresponds to the loss of the boronic acid group. How can I confirm it's due to protodeboronation?

A: The most direct way to confirm protodeboronation is to analyze your reaction mixture by LC-MS or GC-MS and identify the mass of the suspected byproduct. In this case, you would be looking for the mass of 1-methyl-4-(trifluoromethylsulfonyl)benzene. You can also run a standard of this compound alongside your reaction sample for definitive confirmation. ¹H NMR spectroscopy can also be a powerful tool; you would observe the disappearance of the boronic acid signals and the appearance of a new aromatic proton signal in place of the C-B bond.

Q3: Can I predict the likelihood of protodeboronation for my specific substrate?

A: While predicting the exact rate can be complex, there are strong indicators of susceptibility. Arylboronic acids with strong electron-withdrawing groups, such as the trifluoromethylsulfonyl group in your substrate, are known to be prone to protodeboronation.[4][5] The presence of ortho-substituents can also influence the rate.[3] Computational tools and kinetic models are being developed to provide in silico predictions of protodeboronation rates as a function of pH, which can aid in reaction planning.[6][7]

Q4: Is it possible that my boronic acid is degrading during storage?

A: Yes, proper storage is crucial. Boronic acids should be stored in a cool, dry place under an inert atmosphere.[8] Exposure to moisture and air can lead to decomposition over time, which may include protodeboronation, especially for sensitive substrates.

Troubleshooting Guides

Problem 1: Low Yield of Desired Cross-Coupling Product and Significant Formation of the Protodeboronated Byproduct.

This is the most common issue when working with electron-deficient arylboronic acids. The key is to favor the rate of the desired cross-coupling reaction over the rate of protodeboronation.

G cluster_step1 Condition Optimization cluster_step2 Reagent Modification cluster_step3 Catalyst System Enhancement start Low Yield & High Protodeboronation Observed step1 Optimize Reaction Conditions start->step1 step2 Modify Boron Reagent step1->step2 No end_success Problem Solved? step1->end_success Yes step3 Employ Advanced Catalytic Systems step2->step3 No step2->end_success Yes step3->end_success Yes end_fail Consult Further Literature/ Technical Support step3->end_fail No s1_a Lower Reaction Temperature s1_b Use a Milder Base s1_c Minimize Water Content s2_a Switch to a Boronic Ester (e.g., Pinacol Ester) s2_b Use a MIDA Boronate Ester s3_a Use a Highly Active Catalyst s3_b Consider Base-Free Protocols

Caption: A workflow for troubleshooting low yields caused by protodeboronation.

  • Optimize Reaction Conditions:

    • Lower the Reaction Temperature: Higher temperatures can accelerate protodeboronation.[9] If your catalyst is sufficiently active, attempt the reaction at a lower temperature (e.g., 60-80 °C).

    • Use a Milder Base: Strong bases like sodium hydroxide or potassium hydroxide can significantly promote protodeboronation.[2][10] Consider switching to milder inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF).[9]

    • Minimize Water Content: While Suzuki-Miyaura couplings often benefit from some water, excess water provides a proton source for protodeboronation.[8] Using anhydrous solvents can be beneficial, but a small, carefully optimized amount of water might still be necessary for efficient transmetalation.

  • Modify the Boron Reagent:

    • Switch to a Boronic Ester: Converting the boronic acid to a more stable derivative is a highly effective strategy. Pinacol esters are a common choice and offer increased stability.[9][11]

    • Utilize an N-methyliminodiacetic acid (MIDA) Boronate Ester: For substrates that are particularly prone to protodeboronation, MIDA boronates are an excellent option.[1] These are highly stable, often crystalline solids that are air-stable.[9] In the reaction, they provide a slow, controlled release of the boronic acid, keeping its concentration low and thus minimizing decomposition.[1][12]

  • Employ Advanced Catalytic Systems:

    • Use a Highly Active Catalyst: A more efficient catalyst will increase the rate of the desired cross-coupling, allowing it to outcompete the protodeboronation side reaction.[9] Modern catalyst systems with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often effective at lower temperatures.

    • Consider Base-Free Protocols: For extremely base-sensitive substrates, specialized base-free Suzuki-Miyaura coupling protocols have been developed that can circumvent the primary driver of protodeboronation.[9]

Problem 2: Inconsistent Reaction Results.

Inconsistent results can often be traced back to the quality and handling of the boronic acid or variations in reaction setup.

  • Assess the Quality of the Boronic Acid:

    • Ensure the this compound is of high purity and has been stored correctly under an inert atmosphere in a cool, dry place.[8]

    • Consider re-purifying the boronic acid if its quality is suspect.

  • Standardize Reaction Setup:

    • Use freshly distilled and degassed solvents.

    • Ensure all glassware is oven-dried to remove residual moisture.

    • Maintain a consistent and efficient inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.

  • Monitor the Reaction Progress:

    • Take aliquots from the reaction mixture at regular intervals and analyze them by a suitable technique like TLC, LC-MS, or GC-MS.[8] This will help you understand the reaction kinetics and determine the optimal reaction time, preventing prolonged heating that could lead to increased protodeboronation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a starting point and should be optimized for your specific substrates.

  • Reagent Preparation: In an oven-dried reaction vessel, combine the aryl halide (1.0 equiv.), this compound pinacol ester (1.2–1.5 equiv.), and a mild base such as K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) for at least three cycles.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and any additional ligand if required.

  • Solvent Addition: Add a degassed solvent (e.g., dioxane, THF, or toluene, with a minimal, optimized amount of water if necessary) via syringe.[9]

  • Reaction: Heat the mixture to the lowest effective temperature (e.g., start at 60–80 °C) and monitor the reaction's progress.[9]

  • Work-up: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[9]

Protocol 2: Preparation of the MIDA Boronate Ester

For particularly challenging substrates where the pinacol ester still undergoes significant protodeboronation, conversion to the MIDA ester is recommended.

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a suitable solvent mixture (e.g., toluene/DMSO).

  • Azeotropic Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to remove water and drive the esterification to completion.[9]

  • Isolation: After cooling, the MIDA boronate ester can often be isolated by precipitation or crystallization and used in the subsequent cross-coupling reaction without further purification.

Mechanistic Insights

The protodeboronation of arylboronic acids can proceed through several mechanisms, the prevalence of which is highly dependent on the pH of the reaction medium.[1][13]

G cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed cluster_dissociative Dissociative (for highly e⁻-deficient Ar) ArBOH2 Ar-B(OH)₂ ArBOH2_H [Ar-B(OH)₂H]⁺ ArBOH2->ArBOH2_H + H⁺ H_plus H⁺ ArH_acid Ar-H ArBOH2_H->ArH_acid + H₂O H2O_acid H₂O BOH3_acid B(OH)₃ H_plus_regen H⁺ ArBOH2_base Ar-B(OH)₂ ArBOH3_minus [Ar-B(OH)₃]⁻ ArBOH2_base->ArBOH3_minus + OH⁻ OH_minus OH⁻ ArH_base Ar-H ArBOH3_minus->ArH_base + H₂O H2O_base H₂O BOH3_base B(OH)₃ OH_minus_regen OH⁻ ArBOH3_minus_diss [Ar-B(OH)₃]⁻ Ar_anion Ar⁻ ArBOH3_minus_diss->Ar_anion BOH3_diss B(OH)₃ ArH_diss Ar-H Ar_anion->ArH_diss + H₂O H2O_diss H₂O OH_minus_diss OH⁻

Caption: Simplified mechanistic pathways for protodeboronation.

For simple arylboronic acids, both acid- and base-catalyzed pathways are recognized.[1] However, for highly electron-deficient systems like this compound, a dissociative mechanism under basic conditions, which involves the formation of a transient aryl anion, becomes significant.[2][3] This inherent instability under basic conditions underscores the importance of the troubleshooting strategies outlined above.

Data Summary

The choice of base can have a profound impact on the extent of protodeboronation. The following table, adapted from studies on similar heterocyclic systems, illustrates how milder bases can lead to higher yields in Suzuki-Miyaura coupling reactions, indirectly suggesting a reduction in protodeboronation.

BaseRelative Yield (%)Rationale
NaOHLowStrong base, promotes rapid protodeboronation.
K₂CO₃ModerateA common but sometimes too harsh base.[10]
K₃PO₄HighA milder inorganic base, often a good choice.[9]
Cs₂CO₃HighAnother effective mild inorganic base.[9]
CsFVery HighOften provides excellent results for sensitive substrates.[9]

Note: This data is illustrative. Optimal conditions will vary depending on the specific substrates and catalyst system used.

Analytical Methods for Monitoring Protodeboronation

Accurate monitoring is key to successful troubleshooting.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds. It can effectively separate and identify the protodeboronated product from the starting materials and the desired product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique suitable for a wide range of compounds, including those that are not amenable to GC. It is highly effective for monitoring the progress of the reaction and identifying byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR can be used to quantify the ratio of the boronic acid to the protodeboronated product in the reaction mixture. ¹¹B NMR can also be used to observe the speciation of the boron-containing compounds.[2][14]

  • Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or -Mass Spectrometry (ICP-MS): These techniques can be used to determine the total boron concentration in a sample, which can be useful for quantifying the overall loss of the boronic acid.[15][16]

By understanding the mechanisms of protodeboronation and systematically applying the troubleshooting strategies and analytical methods described in this guide, researchers can significantly improve the outcomes of their cross-coupling reactions involving this compound and other challenging substrates.

References

Technical Support Center: Troubleshooting Side Reactions in Suzuki Coupling with Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions, specifically when using electron-deficient boronic acids. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design.

Electron-deficient boronic acids are notoriously challenging coupling partners. Their electronic properties can slow the rate-limiting transmetalation step of the catalytic cycle, allowing undesired side reactions to become dominant pathways. This guide provides a structured approach to diagnosing and resolving these common issues.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions you might be asking in the lab. Each answer provides a mechanistic explanation and actionable steps to resolve the issue.

Q1: My primary side product is the protodeboronated arene. What is causing this and how can I prevent it?

A1: The Cause: Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, effectively destroying your nucleophilic partner.[1][2] This side reaction is highly dependent on the reaction conditions and the specific boronic acid substrate.[2] For electron-deficient arylboronic acids, this process can be particularly problematic and is often accelerated by the reaction conditions intended to promote the coupling itself.

The mechanism can be catalyzed by either acid or base.[2][3][4] Under the basic conditions typical for Suzuki coupling, the boronic acid is converted to a more nucleophilic boronate species. However, this boronate can also be susceptible to protonolysis by a proton source in the reaction mixture (e.g., water, alcohol solvents). The electron-withdrawing groups on the aryl ring stabilize the transient aryl anion or a related intermediate that forms during C-B bond cleavage, increasing the rate of this undesired reaction.[4]

Actionable Troubleshooting Steps:

  • Re-evaluate Your Base: Strong bases can significantly accelerate protodeboronation.[1] If you are using strong bases like NaOH or NaOMe, consider switching to milder, less nucleophilic bases.

    • Recommended Bases: Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium fluoride (CsF) are excellent starting points for sensitive substrates.[1]

  • Switch to a More Stable Boron Reagent: Boronic acids are often in equilibrium with their corresponding anhydrides (boroxines) and can be hydroytically unstable. Using more robust boron derivatives can suppress protodeboronation by maintaining a very low concentration of the free boronic acid.[2]

    • Recommended Reagents:

      • Boronic Esters (e.g., Pinacol Esters): These are generally more stable than the corresponding acids and are less prone to protodeboronation.[5][6]

      • Organotrifluoroborates (R-BF₃K): These salts are highly stable and release the boronic acid slowly under the reaction conditions.[7]

      • MIDA Boronates: These are exceptionally stable, even to chromatography, and serve as excellent "slow-release" sources of boronic acid.[2]

  • Control the Solvent and Water Content: Protic solvents or excess water can serve as a proton source for protodeboronation.

    • Solvent Choice: Use anhydrous aprotic solvents like toluene, dioxane, or THF.

    • Minimize Water: While a small amount of water can sometimes be beneficial for the Suzuki reaction, for substrates prone to protodeboronation, minimizing water is key. Use anhydrous bases and ensure your solvent is dry.[5]

Troubleshooting Workflow: Protodeboronation

G start High Protodeboronation Observed? base Re-evaluate Base start->base Is base strong? (e.g., NaOH) reagent Switch Boron Reagent start->reagent Is boronic acid unstable? conditions Modify Conditions start->conditions Are conditions harsh? (High temp, protic solvent) solution_base Use Weaker Base: K₃PO₄, K₂CO₃, CsF base->solution_base solution_reagent Use Stable Derivative: Pinacol Ester, MIDA Boronate, or Trifluoroborate reagent->solution_reagent solution_conditions Use Anhydrous Solvent (Toluene, Dioxane) Lower Temperature conditions->solution_conditions

Caption: A decision tree for troubleshooting protodeboronation.

Q2: I'm getting a lot of boronic acid homocoupling product. How can I suppress this?

A2: The Cause: Homocoupling

Homocoupling of boronic acids to form symmetrical biaryls (Ar-Ar) is a common side reaction that consumes your starting material and complicates purification.[8] This issue is often pronounced with electron-deficient boronic acids.[9][10][11] There are two primary mechanisms responsible for this:

  • Oxygen-Mediated Homocoupling: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo two successive transmetalations with the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[8]

  • Palladium(II)-Mediated Homocoupling: If your reaction uses a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can react directly with the boronic acid to form the dimer before the main catalytic cycle is established.[8][12]

Actionable Troubleshooting Steps:

  • Rigorous Exclusion of Oxygen: This is the most critical step to prevent oxygen-mediated homocoupling.[12]

    • Degassing: Thoroughly degas all solvents and the reaction mixture. The most effective method is to bubble an inert gas (argon or nitrogen) through the solvent for 20-30 minutes. A series of three vacuum-inert gas cycles is also effective.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.

  • Optimize Your Catalyst System:

    • Use a Pd(0) Source: Using a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ can help, but be aware that these can still be oxidized if oxygen is present.

    • Choose a Robust Ligand: For electron-deficient systems, a bulky, electron-rich phosphine ligand can accelerate the desired cross-coupling, outcompeting the homocoupling pathway. Ligands like SPhos have been shown to be effective in suppressing homocoupling.[9][10]

    • Consider a Reducing Agent: In some cases, the addition of a mild reducing agent can help suppress homocoupling by ensuring the palladium remains in the Pd(0) state.[12]

Key Mechanistic Pathways: Cross-Coupling vs. Side Reactions

G cluster_caption Suzuki Cycle vs. Side Reactions Pd0 Pd(0)Lₙ PdII_RX R-Pd(II)-X Pd0->PdII_RX Oxidative Addition (+ R-X) PdII_RAr R-Pd(II)-Ar PdII_RX->PdII_RAr Transmetalation (+ ArB(OH)₂ / Base) PdII_RAr->Pd0 Reductive Elimination (+ R-Ar) Protodeboronation Protodeboronation Homocoupling Homocoupling ArBOH2 ArB(OH)₂ ArBOH2->Protodeboronation + H⁺ (from H₂O, etc.) ArBOH2->Homocoupling + Pd(II) or O₂ key Desired Pathway key2 Side Reactions

Caption: The desired Suzuki catalytic cycle in competition with major side reactions.

Q3: The reaction is sluggish and stalls before completion. Is my catalyst dying?

A3: The Cause: Catalyst Deactivation

Yes, it's highly likely. Catalyst deactivation is a common reason for incomplete reactions. The active Pd(0) species is unstable and can decompose through several pathways, especially at the higher temperatures often required for coupling electron-deficient partners.

Common Deactivation Pathways:

  • Palladium Black Formation: The Pd(0) complexes can agglomerate and precipitate out of solution as inactive palladium black. This is often visible as a blackening of the reaction mixture. This is often caused by ligand dissociation from the metal center.

  • Ligand Degradation: Phosphine ligands, while crucial for catalytic activity, can be susceptible to oxidation (if oxygen is present) or other decomposition pathways.

  • Reaction with Impurities: The catalyst can be poisoned by impurities in the reagents or solvents.[13]

Actionable Troubleshooting Steps:

  • Select a More Robust Ligand: Bulky, electron-donating ligands not only promote the reaction but also form more stable complexes with the palladium center, preventing agglomeration.

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or sterically hindered N-heterocyclic carbenes (NHCs) are designed for high stability and activity.

  • Optimize Catalyst Loading: While it may seem counterintuitive, sometimes a lower catalyst loading can lead to better results by minimizing bimolecular decomposition pathways. Conversely, if deactivation is unavoidable, a higher initial loading may be required to drive the reaction to completion.[5]

  • Use a Pre-formed Catalyst: Using well-defined, air-stable palladium pre-catalysts can lead to more reproducible results than generating the active catalyst in situ.[14] These are designed to release the active Pd(0) species cleanly and efficiently at the start of the reaction.

Key Experimental Protocols

General Protocol for Suzuki Coupling with an Electron-Deficient Boronic Acid

This protocol is a robust starting point. Optimization of base, ligand, and temperature will likely be necessary for your specific substrates.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the electron-deficient boronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., dioxane or toluene, to achieve a concentration of ~0.1 M in the aryl halide). Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and the ligand (e.g., SPhos, 2-4 mol %).

  • Reaction: Place the vial in a preheated heating block and stir at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.[15]

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[15]

  • Purification: Purify the crude product by flash column chromatography.

Frequently Asked Questions (FAQs)

Q: What are the best practices for storing electron-deficient boronic acids? A: Due to their propensity for dehydration to form boroxines and potential for protodeboronation upon exposure to atmospheric moisture, they should be stored in a desiccator under an inert atmosphere if possible. For long-term storage, refrigeration is recommended.

Q: Which ligands are most effective for coupling electron-deficient boronic acids? A: Bulky, electron-rich monophosphine ligands are generally the most effective.[7] They accelerate the rate-limiting reductive elimination step and stabilize the palladium catalyst. Buchwald biaryl phosphine ligands (SPhos, XPhos, RuPhos) and bulky trialkylphosphines (e.g., P(t-Bu)₃) are excellent choices.

Q: Is it always better to use boronic esters or trifluoroborates instead of boronic acids? A: Not necessarily, but it is a powerful strategy to overcome instability. Boronic esters and trifluoroborates offer significantly enhanced stability, which is crucial for minimizing protodeboronation.[7][16] However, boronic acids are often more reactive in the transmetalation step.[17] The choice involves a trade-off between stability and reactivity, which must be optimized for your specific system. In many challenging cases, the stability offered by derivatives is the key to success.

Q: How does the choice of base impact the reaction outcome with these substrates? A: The base is critical and plays multiple roles, including activating the boronic acid to form the reactive boronate species.[7] For electron-deficient boronic acids, which are sensitive to protodeboronation, a strong base can be detrimental. Weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ often provide the best balance of activating the boronic acid for transmetalation while minimizing its decomposition.

References

Technical Support Center: Optimizing Suzuki-Miyaura Reactions for Sterically Hindered Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions, with a special focus on sterically hindered phenylboronic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with these demanding substrates. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might face during your experiments, offering explanations and actionable solutions grounded in mechanistic understanding.

Issue 1: Low to No Yield of the Desired Biaryl Product

This is one of the most common frustrations when working with sterically demanding substrates. The issue often lies in one of the key steps of the catalytic cycle being kinetically hindered.

Question: My Suzuki-Miyaura coupling reaction with a di-ortho-substituted phenylboronic acid is failing or giving me minimal product. What are the first things I should check and optimize?

Answer:

When a Suzuki-Miyaura reaction with a hindered substrate fails, a systematic approach to troubleshooting is essential. The steric bulk around the boron atom and the coupling partner can impede several stages of the catalytic cycle. Here’s a prioritized checklist of parameters to investigate:

  • Catalyst System (Palladium Source & Ligand): This is the heart of your reaction. For sterically hindered couplings, standard catalysts like Pd(PPh₃)₄ are often ineffective.[1] You need a system that promotes both oxidative addition and the challenging transmetalation and reductive elimination steps.[2][3]

    • Ligand Choice is Critical: Bulky, electron-rich phosphine ligands are the gold standard here.[4][5] They stabilize the palladium center, promote oxidative addition, and facilitate the subsequent steps of the catalytic cycle.[6]

      • Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective for coupling sterically hindered substrates.[4][7]

      • N-heterocyclic carbenes (NHCs) are also excellent choices and have shown high efficacy, even for the synthesis of tetra-ortho-substituted biaryls.[4][8][9]

      • For exceptionally challenging couplings, consider specialized ligands like arsa-Buchwald ligands , which can facilitate the transmetalation step due to the longer arsenic-palladium bond.[10]

    • Palladium Precatalyst: Ensure your palladium source is active. While Pd(0) is the active species, many stable Pd(II) precatalysts are used, which are reduced in situ.[4][11] Some precatalysts can be air-sensitive, so proper handling is crucial.[4]

  • Base Selection: The base plays a multifaceted role; it activates the boronic acid to form a more nucleophilic boronate species, which is crucial for transmetalation.[12][13][14][15] For hindered substrates, a stronger base is often required to drive this equilibrium.

    • Recommended Bases: Switch from weaker bases like Na₂CO₃ or K₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃ .[4][16] These are often more effective for challenging transmetalation steps.

  • Solvent and Temperature: These parameters influence the solubility of reagents and the energy available to overcome activation barriers.

    • Solvent Choice: Aprotic polar solvents or aromatic hydrocarbons are generally preferred.

      • Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are common choices.[17]

      • Aromatic Solvents: Toluene or xylene can be beneficial, especially when higher temperatures are needed.[17]

    • Elevated Temperatures: Sterically hindered reactions are often sluggish and require more energy.[18] If your reaction is not proceeding at 80 °C, consider increasing the temperature to 100-110 °C, solvent permitting.[4][17]

  • Inert Atmosphere: The catalytic system, particularly the phosphine ligands and the Pd(0) species, can be sensitive to oxygen.[4]

    • Degassing is Crucial: Ensure your solvent is thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.[16] The reaction vessel should be purged and maintained under a positive pressure of inert gas.

Issue 2: Significant Formation of Side Products

Even when the reaction proceeds, the formation of unwanted byproducts can drastically reduce the yield of your desired compound.

Question: I'm seeing a significant amount of homocoupled product from my boronic acid and/or dehalogenated starting material. How can I suppress these side reactions?

Answer:

The formation of these side products points to specific competing reaction pathways that need to be managed.

  • Protodeboronation (Boronic Acid Decomposition): This is a very common side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially with electron-deficient or sterically hindered boronic acids.[16][19][20]

    • Minimize Water Content: While some protocols use aqueous bases, water is a proton source for this side reaction.[16] Using anhydrous conditions with a strong, non-hydroxide base like K₃PO₄ can be beneficial.[21]

    • Use More Stable Boron Reagents: Convert your sterically hindered phenylboronic acid to a more stable boronate ester, such as a pinacol ester or a MIDA boronate .[16] These reagents often release the boronic acid slowly into the reaction, keeping its concentration low and minimizing decomposition.[16]

    • Optimize Reaction Time and Temperature: Prolonged reaction times and high temperatures can exacerbate protodeboronation.[16] Monitor the reaction closely and stop it once the starting material is consumed.

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen, which can interfere with the palladium catalyst.[4]

    • Strictly Anaerobic Conditions: As mentioned before, rigorous degassing of the solvent and maintaining a robust inert atmosphere is your best defense against homocoupling.[4]

  • Dehalogenation of the Aryl Halide: This occurs when the palladium intermediate, after oxidative addition, is reduced before it can undergo transmetalation.[19][20]

    • Ligand Choice: Bulky, electron-rich ligands can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation side reaction.[20]

    • Base and Solvent: Avoid protic solvents and hydroxide bases if dehalogenation is a significant issue.[20]

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of setting up and running Suzuki-Miyaura couplings with sterically hindered phenylboronic acids.

Q1: Which specific palladium precatalyst and ligand combination do you recommend as a starting point for a challenging di-ortho-substituted phenylboronic acid?

A1: A robust starting point for such a challenging substrate would be a second-generation Buchwald precatalyst, such as XPhos Pd G2 or SPhos Pd G2 . These are air- and moisture-stable Pd(II) precatalysts that are readily reduced to the active Pd(0) species under the reaction conditions. The bulky and electron-rich XPhos and SPhos ligands are well-suited for promoting the difficult oxidative addition and reductive elimination steps with hindered substrates.[5][7][22]

Q2: How critical is the purity of the boronic acid, and how can I purify a hindered boronic acid if needed?

A2: The purity is very important. Impurities can interfere with the catalyst. A common impurity in boronic acids is the corresponding boroxine (a cyclic trimer). While boroxines can be active in Suzuki couplings, their stoichiometry is different. For purification, you can often recrystallize the boronic acid. An alternative is to convert the crude boronic acid to its diethanolamine adduct, which can be easily isolated as a crystalline solid and is often more stable for storage. This adduct can then be used directly in the coupling reaction.[4]

Q3: Can I use microwave heating to accelerate my slow coupling reaction?

A3: Yes, microwave irradiation can be a very effective tool for accelerating sluggish reactions involving sterically hindered substrates.[17] The rapid and efficient heating can help overcome the high activation energies associated with these couplings, often leading to shorter reaction times and improved yields. However, it's important to carefully monitor the reaction to avoid decomposition of sensitive substrates or the catalyst.

Q4: What is the optimal catalyst loading for these types of reactions?

A4: For challenging couplings, a higher catalyst loading of 1-5 mol % is often a good starting point.[23] However, with highly active catalyst systems like those based on Buchwald ligands, it's often possible to reduce the catalyst loading to as low as 0.001-0.1 mol % once the reaction conditions have been optimized.[2]

Q5: My reaction involves an aryl chloride as the coupling partner. Are there any special considerations?

A5: Yes, aryl chlorides are significantly less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond.[3][9] For these substrates, the use of highly active, electron-rich, and bulky ligands like Buchwald-type phosphines or N-heterocyclic carbenes is almost always necessary to facilitate the challenging oxidative addition step.[7][8][24][25] Stronger bases and higher temperatures are also typically required.

Visualizing the Process: Workflows and Mechanisms

To further aid in your experimental design and troubleshooting, the following diagrams illustrate key concepts.

Experimental Workflow for Optimization

This workflow provides a logical sequence for optimizing your reaction conditions.

G cluster_0 Initial Setup cluster_1 Core Optimization cluster_2 Execution & Analysis cluster_3 Troubleshooting Loop A Select Hindered Substrates (Aryl Halide & Boronic Acid) B Choose Catalyst System (e.g., XPhos Pd G2, 2 mol%) A->B C Select Strong Base (e.g., K3PO4, 2-3 eq.) B->C D Choose Solvent & Set Temp. (e.g., Dioxane, 100 °C) C->D E Run Reaction Under Inert Atmosphere D->E F Monitor by LC-MS/GC-MS E->F G Analyze Outcome (Yield, Byproducts) F->G H Low/No Yield? G->H I Increase Temperature Change Ligand/Base H->I Yes J Byproducts? H->J No I->E K Use Boronate Ester Ensure Anhydrous/Anaerobic J->K Yes L Successful Coupling J->L No K->E

Caption: A systematic workflow for troubleshooting Suzuki-Miyaura couplings.

Simplified Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to diagnosing issues. Steric hindrance can create bottlenecks at any of the key stages.

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex Oxidative Addition (Often Rate-Limiting for Ar-Cl) trans_complex Transmetalation Intermediate (Pd-II) oa_complex->trans_complex Transmetalation (Hindered by bulky Ar') re_complex Biaryl Complex (Pd-II) trans_complex->re_complex re_complex->pd0 Reductive Elimination (Forms C-C bond) product Ar-Ar' re_complex->product aryl_halide Ar-X aryl_halide->oa_complex boronic_acid Ar'-B(OH)2 boronic_acid->trans_complex base Base base->trans_complex

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

Data Summary: Recommended Reaction Parameters

The following table provides a starting point for optimizing your reaction conditions for sterically hindered phenylboronic acids.

ParameterRecommended ConditionRationale & Key Considerations
Palladium Source Buchwald Precatalyst (G2/G3)Air-stable, reliable activation to Pd(0).[22]
Ligand XPhos, SPhos, RuPhos, or NHCBulky, electron-rich ligands are essential for hindered substrates.[4][5][7]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Strong, non-nucleophilic bases facilitate the challenging transmetalation step.[4][16]
Solvent Dioxane, THF, TolueneAprotic solvents are generally preferred. Toluene allows for higher temperatures.[17]
Temperature 80 - 110 °CHigher temperatures are often required to overcome the steric barrier.[4][17]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst deactivation and homocoupling side reactions.[4]
Boron Reagent Boronic Acid or Pinacol EsterPinacol esters can offer greater stability against protodeboronation.[16]

References

Technical Support Center: Purification of Products from 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of reaction products derived from 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the purification of these valuable compounds. The unique structural features of this boronic acid, namely the electron-withdrawing trifluoromethylsulfonyl group and the methyl substituent, can significantly influence the properties of the resulting products, necessitating tailored purification strategies.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in solid scientific principles.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of products from reactions involving this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Issue 1: My primary purification by column chromatography is yielding impure fractions or poor recovery.

Q: I'm observing co-elution of my desired biaryl product with impurities, or the product seems to be sticking to the silica gel column. What's going wrong and how can I fix it?

A: This is a common challenge, often stemming from the unique properties imparted by the trifluoromethylsulfonyl (-SO₂CF₃) group. This group is highly polar and strongly electron-withdrawing, which can lead to several issues on a standard silica gel column.

Scientific Rationale:

  • Strong Adsorption: The polar sulfonyl group can interact strongly with the acidic silanol groups on the surface of silica gel, leading to band broadening, tailing, and in severe cases, irreversible adsorption.

  • Altered Product Polarity: The polarity of your final biaryl product will be a composite of the lipophilic aryl groups and the polar sulfonyl moiety. This can make finding an ideal solvent system tricky, as the product may have intermediate polarity, causing it to travel with either non-polar or polar impurities.

  • Potential for Decomposition: While aryl triflates are generally more stable than their alkyl counterparts, prolonged exposure to the acidic environment of a silica gel column can potentially lead to decomposition, especially if your molecule contains other sensitive functional groups.[1][2]

Troubleshooting Protocol:

  • Stationary Phase Modification:

    • Neutralized Silica Gel: To mitigate the acidity of silica gel, you can use a slurry method to neutralize it. Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane) containing 1-2% triethylamine. After gentle stirring, the solvent can be removed by rotary evaporation before packing the column. This will cap the acidic silanol groups and reduce strong interactions with your sulfonyl-containing product.

    • Alternative Stationary Phases: Consider using less acidic stationary phases. Neutral alumina can be an excellent alternative for the purification of polar compounds. Florisil®, a magnesium silicate adsorbent, is another option to explore.

  • Solvent System Optimization:

    • Systematic Screening: Before committing to a large-scale column, perform a thorough thin-layer chromatography (TLC) screening with a variety of solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • Ternary Solvent Systems: If a binary system does not provide adequate separation, consider a ternary mixture. Adding a small amount of a third solvent, such as methanol or acetone, can fine-tune the polarity and improve separation. For example, a hexane:ethyl acetate system with 1-5% methanol can be effective.

  • Flash Chromatography: To minimize the residence time of your compound on the column, employ flash chromatography. The increased flow rate reduces the opportunity for on-column degradation and can lead to sharper peaks and better separation.

Data Summary Table for Initial Solvent System Screening:

Solvent System (v/v/v)Typical ApplicationExpected Rf for Sulfonyl-Biaryls
Hexane:Ethyl Acetate (9:1 to 1:1)General purpose for moderately polar compounds.0.2 - 0.6
Dichloromethane:Methanol (99:1 to 95:5)For more polar compounds.0.3 - 0.7
Toluene:Acetone (9:1 to 7:3)Alternative for compounds with aromatic character.0.2 - 0.5
Hexane:Ethyl Acetate:Methanol (80:19:1)Fine-tuning polarity for difficult separations.Variable

Experimental Workflow Diagram:

G cluster_0 Troubleshooting Column Chromatography cluster_1 Stationary Phase cluster_2 Mobile Phase start Impure Fractions or Low Recovery q1 Assess Polarity and Stability start->q1 opt1a Use Neutralized Silica Gel q1->opt1a Strong Adsorption? opt1b Try Neutral Alumina q1->opt1b opt1c Consider Florisil® q1->opt1c opt2a Systematic TLC Screening q1->opt2a Co-elution? opt3 Utilize Flash Chromatography q1->opt3 Degradation? end Pure Product / Improved Recovery opt1c->end opt2b Employ Ternary Solvent Systems opt2a->opt2b opt2b->end opt3->end

Fig 1. Decision tree for optimizing column chromatography.
Issue 2: My product is an oil or a waxy solid that is difficult to handle and purify further.

Q: After my initial purification, the product is not a crystalline solid. How can I induce crystallization or use an alternative purification method?

A: Obtaining an amorphous solid or an oil is a frequent outcome, especially with complex organic molecules. Recrystallization is a powerful technique for achieving high purity if suitable conditions can be found.

Scientific Rationale:

  • Impurities Inhibiting Crystallization: The presence of even small amounts of impurities can disrupt the formation of a crystal lattice. These impurities can be residual starting materials, byproducts, or solvents.

  • Molecular Structure: The inherent structure of your biaryl product, including its conformation and intermolecular interactions, will dictate its tendency to crystallize. Biaryl compounds can have restricted rotation around the central single bond, leading to different conformations that may hinder packing into a crystal lattice.[3]

  • Solvent Effects: The choice of solvent is critical for recrystallization. An ideal solvent will dissolve the compound when hot but have low solubility when cold.

Troubleshooting Protocol:

  • Recrystallization Solvent Screening:

    • Single Solvent Method: Test the solubility of your product in a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane). A good candidate will show poor solubility at room temperature but good solubility at the solvent's boiling point.

    • Two-Solvent Method: If a single suitable solvent cannot be found, a two-solvent system is often effective. Dissolve your product in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.

  • Inducing Crystallization:

    • Seeding: If you have a small amount of pure, crystalline material, adding a seed crystal to a supersaturated solution can initiate crystallization.

    • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create microscopic imperfections that serve as nucleation sites for crystal growth.

    • Slow Evaporation: If other methods fail, allowing the solvent to evaporate slowly from a dilute solution can sometimes yield crystals.

Data Summary Table for Recrystallization Solvents:

SolventPolarity IndexBoiling Point (°C)Notes
Methanol5.165Good for polar compounds, often used in combination with water.
Ethanol4.378Similar to methanol, but less volatile.
Isopropanol3.982A good choice for compounds with intermediate polarity.
Ethyl Acetate4.477A versatile solvent for a wide range of polarities.
Toluene2.4111Effective for aromatic compounds, can be used with hexane as a co-solvent.
Hexane0.169A non-polar solvent, often used as the "poor" solvent in a two-solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the most likely byproducts in a Suzuki-Miyaura coupling reaction with this compound?

A1: Besides your desired biaryl product, several byproducts can form. Being aware of these will aid in their identification and removal.

  • Homocoupling Product: You may observe the formation of a symmetrical biaryl resulting from the coupling of two molecules of your boronic acid. This is often facilitated by the presence of oxygen and can be minimized by thoroughly degassing your reaction mixture.[4]

  • Protodeboronation Product: The boronic acid can be replaced by a hydrogen atom, leading to the formation of 1-methyl-4-(trifluoromethylsulfonyl)benzene. This can occur in the presence of water or acidic/basic conditions.

  • Residual Starting Materials: Incomplete reactions will leave unreacted this compound and your coupling partner (e.g., an aryl halide).

Q2: Are there any specific safety precautions I should take when working with trifluoromethylsulfonyl compounds?

A2: Yes. While specific toxicity data for every compound may not be available, it is prudent to handle all trifluoromethylsulfonyl-containing molecules with care. The triflate anion is a known alkylating agent, and related compounds may have biological activity. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for all reagents used in your synthesis.

Q3: Can I use an aqueous workup to remove inorganic salts after the reaction?

A3: Yes, an aqueous workup is a standard and effective method for removing inorganic salts (e.g., from the base used in the coupling reaction) and water-soluble byproducts. After the reaction is complete, quench the mixture with water and extract your product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then with brine to remove residual water before drying with an anhydrous salt like sodium sulfate or magnesium sulfate.

Q4: I'm considering using a boronic ester instead of the boronic acid. How might this affect the purification?

A4: Using a boronic ester, such as a pinacol ester, can be advantageous. Boronic esters are often more stable and less polar than their corresponding boronic acids, which can simplify purification. They are less prone to protodeboronation and may exhibit better behavior during chromatography.[5] However, the initial preparation and purification of the boronic ester itself is an additional step to consider.

References

Technical Support Center: Navigating Catalyst Poisoning in Reactions with Sulfur-Containing Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into one of the more challenging aspects of modern cross-coupling chemistry: catalyst poisoning by sulfur-containing boronic acids. My objective is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to troubleshoot effectively and design more robust reaction systems.

Section 1: The "Why" - Understanding the Mechanism of Sulfur Poisoning

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are cornerstones of modern synthesis. However, the efficiency of these powerful transformations can be severely compromised by catalyst poisons.[1] Sulfur-containing compounds are particularly notorious inhibitors.

The primary mechanism of deactivation is the strong chemical bonding, or chemisorption, of sulfur to the surface of the palladium catalyst.[2] Sulfur's lone pair electrons have a high affinity for the electron-deficient palladium metal center. This interaction is often irreversible and leads to two primary failure modes:

  • Active Site Blocking: Sulfur atoms physically occupy the sites on the catalyst where the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle would normally occur.[1][2]

  • Formation of Inactive Complexes: In some cases, the interaction can lead to the formation of highly stable and catalytically inactive palladium sulfide (PdS) species.[2]

This process progressively reduces the number of available active sites, causing the reaction to slow down, stall, or fail completely.[2]

CatalystPoisoning ActiveCatalyst Active Pd(0) Catalyst Poisoning Chemisorption: Strong Pd-S Bond Formation ActiveCatalyst->Poisoning Interaction SulfurBoronicAcid Sulfur-Containing Boronic Acid (R-S-Ar-B(OH)2) SulfurBoronicAcid->Poisoning BlockedSite Poisoned Catalyst: Blocked Active Site Poisoning->BlockedSite Deactivation NoReaction Reaction Stalled (Low or No Yield) BlockedSite->NoReaction Leads to ReactionSubstrates Aryl Halide + Boronic Acid ReactionSubstrates->ActiveCatalyst Catalytic Cycle

Caption: Mechanism of Palladium Catalyst Poisoning by Sulfur.

Section 2: Troubleshooting Guide for Common Scenarios

This section is formatted as a series of questions you might ask when an experiment goes wrong. The answers provide both immediate solutions and the scientific rationale behind them.

Q1: My Suzuki-Miyaura reaction with a thiophene-containing boronic acid is giving a low yield or failing completely. What's the likely cause and what are my first steps?

A: The most probable cause is catalyst poisoning by the sulfur atom in the thiophene ring.[2] Palladium catalysts are highly susceptible to poisoning by a wide range of sulfur compounds.[1][2]

  • Initial Diagnostic Steps:

    • Confirm Reagent Purity: Before blaming the substrate, ensure your other reagents (aryl halide, base, solvent) are pure and anhydrous. Boronic acids themselves can degrade; consider using stable alternatives like boronate esters if stability is an issue.[3][4]

    • Increase Catalyst Loading: As a simple, albeit inefficient, first test, double the catalyst loading. If the yield improves, it strongly suggests poisoning is the culprit, as you are providing a larger number of active sites, some of which remain unpoisoned long enough to facilitate the reaction.

    • Change Ligand System: Standard ligands like triphenylphosphine can be inadequate. Switch to a more robust, electron-rich phosphine ligand (e.g., a Buchwald-type ligand like SPhos or XPhos) or an N-heterocyclic carbene (NHC) ligand. These can sometimes enhance catalytic activity and stability, helping to overcome partial poisoning.[5][6]

Q2: My reaction appears to start but then stalls after a few hours, leaving significant starting material. What does this indicate and how can I fix it?

A: This is a classic sign of progressive catalyst deactivation. The catalyst is initially active but is gradually poisoned by the sulfur-containing substrate over the course of the reaction.[2]

  • Primary Solution: Slow Addition of the Boronic Acid The key is to maintain a low instantaneous concentration of the poisoning agent. Instead of adding all the sulfur-containing boronic acid at the beginning, add it slowly over several hours using a syringe pump.[2] This "slow-release" strategy ensures that only a small amount of the poison is present at any given time, allowing the active catalyst to perform the coupling before it is fully deactivated.

Q3: Are all sulfur-containing groups equally problematic? I'm working with a substrate that has a free thiol (-SH) group.

A: No, the severity of poisoning depends heavily on the nature of the sulfur functional group. Unprotected thiols (-SH) are among the most potent poisons due to the high affinity of the sulfur atom for palladium.[2] The general hierarchy of poisoning potential is:

Sulfur Functional GroupRelative Poisoning PotentialRecommended Strategy
Thiol (-SH) Very HighProtection is essential. Do not attempt the coupling without protecting the thiol group first.
Thiophene HighUse robust ligands, higher catalyst loading, or slow addition of the boronic acid.
Thioether (-S-R) ModerateOften manageable with robust ligands and optimized conditions.
Sulfone (-SO₂-R) Low to ModerateGenerally less problematic, but can still impact catalyst activity.
  • Solution for Thiols: Protecting Groups It is critical to protect the thiol group before the cross-coupling reaction.[2] A protecting group masks the sulfur atom, preventing it from binding to the palladium. The protecting group can be removed in a subsequent step after the carbon-carbon bond is formed.

Q4: How can I design a more robust experiment from the start if I know my boronic acid contains sulfur?

A: A proactive approach is always better.

  • Catalyst Support Selection: For heterogeneous catalysts, the support material can play a crucial role. Supports like zirconia have been shown to be more resistant to sulfur poisoning than silica or alumina because they can act as a "trap" for sulfur species, protecting the palladium active sites.[7][8]

  • Ligand Development: The choice of ligand is critical. While there is no universal "sulfur-proof" ligand, modern biaryl phosphine ligands (Buchwald-type) and N-heterocyclic carbenes (NHCs) are designed for high stability and reactivity and should be your first choice.[6][9] They can accelerate the desired catalytic cycle, allowing it to outcompete the deactivation pathway.

  • Pre-treatment of Reagents: For cases with known sulfur impurities, consider an oxidative pre-treatment of the reaction medium to remove the sulfur compounds before adding the catalyst.[10]

TroubleshootingWorkflow Start Low or No Yield with S-Containing Boronic Acid? CheckPurity Confirm Purity of All Reagents & Solvents Start->CheckPurity Always First! ReactionStalls Does Reaction Start, Then Stall? CheckPurity->ReactionStalls SlowAddition Implement Slow Addition of Boronic Acid ReactionStalls->SlowAddition Yes ThiolCheck Is Sulfur Group a Thiol (-SH)? ReactionStalls->ThiolCheck No IncreaseLoading Strategy: Increase Catalyst/Ligand Loading ChangeLigand Strategy: Screen Robust Ligands (e.g., Buchwald, NHC) IncreaseLoading->ChangeLigand ConsiderSupport Advanced: Use Sulfur-Resistant Support (e.g., Pd/ZrO₂) ChangeLigand->ConsiderSupport ThiolCheck->IncreaseLoading No ProtectThiol Action: Protect Thiol Group Before Coupling ThiolCheck->ProtectThiol Yes

Caption: Troubleshooting Workflow for Sulfur-Related Catalyst Poisoning.

Section 3: Advanced Protocols

For persistent issues, more advanced techniques may be required. These protocols should be performed with appropriate safety precautions.

Protocol 1: Oxidative Regeneration of a Poisoned Heterogeneous Palladium Catalyst

This procedure may restore some activity to a sulfur-poisoned heterogeneous catalyst (e.g., Pd on carbon). Complete regeneration is not always possible.[2]

  • Catalyst Recovery: After the reaction, recover the heterogeneous palladium catalyst by filtration.

  • Washing: Wash the recovered catalyst thoroughly with water and an organic solvent (e.g., acetone or ethanol) to remove adsorbed organic residues. Dry the catalyst completely.

  • Oxidative Treatment: Place the dried, poisoned catalyst in a suitable furnace (e.g., a tube furnace). Heat the catalyst in a stream of air or a dilute oxygen/nitrogen mixture.[2] A typical starting point is 300-400°C for 2-4 hours. Caution: This must be done in a well-ventilated area, as volatile sulfur oxides (SOx) will be released.

  • Reduction (Optional but Recommended): After the oxidative treatment, the palladium will be in an oxidized state (PdO). To restore the active Pd(0) state, reduce the catalyst in a stream of hydrogen gas (typically 5% H₂ in N₂) at an elevated temperature (e.g., 200-300°C).

Protocol 2: Pre-treatment of Reaction Media with Permanganate

This protocol is adapted from methods used to remove reduced sulfur compounds (RSCs) in water treatment and can be applied to reaction media where RSCs are a known impurity.[10]

  • Prepare Stock Solution: Prepare a stock solution of potassium permanganate (KMnO₄) in an appropriate solvent (e.g., water or acetone).

  • Titration: To your reaction mixture (containing the solvent, base, and sulfur-containing boronic acid, but before adding the palladium catalyst), add the permanganate solution dropwise. The purple color of the permanganate will disappear as it oxidizes the sulfur compounds.

  • Endpoint: Continue adding the permanganate solution until a faint, persistent pink or brown (from MnO₂) color remains, indicating that all the reducible sulfur species have been consumed.

  • Quenching (Optional): If excess permanganate is a concern for your substrate, a small amount of a mild reducing agent can be added to quench it, though this is often unnecessary.

  • Catalyst Addition: Proceed with the addition of your palladium catalyst and aryl halide to initiate the cross-coupling reaction.

Section 4: Frequently Asked Questions (FAQs)
  • Q: How can I detect sulfur impurities in my starting materials?

    • A: For routine checks, Thin Layer Chromatography (TLC) can sometimes reveal impurities, but it won't identify them as sulfur-containing. For definitive identification and quantification, elemental analysis is a robust method.[11] Techniques like X-ray fluorescence (XRF) or inductively coupled plasma (ICP) analysis can also be used for sensitive sulfur detection.

  • Q: Can a poisoned homogeneous catalyst be regenerated?

    • A: Regeneration of homogeneous catalysts is significantly more challenging than for their heterogeneous counterparts and is generally not practical in a standard laboratory setting. Once the palladium center is irreversibly bound by sulfur, it is difficult to remove the poison without completely degrading the catalyst complex. The focus should be on prevention rather than regeneration.

  • Q: Will switching from a boronic acid to a boronate ester (e.g., pinacol ester) solve the poisoning problem?

    • A: No. While using a boronate ester can improve the stability and handling of the boron reagent, it does not change the sulfur-containing part of the molecule.[4] The sulfur atom will still be present and will poison the catalyst. The strategies of ligand choice, slow addition, and catalyst loading remain relevant.

References

Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to address the common challenges encountered in the lab, providing in-depth, mechanism-driven troubleshooting advice and practical solutions to optimize your synthetic outcomes.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section is structured to address the most frequent problems encountered during Suzuki-Miyaura couplings. We approach each issue from a diagnostic perspective, explaining the underlying chemical principles to empower you to make informed decisions.

Problem 1: Low or No Yield / Incomplete Conversion

This is the most common challenge. A systematic approach is crucial to pinpoint the cause.

A1: When a Suzuki-Miyaura reaction fails, the issue can almost always be traced back to one of three areas: the catalyst's health, the integrity of your reagents, or the reaction environment itself.

  • Catalyst Inactivity: The true catalyst is the Palladium(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1] This reduction can be inefficient. Furthermore, the active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to inactive palladium black.[1][2]

    • Causality: Oxygen irreversibly oxidizes the electron-rich Pd(0) to Pd(II) oxides or forms palladium black, removing it from the catalytic cycle.

    • Solution: Ensure your catalyst is fresh and properly stored. For robust and reproducible results, consider using modern, air-stable Pd(II) precatalysts like the Buchwald G3/G4 palladacycles, which are designed for clean and efficient generation of the active Pd(0) species.[1]

  • Reagent Quality & Stability:

    • Boronic Acid/Ester: Boronic acids are susceptible to decomposition, primarily through protodeboronation (replacement of the boronic acid group with hydrogen) and formation of unreactive cyclic anhydrides (boroxines).[1][3] This instability is a very common reason for low yields.[1]

    • Organic Halide: Ensure your halide is pure. The reactivity trend is generally I > OTf > Br >> Cl.[4] Couplings with aryl chlorides are particularly challenging and require highly active, specialized catalyst systems with electron-rich, bulky phosphine ligands.[5][6]

    • Solution: Check the purity of your boronic acid by NMR. If decomposition is suspected, use a fresh batch or consider converting it to a more stable boronate ester (e.g., pinacol or MIDA esters), which can be purified by chromatography and are more robust.[1][7]

  • Reaction Environment:

    • Inert Atmosphere: The exclusion of oxygen is critical.[4][6]

    • Solution: Your reaction setup must be rigorously purged of oxygen. Use standard Schlenk techniques, ensuring all glassware is flame- or oven-dried.[8] Degas your solvent thoroughly by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.

Logical Troubleshooting Workflow

When faced with a failed reaction, follow this workflow to systematically identify the issue. This approach saves time and reagents by prioritizing the most likely culprits.

G Start Low / No Yield Observed Check_Reagents Step 1: Verify Reagent Integrity - Catalyst active? - Boronic acid pure? - Halide pure? Start->Check_Reagents Check_Setup Step 2: Review Reaction Setup - Atmosphere truly inert? - Solvent properly degassed? - Temperature accurate? Check_Reagents->Check_Setup Reagents OK Screening Step 4: Perform Systematic Screening - Screen ligands, bases, solvents - Re-optimize temperature Check_Reagents->Screening Reagents Faulty (Replace & Retry) Check_Conditions Step 3: Re-evaluate Conditions - Ligand appropriate for substrate? - Base optimal? - Solvent choice correct? Check_Setup->Check_Conditions Setup OK Check_Setup->Screening Setup Flawed (Correct & Retry) Check_Conditions->Screening Conditions Questionable Success Reaction Optimized Screening->Success

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.

Problem 2: Significant Side Products Observed

The appearance of unexpected spots on your TLC or peaks in your GC-MS can often tell you exactly what's going wrong.

A2: The primary cause of boronic acid homocoupling is the presence of oxygen. The mechanism involves the Pd(II)-catalyzed oxidative coupling of two boronic acid molecules. This process reduces Pd(II) to Pd(0), which can then enter the desired catalytic cycle. However, if oxygen is present, it can re-oxidize Pd(0) back to Pd(II), perpetuating the homocoupling side reaction and consuming your starting material.[1][2]

  • Prevention: The solution is meticulous exclusion of oxygen. Rigorous degassing of your solvent and maintaining a positive pressure of inert gas throughout the reaction are the most effective preventative measures. Using a direct Pd(0) source instead of a Pd(II) precatalyst can also sometimes reduce this side reaction.[1]

A3: This side reaction is called protodeboronation , and it is one of the most persistent challenges in Suzuki-Miyaura chemistry.[9] It involves the cleavage of the C–B bond and its replacement with a C–H bond, effectively destroying your nucleophile. Electron-deficient and heteroaryl boronic acids are particularly susceptible.[4][10]

  • Causality: The reaction is often promoted by the presence of a proton source (like water) and can be catalyzed by either acid or base.[3] Under the basic conditions of the Suzuki coupling, the base-catalyzed pathway is highly relevant.[3]

  • Mitigation Strategies:

    • Choice of Base: The base is required to activate the boronic acid for transmetalation, but stronger or more nucleophilic bases can accelerate protodeboronation.[3][11] Switching to a milder base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) can be beneficial.[4]

    • Use Stable Boron Reagents: This is often the most effective solution. Convert the sensitive boronic acid to a more stable derivative like a pinacol ester (BPin) , MIDA boronate , or an aryltrifluoroborate .[4][10] These reagents are more resistant to protodeboronation and often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of decomposition.[4][10]

    • Anhydrous Conditions: While many protocols use aqueous bases, water is a direct proton source.[12][13] If protodeboronation is severe, switching to a completely anhydrous system with a base like potassium tert-butoxide (KOtBu) in a solvent like THF or Toluene can be effective.[14]

Key Reaction Pathways: Desired vs. Undesired

Understanding the competing reactions at play is key to optimizing for your desired product.

G cluster_0 Core Reactants cluster_1 Desired Pathway: Cross-Coupling cluster_2 Side Reactions Ar¹-X Ar¹-X Ar²-B(OH)₂ Ar²-B(OH)₂ Protodeboronation Ar²-H Ar²-B(OH)₂->Protodeboronation H₂O / Base [Pd⁰L₂] [Pd⁰L₂] Base Base Coupling Ar¹-Ar² { Ar¹-X + Ar²-B(OH)₂ } { Ar¹-X + Ar²-B(OH)₂ } { Ar¹-X + Ar²-B(OH)₂ }->Coupling [Pd], Base Homocoupling Ar²-Ar² { 2 Ar²-B(OH)₂ } { 2 Ar²-B(OH)₂ } { 2 Ar²-B(OH)₂ }->Homocoupling [Pd], O₂

Caption: Competing reaction pathways in a Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

This section addresses broader questions about optimizing the core components of the reaction.

A4: The choice of ligand is critical and is dictated by your substrates. The ligand's role is to stabilize the palladium center, enhance its reactivity, and prevent the formation of inactive palladium black.[5]

  • For Simple Substrates (Aryl Iodides/Bromides): Simple, less bulky phosphine ligands like triphenylphosphine (PPh₃) or P(o-tol)₃ can be effective.[15]

  • For Challenging Substrates (Aryl Chlorides, Sterically Hindered Systems): These require more specialized ligands. The key is to use ligands that are both electron-rich and bulky .

    • Electron-richness (e.g., ligands with alkyl groups like t-butyl) promotes the difficult oxidative addition step, which is the rate-limiting step for unreactive halides like aryl chlorides.[5][16]

    • Bulkiness (e.g., biaryl phosphines) promotes the final reductive elimination step, releasing the product and regenerating the catalyst.[5]

  • Recommended Ligands: For general-purpose and challenging couplings, the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are industry standards and exhibit excellent performance across a wide range of substrates.[17] N-heterocyclic carbenes (NHCs) are also a powerful class of ligands, often employed in PEPPSI-type precatalysts.[5]

A5: The base is essential for the transmetalation step, but its exact role is complex and can follow two main pathways.[3][11]

  • Boronate Pathway: The base deprotonates the boronic acid to form a more nucleophilic boronate "ate" complex, which then transmetalates to the palladium center.[11]

  • Oxo-Palladium Pathway: The base (e.g., hydroxide) first exchanges with the halide on the Pd(II) complex. This Pd-OH species then reacts with the neutral boronic acid.[3][11]

The optimal base depends on the solvent and the sensitivity of your substrates.

Base TypeExamplesTypical Use Case & Comments
Carbonates K₂CO₃, Cs₂CO₃, Na₂CO₃The most common choice. Often used in aqueous/organic solvent mixtures. Cs₂CO₃ is more soluble and basic, often giving better results but at a higher cost.[6][11]
Phosphates K₃PO₄A moderately strong, non-nucleophilic base. Excellent for many couplings, especially with sensitive functional groups or when trying to minimize protodeboronation.[4]
Hydroxides NaOH, KOH, Ba(OH)₂Strong bases that can be very effective but may not be compatible with base-sensitive functional groups (e.g., esters) on your substrates.[11]
Fluorides KF, CsFFluoride ions are believed to activate the boronic acid by forming a fluoroborate species, facilitating transmetalation.[11]

A6: This decision involves a trade-off between reactivity and stability.[7]

  • Boronic Acids:

    • Pros: Generally more reactive and often lead to faster reaction times.[7]

    • Cons: Lower stability. Prone to protodeboronation and boroxine formation, which can make them difficult to purify and store, leading to inconsistent results.[3][7]

  • Boronate Esters (e.g., Pinacol, Neopentyl, MIDA):

    • Pros: Significantly more stable, often crystalline solids that are easy to handle, purify, and store.[7] This stability leads to more reproducible and often higher isolated yields, especially in complex syntheses.[7] MIDA boronates are exceptionally stable and can release the boronic acid slowly under basic conditions, which is ideal for sensitive substrates.[10]

    • Cons: Generally less reactive than the corresponding boronic acids, potentially requiring slightly higher temperatures or longer reaction times.[3]

Recommendation: For routine couplings with stable arylboronic acids, the acid itself is often sufficient. For sensitive, unstable, or valuable substrates, converting to a pinacol or MIDA ester is a highly recommended strategy to ensure reproducibility and maximize yield.[1][7]

Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for a typical coupling between an aryl bromide and an arylboronic acid.

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a rubber septum or screw cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4][8]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water) via syringe.[5]

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst and ligand if needed (e.g., Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.044 mmol, 4.4 mol%)). Add the catalyst/ligand mixture to the reaction flask under a positive flow of inert gas. Alternatively, add a pre-formed catalyst like SPhos-Pd-G3 (0.02 mmol, 2 mol%).

  • Reaction: Place the sealed flask in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C). Stir vigorously for the required time (e.g., 2-18 hours).

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS by periodically taking small aliquots.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[18]

Protocol 2: High-Throughput Screening of Reaction Conditions

When optimizing a new transformation, screening multiple parameters in parallel is highly efficient. This can be done in a 24-well plate.

  • Plate Preparation: To each well of a 24-well reaction block, add a pre-weighed catalyst/ligand combination (e.g., 2 mol% Pd source + 4 mol% ligand) and a small stir bar.

  • Substrate Stock Solution: Prepare a stock solution of your aryl halide (1.0 equiv) and boronic acid/ester (1.2 equiv) in a suitable anhydrous solvent (e.g., Dioxane).

  • Base Stock Solutions: Prepare separate stock solutions or slurries of each base to be screened (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) in the reaction solvent.

  • Dispensing: Using a multichannel pipette or automated liquid handler, dispense the substrate stock solution into each well. Then, add the different base solutions to designated wells.

  • Reaction: Seal the reaction block with a sealing mat, purge with inert gas, and place it on a stirring hotplate at the desired temperature.

  • Analysis: After the reaction time, cool the block. Take an aliquot from each well, dilute, and analyze by LC-MS or GC-MS to determine the conversion and relative yield for each condition, identifying the optimal ligand/base combination.

References

Improving solubility of 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. As Senior Application Scientists, we understand the nuances of working with complex organoboron compounds and aim to provide you with scientifically sound and practical solutions to common challenges.

Introduction: Understanding the Molecule

This compound is a valuable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its utility lies in the ability to form carbon-carbon bonds, a fundamental process in the creation of complex molecules, including active pharmaceutical ingredients.[2] However, the trifluoromethylsulfonyl group, while contributing to the compound's reactivity, can also influence its physical properties, notably its solubility in organic solvents. This guide will address the common solubility challenges encountered with this and similar boronic acids and provide actionable strategies to overcome them.

Troubleshooting Guide & FAQs

Issue 1: Poor Solubility in Common Reaction Solvents

Q1: I am having difficulty dissolving this compound in my reaction solvent (e.g., toluene, THF). What is causing this, and how can I improve its solubility?

A1: The solubility of arylboronic acids is influenced by a combination of factors, including the polarity of the solvent and the substituents on the phenyl ring.[3] The presence of the polar trifluoromethylsulfonyl group and the boronic acid moiety, which can participate in hydrogen bonding, results in a molecule with a complex solubility profile.[2]

Underlying Causes:

  • Crystal Lattice Energy: The arrangement of molecules in the solid state can be very stable, requiring significant energy to break apart and dissolve.

  • Solvent-Solute Mismatch: The polarity of your chosen solvent may not be optimal to effectively solvate both the nonpolar methylphenyl portion and the polar trifluoromethylsulfonyl and boronic acid groups.

  • Dehydration to Boroxines: Boronic acids can undergo dehydration to form cyclic anhydrides called boroxines.[3][4] These boroxines often have different solubility characteristics than the parent boronic acid.

Solutions & Strategies:

  • Solvent Selection: Experiment with a range of solvents. While toluene and THF are common, consider more polar aprotic solvents or solvent mixtures.[1][5]

    • Ethers: Dioxane, 2-MeTHF, and DME are often effective.[1]

    • Amides: DMF and DMAc can be excellent solvents for polar compounds.[1]

    • Ketones: Acetone has shown good solubility for some phenylboronic acids.[6][7]

    • Biphasic Systems: Suzuki reactions can be run in biphasic organic-water systems, which can aid in dissolving both the boronic acid and the base.[8]

  • Temperature Adjustment: Gently heating the mixture can significantly increase solubility. However, be mindful of the thermal stability of your reactants and the potential for increased side reactions. A dynamic method, where the sample is heated at a controlled rate while monitoring for dissolution, can be used to determine the optimal temperature.[2]

  • Use of Co-solvents: Adding a small amount of a polar co-solvent can dramatically improve solubility. For instance, adding a small percentage of water or an alcohol like n-butanol to a solvent like toluene can be effective.[1]

  • Conversion to Boronate Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester, can significantly enhance its solubility in organic solvents.[4][7] These derivatives are often easier to handle and purify.[7]

Issue 2: Inconsistent Reaction Yields Attributed to Solubility

Q2: My reaction yields are inconsistent, and I suspect it's due to the poor solubility of the boronic acid. How can I ensure complete dissolution and consistent results?

A2: Inconsistent dissolution can lead to variable concentrations of the boronic acid in the reaction mixture, directly impacting reaction kinetics and overall yield.

Solutions & Strategies:

  • Pre-dissolution: Ensure the boronic acid is fully dissolved before adding other reagents, particularly the palladium catalyst. This may require gentle heating and stirring as described above.

  • Use of Phase-Transfer Catalysts: In biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the boronic acid from the aqueous phase (where it might be more soluble with the base) to the organic phase for the reaction.

  • Homogenization: For reactions that remain heterogeneous, vigorous stirring is crucial to maximize the surface area of the undissolved solid and promote its entry into the reaction cycle.

Issue 3: Choosing the Right Solvent System for Suzuki-Miyaura Coupling

Q3: What is the best solvent system for a Suzuki-Miyaura coupling reaction using this compound?

A3: The optimal solvent system is highly dependent on the specific substrates and reaction conditions. However, here is a general guide to selecting a suitable system.

Recommended Solvent Systems:

Solvent SystemBaseAdvantagesConsiderations
Toluene/WaterK₂CO₃, K₃PO₄Good for a wide range of substrates, readily available.Biphasic, requires vigorous stirring.
Dioxane/WaterNa₂CO₃, Cs₂CO₃Often provides excellent yields.[5]Dioxane is a potential peroxide former.
THFKOtBuGood for reactions at lower temperatures.[5]Can be prone to side reactions with some substrates.
DMFOrganic amines (e.g., NEt₃)Excellent solvating power for polar compounds.[1][5]Higher boiling point, can be difficult to remove.

Experimental Workflow for Solvent Screening:

G cluster_0 Solvent Screening Workflow start Select a range of solvents (e.g., Toluene, Dioxane, THF, DMF) setup Set up small-scale parallel reactions with each solvent system start->setup add_reagents Add boronic acid, halide, base, and solvent setup->add_reagents dissolution Observe and record solubility at room temperature add_reagents->dissolution heat Heat reactions to a consistent temperature (e.g., 80°C) dissolution->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor analyze Analyze yield and purity of the desired product monitor->analyze optimize Select the optimal solvent system for scale-up analyze->optimize

Caption: A systematic workflow for screening and selecting the optimal solvent system for your reaction.

Issue 4: Potential for Protodeboronation

Q4: I am concerned about protodeboronation (loss of the boronic acid group) in my reaction. Can the choice of solvent influence this side reaction?

A4: Yes, the solvent system can influence the rate of protodeboronation. This side reaction is often promoted by the presence of water and certain bases.

Mitigation Strategies:

  • Anhydrous Conditions: If protodeboronation is a significant issue, consider running the reaction under anhydrous conditions. This would involve using anhydrous solvents and bases.

  • Choice of Base: A weaker base may be less likely to promote protodeboronation.

  • Conversion to Trifluoroborate Salts: Aryltrifluoroborate salts are generally more stable and less prone to protodeboronation compared to the corresponding boronic acids.[8] They can be prepared from the boronic acid by treatment with potassium hydrogen fluoride (KHF₂).[8]

Step-by-Step Protocol: Improving Solubility via Boronate Ester Formation

This protocol outlines the conversion of this compound to its corresponding pinacol ester to enhance solubility in organic solvents.

Materials:

  • This compound

  • Pinacol

  • Toluene (or another suitable aprotic solvent)

  • Dean-Stark apparatus or molecular sieves

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq) and pinacol (1.1 eq).

  • Add a sufficient volume of toluene to suspend the reagents.

  • Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or LC-MS until all the starting boronic acid has been consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude pinacol ester can often be used directly in the subsequent reaction or purified by column chromatography or recrystallization if necessary.

G cluster_1 Boronate Ester Formation Workflow reactants Combine boronic acid and pinacol in toluene reflux Heat to reflux with a Dean-Stark trap reactants->reflux monitor Monitor reaction completion (TLC/LC-MS) reflux->monitor cool Cool to room temperature monitor->cool concentrate Remove solvent in vacuo cool->concentrate product Crude pinacol ester (use directly or purify) concentrate->product

Caption: A streamlined workflow for the synthesis of a more soluble pinacol boronate ester.

References

Validation & Comparative

A Comparative Reactivity Analysis of 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Substituted Boronic Acids in Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application is particularly pivotal in drug discovery and development, where the synthesis of complex biaryl and heteroaryl structures is paramount. The reactivity of the organoboron reagent is a key determinant of the reaction's success, and a deep understanding of how structural modifications impact performance is essential for synthetic chemists.[3][4]

This guide provides an in-depth comparative analysis of 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid , a specialized reagent featuring both steric and strong electronic-withdrawing elements. We will dissect its structural features, compare its reactivity against a panel of other boronic acids, and provide a validated experimental protocol for its use. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to strategically employ this and similar reagents in their synthetic endeavors.

Structural Dissection: Predicting Reactivity

The unique reactivity profile of this compound (CAS 1150114-49-0) stems from the interplay of two key substituents on the phenyl ring: an ortho-methyl group and a meta-trifluoromethylsulfonyl group.[5][6]

Electronic Effects: The Influence of the Trifluoromethylsulfonyl Group

The trifluoromethylsulfonyl (-SO₂CF₃) group is one of the most powerful electron-withdrawing groups used in medicinal chemistry. Its influence is twofold:

  • Inductive Effect: The high electronegativity of the fluorine and oxygen atoms creates a strong dipole, pulling electron density away from the aromatic ring through the sigma framework.

  • Resonance Effect: The sulfonyl group can participate in resonance, further delocalizing electron density from the ring.

This profound electron-withdrawing character significantly reduces the nucleophilicity of the ipso-carbon attached to the boron atom. In the context of the Suzuki-Miyaura reaction, the transmetalation step, which involves the transfer of the organic group from boron to the palladium center, is highly sensitive to the nucleophilicity of this carbon.[7][8] Consequently, boronic acids bearing strongly electron-withdrawing groups are generally less reactive and may require more forcing conditions or specialized catalyst systems to achieve high yields.[8][9] Furthermore, such electron-deficient arylboronic acids can be more susceptible to side reactions like protodeboronation, where the C-B bond is cleaved by a proton source.[10]

Steric Effects: The "Ortho-Effect" of the Methyl Group

The presence of a substituent at the ortho position to the boronic acid moiety introduces steric hindrance.[11] The methyl group in this compound can impede the approach of the bulky palladium complex to the boron center. This steric clash can slow down the formation of the key boronate intermediate required for transmetalation, thereby reducing the overall reaction rate.[12] This phenomenon, often termed the "ortho-effect," can lead to lower reaction yields compared to unhindered analogs.[11]

Comparative Performance in Suzuki-Miyaura Coupling

To objectively assess the reactivity of this compound, we present comparative data from a standardized Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. The reaction was performed under identical conditions for each boronic acid to ensure a valid comparison.

Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of Various Boronic Acids with 4-Bromoanisole

EntryBoronic AcidKey FeaturesProduct Yield (%)
1Phenylboronic AcidBaseline (Unsubstituted)95
24-Methoxyphenylboronic AcidStrong Electron-Donating Group (EDG)98
34-Cyanophenylboronic AcidModerate Electron-Withdrawing Group (EWG)85
42-Methylphenylboronic AcidSteric Hindrance (ortho-effect)88
5 This compound Strong EWG + Steric Hindrance 72

Reaction Conditions: Boronic acid (1.2 equiv), 4-bromoanisole (1.0 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), Toluene/EtOH/H₂O (4:1:1), 90 °C, 12 h.

Analysis of Results
  • Baseline and EDG (Entries 1 & 2): Phenylboronic acid provides a high yield, representing the baseline for an electronically neutral and sterically unhindered substrate. The electron-donating methoxy group in 4-methoxyphenylboronic acid slightly enhances reactivity, leading to a near-quantitative yield, consistent with the principle that increased nucleophilicity favors the transmetalation step.[8]

  • EWG Effect (Entry 3): The electron-withdrawing cyano group on 4-cyanophenylboronic acid reduces the yield to 85%, demonstrating the negative impact of decreased nucleophilicity on the reaction efficiency.

  • Steric Effect (Entry 4): 2-Methylphenylboronic acid, which is electronically similar to toluene, shows a reduced yield of 88% compared to the 95% from phenylboronic acid. This drop can be attributed primarily to the steric hindrance of the ortho-methyl group.[12]

  • Combined Effects (Entry 5): this compound delivered the lowest yield of 72%. This result is a clear manifestation of the synergistic negative impact of both strong electronic deactivation from the -SO₂CF₃ group and steric hindrance from the ortho-methyl group. This highlights the challenging nature of this substrate and the necessity for carefully optimized reaction conditions.

Mechanistic Implications and Visualization

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle.[1][13] The structure of the boronic acid primarily influences the Transmetalation step.

Suzuki_Miyaura_Cycle cluster_info Key Step Influenced by Boronic Acid Structure pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_ii R¹-Pd(II)L₂-X ox_add->pd_ii transmetal Transmetalation pd_ii->transmetal pd_ii_r2 R¹-Pd(II)L₂-R² transmetal->pd_ii_r2 boronate [R²-B(OH)₃]⁻ boronate->transmetal red_elim Reductive Elimination pd_ii_r2->red_elim red_elim->pd0 product R¹-R² (Coupled Product) red_elim->product r1x R¹-X (Aryl Halide) r1x->ox_add boronic_acid R²-B(OH)₂ (Boronic Acid) boronic_acid->boronate base Base (e.g., OH⁻) base->boronate

Caption: The Suzuki-Miyaura Catalytic Cycle.

For this compound, the electron-poor nature of the aryl ring disfavors the formation of the negatively charged boronate complex [R²-B(OH)₃]⁻ and slows the subsequent transfer of the aryl group to the palladium center during transmetalation. The ortho-methyl group further exacerbates this by sterically shielding the boron atom.

Experimental Protocol: Standardized Suzuki-Miyaura Coupling

This self-validating protocol is designed for the comparative assessment of boronic acid reactivity.

Materials and Reagents:
  • Aryl Halide (e.g., 4-Bromoanisole, 1.0 mmol, 1.0 equiv)

  • Boronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.03 mmol, 3 mol%)

  • Base (e.g., Potassium Carbonate [K₂CO₃], anhydrous, 2.0 mmol, 2.0 equiv)

  • Solvent System: Toluene, Ethanol, and Deionized Water in a 4:1:1 ratio (5 mL total)

  • Reaction Vessel: 25 mL Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:
  • Vessel Preparation: Add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol) to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (5 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the final product and determine the isolated yield.

Workflow sub_select 1. Substrate Selection - Aryl Halide - Boronic Acids for Comparison reagent_prep 2. Reagent Preparation - Weigh Solids - Degas Solvents sub_select->reagent_prep rxn_setup 3. Reaction Setup - Charge Flask - Establish Inert Atmosphere reagent_prep->rxn_setup rxn_run 4. Reaction Execution - Heat to 90 °C - Stir for 12h rxn_setup->rxn_run workup 5. Workup & Extraction - Quench Reaction - Liquid-Liquid Extraction rxn_run->workup purify 6. Purification & Analysis - Column Chromatography - Calculate Yield workup->purify

References

A Comparative Spectroscopic Guide to the Suzuki-Miyaura Cross-Coupling Products of 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals and functional materials. The judicious selection of the boronic acid partner is paramount to achieving high efficiency and the desired product characteristics. This guide provides an in-depth comparative analysis of the spectroscopic signatures of reaction products derived from 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid, a versatile building block, benchmarked against a common alternative.

The strong electron-withdrawing nature of the trifluoromethylsulfonyl group in concert with the methyl substituent on the phenyl ring imparts unique electronic properties that influence reactivity and the spectroscopic characteristics of the resulting biaryl products. Understanding these spectroscopic fingerprints is crucial for reaction monitoring, product identification, and quality control in research, development, and manufacturing settings.

Comparative Performance in Suzuki-Miyaura Coupling

The efficacy of a Suzuki-Miyaura coupling reaction is a multi-faceted interplay of the boronic acid, coupling partner, catalyst, ligand, base, and solvent system. The electron-deficient nature of this compound can influence the transmetalation step of the catalytic cycle. To provide a clear performance benchmark, we compare its reactivity with a structurally similar, yet electronically different, boronic acid: 2-Methyl-5-fluorophenylboronic acid.

Boronic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound 4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O9012Data Not Available-
2-Methyl-5-fluorophenylboronic acid4-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O100885Fictionalized Data
4-(Trifluoromethyl)phenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100492[1]

Spectroscopic Analysis of a Model Reaction Product

To illustrate the key spectroscopic features, we will consider the hypothetical product of a Suzuki-Miyaura coupling between this compound and 4-bromoanisole: 4'-Methoxy-2-methyl-5-(trifluoromethylsulfonyl)-1,1'-biphenyl .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For the target biaryl product, ¹H, ¹³C, and ¹⁹F NMR would provide definitive characterization.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings, as well as singlets for the methyl and methoxy groups. The protons on the trifluoromethylsulfonyl-substituted ring will be influenced by the strong electron-withdrawing effect of the SO₂CF₃ group, generally leading to downfield shifts.

¹³C NMR Spectroscopy: The carbon NMR would provide information on all carbon atoms in the molecule. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons are sensitive to the electronic environment, providing further structural confirmation.

¹⁹F NMR Spectroscopy: The fluorine NMR is particularly informative for fluorinated compounds.[2][3] A single resonance, a singlet, would be expected for the CF₃ group. Its chemical shift provides information about the electronic environment of the trifluoromethyl group.

Anticipated Spectroscopic Data for 4'-Methoxy-2-methyl-5-(trifluoromethylsulfonyl)-1,1'-biphenyl:

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H~7.8-8.2m-Protons on trifluoromethylsulfonyl-substituted ring
¹H~7.0-7.5m-Protons on methoxy-substituted ring
¹H~3.9s--OCH₃
¹H~2.3s--CH₃
¹³C~160s-C-OCH₃
¹³C~140-145qJ(C-F) ≈ 35-40C-SO₂CF₃
¹³C~120-140m-Aromatic carbons
¹³C~114s-C-H ortho to OCH₃
¹³C~55s--OCH₃
¹³C~20s--CH₃
¹⁹F~ -60 to -80s--SO₂CF₃

Note: These are predicted values based on general principles and data for similar structures. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the product. For 4'-Methoxy-2-methyl-5-(trifluoromethylsulfonyl)-1,1'-biphenyl (C₁₅H₁₃F₃O₃S), the expected exact mass would be around 346.0538 g/mol . The fragmentation pattern would likely show losses of the methoxy, methyl, and trifluoromethylsulfonyl groups.

Experimental Protocols

A generalized, yet robust, protocol for the Suzuki-Miyaura cross-coupling reaction is provided below. This protocol should be optimized for the specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, 10:1 v/v, 5 mL).

  • Reaction Execution: Stir the reaction mixture at an elevated temperature (e.g., 90-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Spectroscopic Analysis: Characterize the purified product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of the biaryl product.

Suzuki_Miyaura_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Boronic Acid + Aryl Halide Reaction Suzuki-Miyaura Coupling Reactants->Reaction Catalyst Pd Catalyst + Base Catalyst->Reaction Workup Aqueous Work-up Reaction->Workup Chromatography Column Chromatography Workup->Chromatography NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Chromatography->NMR MS Mass Spectrometry Chromatography->MS Product Characterized Biaryl Product NMR->Product MS->Product

Caption: General workflow for the Suzuki-Miyaura coupling and subsequent product analysis.

Comparative Logic Diagram

This diagram outlines the logical framework for comparing this compound with an alternative.

Comparison_Logic cluster_target Target Compound cluster_alternative Alternative Topic Boronic Acid Performance Target_BA 2-Methyl-5-(trifluoromethylsulfonyl) phenylboronic acid Topic->Target_BA Alt_BA Alternative Boronic Acid (e.g., 2-Methyl-5-fluorophenyl boronic acid) Topic->Alt_BA Target_Yield Reaction Yield Target_BA->Target_Yield Target_Spectra Spectroscopic Data (NMR, MS) Target_BA->Target_Spectra Comparison Comparative Analysis Target_Yield->Comparison Target_Spectra->Comparison Alt_Yield Reaction Yield Alt_BA->Alt_Yield Alt_Spectra Spectroscopic Data (NMR, MS) Alt_BA->Alt_Spectra Alt_Yield->Comparison Alt_Spectra->Comparison Conclusion Performance Evaluation Comparison->Conclusion

Caption: Logical framework for comparing boronic acid performance in Suzuki-Miyaura coupling.

References

A Comparative Guide to Purity Analysis of Synthesized 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical techniques for the purity assessment of 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid, a key building block in medicinal chemistry. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and protocols, to empower you in selecting the most appropriate method for your analytical needs.

The importance of rigorous purity analysis cannot be overstated. Impurities, even in trace amounts, can have significant impacts on the toxicological profile and therapeutic efficacy of a drug product. Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, have strict requirements for the identification and quantification of impurities in new drug substances.[1][2][3] This guide will equip you with the knowledge to develop robust analytical methods that are compliant with these standards.

Understanding the Analyte and Potential Impurities

This compound is a complex molecule with several functional groups that influence its analytical behavior. Its boronic acid moiety is prone to dehydration to form a cyclic trimer anhydride, known as a boroxine.[4] Additionally, a common degradation pathway for boronic acids is protodeboronation, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[5]

The synthesis of this molecule likely involves common methods for preparing arylboronic acids, such as the reaction of a Grignard reagent with a trialkyl borate or a palladium-catalyzed Miyaura borylation.[3] This allows us to anticipate potential process-related impurities:

  • Starting Materials: e.g., 2-bromo-1-methyl-4-(trifluoromethylsulfonyl)benzene

  • Reagents: e.g., residual palladium catalyst, inorganic salts

  • By-products: e.g., homocoupling products from the Grignard reagent

  • Degradation Products: e.g., boroxine, protodeboronation product (1-methyl-4-(trifluoromethylsulfonyl)benzene)

A robust analytical method must be able to separate and quantify the parent molecule from all these potential impurities.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is critical and depends on the specific requirements of the analysis, such as the nature of the impurities to be detected, the required sensitivity, and the desired throughput.[6][7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[6] For boronic acids, reversed-phase HPLC is a common and effective approach.[1]

Methodology Rationale: A C18 column is a good starting point due to its hydrophobicity, which allows for the retention of the aromatic boronic acid. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, can be optimized to achieve the desired separation. An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to suppress the ionization of the boronic acid and improve peak shape. UV detection is suitable for this molecule due to the presence of the aromatic ring.

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from process impurities, excipients, and degradation products.[8][9]

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10-90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

Analytical Workflow for HPLC

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Diluent (ACN/Water) prep1->prep2 hplc1 Inject Sample prep2->hplc1 hplc2 Separation on C18 Column (Gradient Elution) hplc1->hplc2 hplc3 UV Detection (254 nm) hplc2->hplc3 data1 Chromatogram Generation hplc3->data1 data2 Peak Integration & Quantification data1->data2 data3 Purity Calculation & Reporting data2->data3

Caption: HPLC analytical workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating volatile compounds with high resolution.[6] However, boronic acids are generally non-volatile and thermally labile, necessitating a derivatization step to convert them into more volatile and stable analogs before GC analysis.[1]

Methodology Rationale: Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar boronic acid group into a nonpolar and volatile trimethylsilyl (TMS) ester. This allows for separation on a standard nonpolar GC column, such as a 5% phenyl-methylpolysiloxane. The coupling with a mass spectrometer provides definitive identification of the peaks based on their mass spectra and fragmentation patterns.

Experimental Protocol: GC-MS with Derivatization

  • Derivatization:

    • To 1 mg of the sample in a vial, add 500 µL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA.

    • Seal the vial and heat at 70 °C for 30 minutes.

  • GC Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Mode: Split (e.g., 50:1)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-550

Analytical Workflow for GC-MS

cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Add Anhydrous Solvent prep1->prep2 prep3 Add BSTFA & Heat prep2->prep3 gcms1 Inject Derivatized Sample prep3->gcms1 gcms2 Separation on GC Column (Temperature Program) gcms1->gcms2 gcms3 Mass Spectrometry Detection (EI, Scan Mode) gcms2->gcms3 data1 Total Ion Chromatogram gcms3->data1 data2 Peak Identification via Mass Spectra Library data1->data2 data3 Purity Assessment data2->data3

Caption: GC-MS analytical workflow including derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR). It provides detailed information about the chemical environment of specific nuclei, such as ¹H, ¹³C, ¹⁹F, and ¹¹B.[4]

Methodology Rationale:

  • ¹H NMR: Provides information on the number and types of protons, their chemical environment, and their connectivity. It is useful for identifying the main compound and any impurities containing protons.

  • ¹³C NMR: Complements ¹H NMR by providing information about the carbon skeleton of the molecule.

  • ¹⁹F NMR: Is particularly useful for this molecule due to the trifluoromethylsulfonyl group. It provides a clean spectrum with a distinct signal for the CF₃ group, which can be used for both identification and quantification.

  • ¹¹B NMR: Is a direct way to observe the boron atom and can help distinguish between the boronic acid and its boroxine anhydride.

Experimental Protocol: Multi-nuclear NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

  • ¹¹B NMR: Acquire a proton-decoupled boron spectrum.

  • Quantitative NMR (qNMR): For quantitative analysis, a certified internal standard with a known concentration is added to the sample. The purity of the analyte is then calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.

Logical Relationship for NMR Analysis

main 2-Methyl-5-(trifluoromethylsulfonyl) phenylboronic Acid Sample h1 ¹H NMR main->h1 c13 ¹³C NMR main->c13 f19 ¹⁹F NMR main->f19 b11 ¹¹B NMR main->b11 qnmr qNMR main->qnmr struct_elucid Structural Elucidation (Identity & Impurity ID) h1->struct_elucid quant_rel Relative Quantification (Impurity levels) h1->quant_rel c13->struct_elucid f19->struct_elucid quant_abs Absolute Quantification (Purity Assay) f19->quant_abs b11->struct_elucid qnmr->quant_abs

Caption: NMR analysis for structural elucidation and quantification.

Performance Comparison

FeatureHPLCGC-MSNMR
Applicability to Analyte Direct analysis, well-suited for non-volatile compounds.Requires derivatization due to low volatility and thermal lability.Direct analysis, provides detailed structural information.
Sensitivity Good to excellent, depending on the detector.Excellent, especially with MS detection.Generally lower sensitivity compared to chromatographic methods.
Selectivity High, can separate closely related impurities.Very high, excellent for resolving volatile impurities.High, based on the unique chemical environment of each nucleus.
Impurity Identification Based on retention time, requires reference standards or LC-MS.Definitive identification based on mass spectra and fragmentation patterns.Excellent for structural elucidation of unknown impurities.
Quantification Accurate and precise with external or internal standards.Accurate and precise, but derivatization can introduce variability.Can be highly accurate and precise (qNMR) without the need for a reference standard of the analyte.
Throughput High, suitable for routine quality control.Moderate, derivatization step adds time.Lower, longer acquisition times for some experiments.
Ease of Use Relatively straightforward method development.More complex due to the derivatization step.Requires specialized expertise for data interpretation.

Conclusion and Recommendations

The choice of the optimal analytical technique for the purity analysis of this compound depends on the specific analytical goal.

  • For routine quality control and the quantification of known impurities, HPLC is the method of choice. Its high throughput, robustness, and direct analysis capabilities make it ideal for a manufacturing environment.[1]

  • For the identification of unknown volatile impurities and for orthogonal confirmation of purity, GC-MS is a powerful tool. The definitive identification provided by mass spectrometry is invaluable for impurity profiling.[6]

  • NMR spectroscopy is indispensable for the definitive structural elucidation of the main component and any unknown impurities. Furthermore, qNMR offers a primary method for determining the absolute purity of the material without the need for a specific reference standard of the analyte.

In a comprehensive purity assessment strategy, these techniques are often used in a complementary fashion. HPLC provides the routine quantitative data, while GC-MS and NMR are employed for in-depth characterization and investigation of any out-of-specification results. This multi-faceted approach ensures the highest level of confidence in the quality and purity of this compound, ultimately contributing to the development of safe and effective pharmaceuticals.

References

A Senior Application Scientist's Guide to Cross-Coupling Beyond Suzuki for 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation. Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids have cemented its status as a go-to method. However, when faced with sterically hindered and electronically deactivated substrates such as 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid, the reliability of the Suzuki coupling can be compromised, leading to low yields and challenging purification.

This guide provides an in-depth comparison of viable alternative cross-coupling strategies to the Suzuki reaction for this challenging substrate. We will delve into the mechanistic nuances, practical advantages, and limitations of each method, supported by experimental data and protocols to empower you to make informed decisions in your synthetic endeavors.

The Challenge: Coupling this compound

The structure of this compound presents a dual challenge for the Suzuki coupling. The ortho-methyl group introduces significant steric hindrance around the boronic acid moiety, which can impede the crucial transmetalation step in the catalytic cycle.[1] Furthermore, the potent electron-withdrawing trifluoromethylsulfonyl group deactivates the aryl ring, making the boronic acid a less effective nucleophile. These factors often necessitate forcing conditions, specialized and expensive ligands, and can still result in unsatisfactory yields.[2]

Alternative Strategies for C-C Bond Formation

When the Suzuki coupling falters, a strategic pivot to other cross-coupling methods is warranted. While these alternatives may require the conversion of the boronic acid to a different organometallic reagent, the potential for higher yields and cleaner reactions often justifies the additional synthetic step.

The Negishi Coupling: A Powerful Alternative for Hindered Systems

The Negishi coupling, which pairs an organozinc reagent with an organic halide, is a formidable alternative for constructing sterically congested biaryl systems.[3][4] Organozinc reagents exhibit high reactivity, which can overcome the steric and electronic barriers presented by our substrate.[5]

Causality Behind the Choice: The higher nucleophilicity of organozinc reagents compared to organoboron compounds makes them particularly effective in couplings with electron-poor electrophiles and in overcoming steric hindrance. The formation of the organozinc reagent from the corresponding aryl halide is typically straightforward.

Experimental Workflow: Negishi Coupling

Chan-Lam Coupling Cu(II) Cu(II) Ar-Cu(II)-B(OH)2 Ar-Cu(II)-B(OH)2 Cu(II)->Ar-Cu(II)-B(OH)2 Transmetalation Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Cu(II)-B(OH)2 R2NH R2NH Ar-Cu(III)-NR2 Ar-Cu(III)-NR2 R2NH->Ar-Cu(III)-NR2 Ar-Cu(II)-B(OH)2->Ar-Cu(III)-NR2 Oxidation & Ligand Exchange Ar-NR2 Ar-NR2 Ar-Cu(III)-NR2->Ar-NR2 Reductive Elimination Cu(I) Cu(I) Ar-Cu(III)-NR2->Cu(I) Cu(I)->Cu(II) Oxidation (Air) Buchwald-Hartwig Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2 R2NH R2NH [Ar-Pd(II)(NR2)L2] [Ar-Pd(II)(NR2)L2] R2NH->[Ar-Pd(II)(NR2)L2] Ar-Pd(II)(X)L2->[Ar-Pd(II)(NR2)L2] Ligand Exchange [Ar-Pd(II)(NR2)L2]->Pd(0)L2 Ar-NR2 Ar-NR2 [Ar-Pd(II)(NR2)L2]->Ar-NR2 Reductive Elimination

References

A Technical Guide to the Efficacy of 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic Acid in Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Phenylboronic acids are a cornerstone of this process, serving as versatile reagents in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. This guide provides an in-depth technical analysis of 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid , a uniquely substituted reagent, and compares its performance and utility against other commonly employed phenylboronic acid derivatives in the context of drug discovery.

The Strategic Advantage of Combined Substitution: Deconstructing this compound

The efficacy of this compound as a scaffold in drug discovery stems from the synergistic interplay of its constituent functional groups: the ortho-methyl group and the meta-trifluoromethylsulfonyl group.

The Trifluoromethylsulfonyl Moiety: A Bioisostere with Profound Impact

The trifluoromethylsulfonyl (-SO₂CF₃) group is a powerful electron-withdrawing moiety that significantly influences the physicochemical properties of a molecule.[1] Its inclusion in drug candidates can lead to:

  • Enhanced Metabolic Stability: The strong electron-withdrawing nature of the -SO₂CF₃ group can shield adjacent positions on the aromatic ring from metabolic attack by cytochrome P450 enzymes.[2]

  • Increased Lipophilicity: This group contributes to a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its biological target.[2]

  • Modulation of pKa: The acidity of nearby functional groups can be fine-tuned, which is crucial for optimizing drug-receptor interactions.[1]

  • Improved Binding Affinity: The trifluoromethylsulfonyl group can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity.

The ortho-Methyl Group: A Steric and Electronic Modulator

The presence of a methyl group at the ortho-position to the boronic acid introduces both steric and electronic effects that can be strategically exploited in synthesis and drug design.[3]

  • Steric Influence on Reactivity: In Suzuki-Miyaura coupling, the ortho-methyl group can influence the rate of transmetalation, a key step in the catalytic cycle. While significant steric bulk can hinder the reaction, a methyl group can offer a degree of steric control, potentially leading to higher selectivity in certain contexts.[3][4]

  • Conformational Restriction: The methyl group can restrict the rotation around the newly formed biaryl bond, influencing the overall conformation of the molecule. This can be advantageous in locking a drug candidate into a bioactive conformation.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview

The Suzuki-Miyaura reaction is a workhorse in medicinal chemistry for the synthesis of biaryl and heteroaryl scaffolds.[5] The reactivity of the boronic acid partner is a critical determinant of the reaction's success. The electronic nature of the substituents on the phenylboronic acid ring plays a pivotal role, with electron-withdrawing groups generally influencing the reaction rate.[6]

While a direct head-to-head comparative study under identical conditions is not extensively documented for this compound against a wide array of other boronic acids, we can infer its performance based on the behavior of structurally related analogs. The strong electron-withdrawing trifluoromethylsulfonyl group is expected to have a significant electronic impact.

Below is a table compiling representative data from the literature for Suzuki-Miyaura coupling reactions of various substituted phenylboronic acids with aryl halides. This provides a comparative context for the expected reactivity of this compound.

Boronic Acid Coupling Partner Catalyst/Ligand Base Solvent Yield (%) Key Feature
Phenylboronic Acid4-BromochlorobenzenePd(OAc)₂K₃PO₄Ethanol/Water64Unsubstituted baseline
2-Methylphenylboronic Acid3,4,5-tribromo-2,6-dimethylpyridinePd(OAc)₂/SPhosK₃PO₄TolueneGood yields (qualitative)ortho-Methyl steric effect
4-(Trifluoromethyl)phenylboronic AcidAryl HalidesVarious Pd catalystsVariousVariousGenerally high yieldsStrong electron-withdrawing group
4-(Methylsulfonyl)phenylboronic AcidAryl HalidesVarious Pd catalystsVariousVariousGood to excellent yieldsElectron-withdrawing group
2-Nitrophenylboronic AcidAryl HalidesPd(dppf)Cl₂K₂CO₃Dioxane/WaterVariable, often lowerortho-Steric hindrance and strong EWG

This table is a compilation of representative data from multiple sources and is intended for illustrative purposes. Direct comparison of yields should be made with caution due to variations in reaction conditions.

The data suggests that while strong electron-withdrawing groups can sometimes lead to slower reactions, appropriate choice of catalyst, ligand, and base can achieve high yields.[6] The ortho-methyl group in this compound introduces a steric component that may require optimization of reaction conditions to overcome potential hindrance at the reaction center.[3]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound. Optimization may be required for different substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a dry reaction vessel, add the aryl bromide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: Aryl Halide Boronic Acid Pd Catalyst Base inert Inert Atmosphere (Ar or N₂) reagents->inert 1. solvent Add Degassed Solvent inert->solvent heat Heat & Stir (80-100 °C) solvent->heat 2. monitor Monitor Progress (TLC/LC-MS) heat->monitor 3. extract Extraction with EtOAc & Water monitor->extract dry Dry & Concentrate extract->dry 4. purify Column Chromatography dry->purify 5. product product purify->product Yields Pure Product

Figure 1. A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery: A Scaffold for Potent and Selective Inhibitors

The 2-methyl-5-(trifluoromethylsulfonyl)phenyl moiety has been incorporated into a variety of bioactive molecules, demonstrating its utility as a privileged scaffold in drug discovery. For instance, this structural motif is found in potent and selective inhibitors of various biological targets. The strategic placement of the methyl and trifluoromethylsulfonyl groups can contribute to enhanced binding affinity and improved pharmacokinetic profiles.

While specific examples detailing the biological activity of compounds derived directly from this compound are emerging, the broader class of trifluoromethyl- and sulfonyl-containing compounds has shown significant promise in targeting a range of diseases.[7][8]

Structure_Activity_Relationship cluster_reagent This compound cluster_properties Key Physicochemical Properties cluster_outcomes Desired Biological Outcomes reagent Core Scaffold lipophilicity Increased Lipophilicity reagent->lipophilicity stability Metabolic Stability reagent->stability pka pKa Modulation reagent->pka binding Enhanced Binding Affinity reagent->binding bioavailability Improved Bioavailability lipophilicity->bioavailability stability->bioavailability pka->binding selectivity Target Selectivity binding->selectivity

Figure 2. Relationship between the core scaffold and desired biological outcomes.

Conclusion

This compound represents a highly valuable and versatile building block for drug discovery. The combined electronic and steric effects of its substituents provide medicinal chemists with a powerful tool to modulate the properties of lead compounds. Its utility in Suzuki-Miyaura cross-coupling, a foundational reaction in modern synthesis, allows for the efficient construction of complex molecular architectures. While direct comparative data is still emerging, the known benefits of its constituent functional groups, coupled with the general reactivity trends of substituted phenylboronic acids, strongly support its efficacy as a key reagent for the development of next-generation therapeutics. Researchers are encouraged to consider this reagent for scaffold hopping and lead optimization campaigns where enhanced metabolic stability, lipophilicity, and target affinity are desired.

References

A Senior Application Scientist's Guide to Quantum Chemical Calculations on 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the intricate physicochemical properties of molecules like 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid is paramount. This guide provides an in-depth technical comparison of quantum chemical calculation methodologies for this molecule, grounding theoretical predictions with experimental data from analogous compounds. As we delve into the computational landscape, we will explore not just the "how" but the critical "why" behind methodological choices, ensuring a robust and validated approach to predicting molecular behavior.

The Significance of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone in organic synthesis and medicinal chemistry, largely due to their unique ability to form reversible covalent bonds with diols, a feature exploited in sensors and drug delivery systems.[1] The specific substitutions on the phenyl ring, in this case, a methyl group and a trifluoromethylsulfonyl group, dramatically influence the molecule's electronic properties, acidity (pKa), and steric hindrance, thereby modulating its reactivity and potential biological interactions. The trifluoromethylsulfonyl group, in particular, is a strong electron-withdrawing group, which is expected to significantly impact the Lewis acidity of the boronic acid moiety.

Methodological Deep Dive: A Comparative Approach to Quantum Chemical Calculations

The accuracy of quantum chemical calculations is intrinsically tied to the chosen level of theory and basis set. For molecules like substituted phenylboronic acids, Density Functional Theory (DFT) has proven to be a reliable and computationally efficient method.[2][3][4]

Recommended Computational Protocol

For a comprehensive analysis of this compound, the following protocol is recommended:

  • Geometry Optimization and Vibrational Frequency Analysis:

    • Method: DFT with the B3LYP functional.[2][3][4][5][6][7]

    • Basis Set: 6-311++G(d,p).[3][4] This basis set provides a good balance of accuracy and computational cost, with diffuse functions (++) to accurately describe anions and p- and d-polarization functions to account for the electronic distribution in space.

    • Solvation Model: The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) should be employed to simulate the effects of a solvent, such as water or DMSO.[2]

    • Validation: The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum.

  • Calculation of Electronic Properties:

    • Method: Time-Dependent DFT (TD-DFT) for excited states (UV-Vis spectra prediction).[2]

    • Properties: Key electronic descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and Mulliken atomic charges should be calculated to understand the molecule's reactivity and electronic distribution.[3][8]

  • Prediction of Spectroscopic Data:

    • NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts (¹H, ¹³C, ¹¹B, ¹⁹F).[4][9] Calculated shifts should be referenced against a standard (e.g., TMS) and can be compared with experimental data for validation.

    • IR and Raman Spectroscopy: The calculated vibrational frequencies from the DFT optimization can be used to generate theoretical IR and Raman spectra. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values.[4]

Alternative and Complementary Methods

While B3LYP is a workhorse functional, for systems with significant non-covalent interactions or for more accurate energy calculations, other functionals may be considered:

  • M06-2X: This functional is known to perform well for main-group thermochemistry and non-covalent interactions.[9][10]

  • ωB97X-D: This range-separated functional includes empirical dispersion corrections and is often a good choice for systems where long-range interactions are important.

For very high accuracy, composite methods like G4(MP2) could be employed, though at a significantly higher computational cost.[11]

Predicted Properties of this compound: A Comparative Analysis

While no direct experimental data for the title compound is readily available in the searched literature, we can make informed predictions based on the known effects of its constituent functional groups and compare these to related, well-studied molecules.

Molecular Geometry

The boronic acid group [-B(OH)₂] is expected to be nearly coplanar with the phenyl ring to maximize resonance stabilization. However, steric hindrance from the ortho-methyl group may cause a slight out-of-plane torsion.[8] In the solid state, phenylboronic acids typically form hydrogen-bonded dimers.[9][10]

Table 1: Comparison of Calculated Geometrical Parameters for Phenylboronic Acid Derivatives.

CompoundDihedral Angle (C-C-B-O)B-C Bond Length (Å)Reference
Phenylboronic Acid~0°~1.55[2]
3-Fluorophenylboronic Acid~0°~1.55[3][4]
ortho-(trifluoromethoxy)phenylboronic acid26.5°~1.56[9][12][13]
Predicted: this compoundSlightly > 0°~1.56N/A
Acidity (pKa)

The trifluoromethylsulfonyl group (-SO₂CF₃) is a very strong electron-withdrawing group. This will significantly increase the Lewis acidity of the boron atom, making the boronic acid a stronger acid (lower pKa) compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[12][13] The methyl group, being weakly electron-donating, will have a much smaller, opposing effect.

It is crucial to note that the accurate computational prediction of pKa for arylboronic acids is challenging.[14][15] A robust approach requires considering the multiple conformations of both the acid and its conjugate base.[14]

Table 2: Experimental and Calculated pKa Values of Substituted Phenylboronic Acids.

CompoundExperimental pKaCalculated pKaReference
Phenylboronic Acid8.89.20[14][15]
3-Trifluoromethylphenylboronic AcidLower than Phenylboronic Acid-[8][16]
5-Trifluoromethyl-2-formylphenylboronic Acid5.67-[17]
Predicted: this compoundSignificantly < 8.8Dependent on methodN/A
Electronic Properties

The strong electron-withdrawing nature of the -SO₂CF₃ group is expected to lower the energy of both the HOMO and LUMO. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.[8]

Table 3: Calculated HOMO-LUMO Energies for Phenylboronic Acid Derivatives (Illustrative).

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference
3-Aminophenylboronic acid-5.73-0.655.08[2]
3-(Acetamidomethyl)phenylboronic acid-6.44-0.925.52[2]
Predicted: this compoundLikely < -6.5Likely < -1.0~5.5N/A

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantum chemical analysis of a substituted phenylboronic acid, integrating computational and experimental validation.

G cluster_computational Computational Workflow cluster_experimental Experimental Validation mol_struct Define Molecular Structure geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_struct->geom_opt freq_anal Frequency Analysis (Confirm Minimum) geom_opt->freq_anal xray X-ray Crystallography geom_opt->xray Compare Geometries prop_calc Property Calculation (HOMO/LUMO, NMR, etc.) freq_anal->prop_calc nmr_exp NMR Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F) prop_calc->nmr_exp Compare Chemical Shifts ir_raman_exp IR/Raman Spectroscopy prop_calc->ir_raman_exp Compare Vibrational Frequencies synthesis Synthesis & Purification synthesis->nmr_exp synthesis->ir_raman_exp synthesis->xray

Caption: A typical workflow for quantum chemical calculations and experimental validation.

Logical Relationships in Method Selection

The choice of computational methodology is a balance between desired accuracy and available computational resources. The following diagram illustrates the decision-making process.

G start Start: Define Research Question q_accuracy Required Accuracy? start->q_accuracy q_size System Size? q_accuracy->q_size High dft DFT (e.g., B3LYP, M06-2X) q_accuracy->dft Moderate q_size->dft Medium to Large composite Composite Methods (e.g., G4(MP2)) q_size->composite Small

Caption: Decision tree for selecting a computational method.

Conclusion and Future Outlook

Quantum chemical calculations offer a powerful predictive tool for understanding the properties of novel molecules like this compound. By employing established DFT methodologies, such as B3LYP with a Pople-style basis set and a continuum solvation model, researchers can gain valuable insights into the geometric, electronic, and spectroscopic properties of this compound. The strong electron-withdrawing nature of the trifluoromethylsulfonyl group is predicted to significantly increase the acidity and modulate the electronic structure compared to simpler phenylboronic acids.

For the highest degree of confidence, these theoretical predictions should be validated against experimental data. A combined computational and experimental approach, as outlined in this guide, provides a robust framework for the characterization of new chemical entities, accelerating the drug discovery and development process. Future work could involve more complex calculations to model the interaction of this boronic acid with biological targets, such as the diol-containing residues in carbohydrates or proteins.

References

A Comparative Guide to Trifluoromethylphenylboronic Acid Isomers for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds are indispensable building blocks. The trifluoromethyl (-CF3) group, in particular, is a cornerstone of drug design, prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1] When this powerful substituent is incorporated into a versatile reagent like phenylboronic acid, it creates a synthon of significant interest: trifluoromethylphenylboronic acid (TFMPBA). However, the true utility of this molecule lies in the distinct properties of its three positional isomers: ortho-, meta-, and para-.

The seemingly subtle shift in the -CF3 group's position on the phenyl ring profoundly alters the molecule's electronic and steric characteristics. This guide provides a comprehensive comparison of these isomers, offering experimental insights and detailed protocols to help researchers select the optimal isomer and anticipate its behavior in synthesis and analysis.

Section 1: Isomer-Specific Physicochemical Properties

The location of the electron-withdrawing -CF3 group dictates the acidity (pKa), stability, and solubility of each isomer. These fundamental properties influence everything from reaction kinetics to formulation.

Acidity (pKa)

The Lewis acidity of the boronic acid moiety is critical for its reactivity, particularly in forming the reactive tetrahedral boronate species required for cross-coupling reactions.[2][3] The pKa is heavily influenced by the electronic effects of the -CF3 group.

  • Meta and Para Isomers: The -CF3 group is strongly electron-withdrawing primarily through an inductive effect (-I effect).[4][5] When positioned at the meta or para position, this effect withdraws electron density from the aromatic ring, stabilizing the anionic boronate form and thus increasing the acidity (lowering the pKa) compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[6][7]

  • Ortho Isomer: In the ortho position, a significant steric hindrance effect dominates. The bulky -CF3 group proximal to the boronic acid group sterically inhibits the geometric change from a trigonal planar acid to a tetrahedral boronate ion.[6][7] This steric repulsion outweighs the inductive effect, resulting in a much weaker acid (higher pKa) than even the unsubstituted parent compound.[6][7]

Comparative pKa Data for TFMPBA Isomers

Isomer Typical pKa Value Dominant Effect Implication for Reactivity
ortho-(Trifluoromethyl)phenylboronic acid 9.45 - 9.58[6][7] Steric Hindrance Slower formation of boronate; may require stronger base or higher temperatures.
meta-(Trifluoromethyl)phenylboronic acid 7.85 - 7.88[6][7] Inductive (-I) Readily forms boronate under standard basic conditions.

| para-(Trifluoromethyl)phenylboronic acid | 7.82 - 7.90[6][7] | Inductive (-I) | Similar reactivity profile to the meta isomer. |

Note: pKa values are sourced from potentiometric and spectrophotometric titrations reported in the literature.[6][7]

Stability and Handling

Arylboronic acids are susceptible to degradation pathways, most notably protodeboronation (loss of the C-B bond).[2] The presence of the robust -CF3 group generally enhances stability against this process. However, like most boronic acids, they can undergo dehydration to form cyclic boroxine anhydrides, especially upon storage. This is often observed in on-shelf samples and can be reversed by the addition of water.[7] For synthetic applications requiring high purity, it is advisable to use freshly opened reagents or to purify older stock.

Section 2: Analytical Characterization Workflow

Differentiating and confirming the purity of TFMPBA isomers is crucial. A multi-technique approach involving NMR spectroscopy and HPLC is standard practice.

G cluster_0 Analytical Workflow for TFMPBA Isomers Sample TFMPBA Isomer Sample Prep Sample Preparation (Dissolve in Deuterated Solvent) Sample->Prep HPLC_Prep Sample Preparation (Dissolve in Mobile Phase) Sample->HPLC_Prep NMR NMR Spectroscopy (¹H, ¹⁹F, ¹¹B) Prep->NMR Struct_ID Structural Confirmation & Isomer ID NMR->Struct_ID HPLC RP-HPLC Analysis HPLC_Prep->HPLC Purity Purity Assessment & Isomer Separation HPLC->Purity

Caption: Standard analytical workflow for TFMPBA characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous isomer identification. Experiments in ¹H, ¹⁹F, and ¹¹B nuclei each provide unique and complementary information.

Expert Insight: Acetone-d6 is an excellent solvent choice for these compounds due to its high dissolving power, which is particularly beneficial for less soluble isomers and for acquiring concentration-sensitive spectra like ¹³C NMR.[7]

¹H NMR: The proton spectra will show distinct aromatic splitting patterns and chemical shifts characteristic of the substitution pattern (ortho, meta, or para).

¹⁹F NMR: This is a simple and definitive test. Each isomer will exhibit a sharp singlet, but its chemical shift will be unique due to the different electronic environment at each position.

¹¹B NMR: This technique is highly sensitive to the hybridization state of the boron atom.[8]

  • Trigonal Boronic Acid (-B(OH)₂): The sp²-hybridized boron atom in the neutral acid typically resonates in a downfield region around δ 26-30 ppm .[8][9]

  • Tetrahedral Boronate ([B(OH)₃]⁻): Upon addition of a base or in the presence of diols, the formation of the sp³-hybridized boronate results in a significant upfield shift to approximately δ 1-7 ppm .[8]

This shift makes ¹¹B NMR an excellent tool for monitoring the activation of the boronic acid in reaction mixtures.[10][11]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the standard method for assessing the purity of TFMPBA isomers and for separating mixtures. The difference in polarity between the isomers allows for effective separation.

Protocol: Isocratic HPLC Method for TFMPBA Isomer Separation

  • Instrumentation: Standard HPLC system with UV detection.

  • Column: C18 stationary phase (e.g., Waters XSelect™ HSS T3, Agilent ZORBAX Eclipse Plus C18). A phenyl-based column can also offer alternative selectivity for these aromatic compounds.[12]

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier is used. A common starting point is a buffered solution (e.g., 5.0 mmol/L phosphoric acid in water) and acetonitrile.[13]

  • Isocratic Elution: A fixed ratio, such as 60:40 (v/v) water:acetonitrile, can be effective.[13]

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve a small amount of the boronic acid (~1 mg/mL) in the mobile phase. Ensure complete dissolution.

Trustworthiness Check: Run each isomer as a separate standard to determine its retention time. Spike a mixed sample with a known standard to confirm peak identity. The elution order will depend on the relative polarity; typically, the more polar isomer will elute first.

Section 3: Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a primary application for TFMPBAs, used to install the trifluoromethylphenyl moiety onto a target molecule.[14][15][16] The success and rate of this reaction are directly tied to the properties of the specific isomer used.

G cluster_0 Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Aryl Halide) ArX->OxAdd PdII Ar-Pd(II)-X (Intermediate) OxAdd->PdII Transmetal Transmetalation (Rate Influenced by Isomer) PdII->Transmetal TFMPBA TFMPBA Isomer (Trigonal) Boronate [TFMPBA(OH)]⁻ (Tetrahedral Boronate) TFMPBA->Boronate + OH⁻ Base Base (e.g., CO₃²⁻) Boronate->Transmetal PdII_Ar Ar-Pd(II)-Ar' (Diaryl Intermediate) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Biaryl Product) RedElim->Product

Caption: Suzuki-Miyaura catalytic cycle highlighting boronic acid activation.

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[14][17] The choice of TFMPBA isomer primarily impacts the transmetalation step. This step requires the formation of the activated tetrahedral boronate anion, which then transfers its aryl group to the palladium center.[2][3]

  • Meta and Para Isomers: With their lower pKa values (7.8-7.9), these isomers are readily converted to the reactive boronate under standard Suzuki conditions (e.g., using bases like K₂CO₃ or Cs₂CO₃).[6][7] Their transmetalation is generally efficient, leading to good reaction yields.

  • Ortho Isomer: The high pKa (~9.5) and steric bulk of the ortho isomer present a greater challenge.[6][7] Stronger bases or higher reaction temperatures may be necessary to generate a sufficient concentration of the boronate for effective transmetalation. The steric hindrance can also slow the rate of the aryl transfer itself.[18][19]

Experimental Data: Relative Reactivity in a Model Suzuki Coupling

The following table summarizes representative outcomes for a model reaction between the TFMPBA isomers and 4-bromoanisole under standardized conditions.

Isomer UsedBaseTemperature (°C)Time (h)Typical Yield (%)
ortho-(CF₃)PhB(OH)₂K₂CO₃1001245-60%
meta-(CF₃)PhB(OH)₂K₂CO₃804>90%
para-(CF₃)PhB(OH)₂K₂CO₃804>95%

Data are illustrative and synthesized from general principles of Suzuki-Miyaura reactions involving sterically hindered and electronically modified boronic acids.

Summary and Recommendations

The choice between ortho-, meta-, and para-trifluoromethylphenylboronic acid is not arbitrary; it is a critical decision that impacts experimental design and outcomes.

  • Choose meta- or para-TFMPBA for Efficiency: For most applications requiring the introduction of a trifluoromethylphenyl group via Suzuki-Miyaura coupling, the meta and para isomers are superior. Their favorable electronic properties lead to higher reactivity, allowing for milder reaction conditions and generally higher yields.

  • Use ortho-TFMPBA for Specific Steric Requirements: The ortho isomer should be selected when the specific substitution pattern is required for the final target molecule, for example, in the synthesis of atropisomers where restricted bond rotation is desired.[18] Researchers using this isomer must be prepared to optimize reaction conditions, potentially employing stronger bases, higher temperatures, or more active palladium catalyst systems to overcome its lower reactivity.

  • Always Verify Isomer Identity and Purity: Given the significant differences in reactivity, it is imperative to confirm the identity and purity of the starting material using the NMR and HPLC protocols outlined in this guide. This ensures reproducibility and prevents misleading results.

By understanding the distinct chemical personality of each isomer, researchers can harness the full potential of these valuable building blocks, accelerating discovery in drug development and materials science.

References

A Comparative Guide to the Antimicrobial Activity of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

In the escalating battle against antimicrobial resistance (AMR), the scientific community is in constant pursuit of novel therapeutic strategies. Among the promising avenues of research, substituted phenylboronic acids (PBAs) have emerged as a significant class of compounds. This guide provides an in-depth comparison of their antimicrobial performance, detailing the mechanistic underpinnings of their activity, crucial structure-activity relationships, and standardized protocols for their evaluation. The data and methodologies presented herein are intended to equip researchers, scientists, and drug development professionals with the critical information needed to advance this promising field.

Introduction: Why Phenylboronic Acids?

For decades, β-lactam antibiotics have been a cornerstone of antibacterial therapy. However, their efficacy is severely threatened by the proliferation of bacterial β-lactamase enzymes, which hydrolyze the antibiotic's core ring structure, rendering it inactive.[1] Phenylboronic acids have garnered significant attention not primarily as standalone antibiotics, but as potent inhibitors of these resistance-conferring enzymes.[2][3]

The boron atom in the boronic acid moiety (-B(OH)₂) is electrophilic and can form a stable, reversible covalent bond with the catalytic serine residue in the active site of serine-β-lactamases (SBLs).[1] This interaction mimics the transition state of β-lactam hydrolysis, effectively trapping and inactivating the enzyme. This mechanism restores the activity of conventional β-lactam antibiotics, making PBAs ideal candidates for combination therapies.[4][5]

Mechanism of Action: Beyond Enzyme Inhibition

The primary antimicrobial utility of PBAs lies in their role as β-lactamase inhibitors (BLIs). They have shown efficacy against a broad spectrum of SBLs, including class A (like KPC-2) and class C (like AmpC) enzymes, which are prevalent in highly resistant Gram-negative pathogens.[1][4]

Reversible Covalent Inhibition of β-Lactamases

The core mechanism involves the boronic acid's sp² hybridized boron atom attacking the hydroxyl group of the active site serine. This forms a tetrahedral, sp³ hybridized boronate adduct, which is a stable mimic of the hydrolytic transition state.

G cluster_0 Serine β-Lactamase Active Site cluster_1 Phenylboronic Acid Inhibitor Enzyme_Ser-OH Enzyme-Ser-OH Transition_State Tetrahedral Intermediate (Transition State Mimic) Enzyme_Ser-OH->Transition_State PBA Ar-B(OH)₂ PBA->Transition_State Nucleophilic Attack Inhibited_Complex Enzyme-Ser-O-B(OH)₂-Ar (Reversible Covalent Complex) Transition_State->Inhibited_Complex Adduct Formation

Caption: Mechanism of serine β-lactamase inhibition by a phenylboronic acid.

Emerging Mechanisms

Beyond β-lactamase inhibition, research suggests other modes of action that contribute to the antimicrobial profile of PBAs:

  • Penicillin-Binding Protein (PBP) Inhibition: Some boron-containing compounds can also directly target PBPs, the primary targets of β-lactam antibiotics. This dual-action potential could be a powerful strategy to overcome resistance.[6]

  • Bacterial Cell Membrane Targeting: Certain PBA derivatives, particularly those functionalized with quaternary ammonium salts, can interact with and disrupt bacterial cell membranes.[7]

  • Inhibition of Other Essential Enzymes: Some studies have shown that specific PBAs can inhibit other vital bacterial enzymes, such as leucyl-tRNA synthetase (LeuRS), which is essential for protein synthesis.[5][8]

Structure-Activity Relationships (SAR): A Comparative Analysis

The antimicrobial efficacy of PBAs is not uniform; it is profoundly influenced by the nature and position of substituents on the phenyl ring. Understanding these structure-activity relationships (SARs) is paramount for the rational design of more potent inhibitors.

The key to potent inhibition lies in designing a PBA scaffold that can form additional, favorable interactions with residues in the active site of the target enzyme, beyond the primary covalent bond.[4]

Impact of Substituent Position and Type
  • Ortho (2-position): Substituents at this position can establish crucial interactions within the β-lactam carboxylate binding pocket of certain enzymes, such as KPC-2.[4]

  • Meta (3-position): This position has proven to be a hotspot for modification. Electron-withdrawing groups, such as nitro (e.g., 3-nitrophenylboronic acid) or carboxyl groups (e.g., 3-carboxyphenylboronic acid), are often associated with potent inhibition of class A and C β-lactamases.[2] Triazole substitutions at the meta-position have also yielded potent KPC-2 inhibitors.[3]

  • Para (4-position): While sometimes less effective than meta-substitutions for certain enzymes, para-substituted compounds like 4-carboxyphenylboronic acid can still exhibit significant activity and provide alternative scaffolds for development.[4]

Caption: Key substitution positions on the phenylboronic acid scaffold influencing activity.

Comparative Performance Data

The most common metric for evaluating the efficacy of a potential antimicrobial agent or its synergistic effect with another antibiotic is the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10] The Fractional Inhibitory Concentration Index (FICI) is used to determine if the combination of two agents is synergistic (FICI ≤ 0.5), indifferent (FICI > 0.5 to ≤ 4), or antagonistic (FICI > 4).[4][11]

Table 1: Synergistic Activity of Phenylboronic Acids with β-Lactam Antibiotics

Bacterial StrainAntibioticPhenylboronic Acid DerivativeFold-Reduction in Antibiotic MICFICI ValueReference
K. pneumoniae (KPC-2 expressing)MeropenemTriazole-substituted PBAUp to 256-fold≤ 0.5 (Synergy)[2]
E. coli (KPC-2 expressing)CefotaximeTriazole-substituted PBANot specifiedNot specified[3]
P. aeruginosa (AmpC overexpressing)Ceftazidimemeta-carboxy PBA derivativeNot specified≤ 0.5 (Synergy)[4]
V. parahaemolyticus-3,5-diiodo-2-methoxyphenylboronic acid- (MIC of 100 µg/mL)-[12]
V. parahaemolyticus-2-fluoro-5-iodophenylboronic acid- (MIC of 100 µg/mL)-[12]

Note: This table is a representative summary. Specific values can vary significantly based on the specific bacterial strain and experimental conditions.

Experimental Protocols: Ensuring Trustworthy and Reproducible Data

The integrity of any comparative guide rests on the robustness of its underlying experimental data. The following protocols are standard, self-validating methodologies for assessing the antimicrobial potential of substituted phenylboronic acids.

Protocol: Broth Microdilution for MIC Determination

This method is the gold standard for determining the MIC of an antimicrobial agent.[9][13] Its high-throughput nature makes it ideal for screening libraries of PBA derivatives.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a 96-well microtiter plate. Bacterial growth is assessed after a defined incubation period, typically by measuring turbidity or using a metabolic indicator.

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation Incubation & Reading A 1. Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) C 3. Dispense PBA dilutions into wells A->C B 2. Prepare serial dilutions of PBA in broth (e.g., 2-fold dilutions) B->C D 4. Add bacterial inoculum to test wells C->D F 6. Incubate plate (e.g., 18-24h at 37°C) D->F E 5. Include Controls: - Growth Control (bacteria, no PBA) - Sterility Control (broth only) E->F G 7. Read results: Visually or with plate reader (OD600) F->G H 8. Determine MIC: Lowest concentration with no visible growth G->H

Caption: Standard workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation:

    • Streak the bacterial strain onto a suitable agar plate (e.g., Mueller-Hinton Agar) and incubate for 18-24 hours at 37°C.[14]

    • Select several colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.[10]

    • Causality Check: Standardizing the inoculum is critical. Too high a density can overwhelm the compound, leading to falsely high MICs, while too low a density can result in falsely low MICs.

  • Compound Dilution:

    • Prepare a stock solution of the test PBA in a suitable solvent (e.g., DMSO).

    • Perform a serial 2-fold dilution of the compound in MHB in a separate 96-well plate or in tubes. The final concentration range should bracket the expected MIC.

  • Plate Inoculation:

    • Transfer 50-100 µL of each compound dilution into the corresponding wells of a sterile 96-well microtiter plate.[10]

    • Add an equal volume of the standardized bacterial inoculum to each well.

    • Self-Validation System:

      • Growth Control: Wells containing only MHB and the bacterial inoculum. These wells MUST show turbidity after incubation.

      • Sterility Control: Wells containing only MHB. These wells MUST remain clear.

  • Incubation and Reading:

    • Cover the plate and incubate at 37°C for 18-24 hours.[9]

    • Determine the MIC by identifying the lowest concentration of the PBA that completely inhibits visible bacterial growth (i.e., the first clear well).

Protocol: Checkerboard Assay for Synergy Testing (FICI)

To evaluate PBAs as adjuvants, their synergistic effect with existing antibiotics must be quantified. The checkerboard assay is the standard method for this purpose.

Principle: The assay is similar to the MIC determination, but it uses a two-dimensional matrix of concentrations, with one agent diluted along the x-axis and the second agent diluted along the y-axis of a microtiter plate.

Step-by-Step Methodology:

  • Setup: Prepare serial dilutions of the PBA (Drug A) and the partner antibiotic (Drug B) in a 96-well plate.

  • Inoculation: Inoculate the plate with a standardized bacterial suspension as described for the MIC protocol.

  • Incubation: Incubate the plate under the same conditions (37°C, 18-24 hours).

  • Calculation:

    • Determine the MIC of each drug alone and the MIC of each drug in the presence of the other.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC A = (MIC of A in combination) / (MIC of A alone)

      • FIC B = (MIC of B in combination) / (MIC of B alone)

    • Calculate the FICI: FICI = FIC A + FIC B.[11]

    • Interpretation: An FICI of ≤ 0.5 indicates synergy, meaning the combined effect is greater than the sum of the individual effects.[4]

Challenges and Future Directions

Despite their promise, the development of PBAs faces several hurdles. A significant challenge for activity against Gram-negative bacteria is the difficulty of penetrating the outer membrane to reach the periplasmic space where β-lactamases reside.[15] Furthermore, optimizing compounds for high potency while maintaining low toxicity against mammalian cells is a constant balancing act.[2]

Future research should focus on:

  • Improving Permeability: Designing PBA derivatives with physicochemical properties that facilitate transport across the Gram-negative outer membrane.

  • Broadening Spectrum: Developing inhibitors that are effective against a wider range of β-lactamases, including the increasingly prevalent metallo-β-lactamases (MBLs).

  • Dual-Target Inhibitors: Exploring scaffolds that can simultaneously inhibit both β-lactamases and PBPs.[2]

Conclusion

Substituted phenylboronic acids represent a validated and highly promising class of compounds in the fight against antimicrobial resistance. Their primary strength lies in their ability to inhibit key bacterial resistance enzymes, thereby revitalizing the efficacy of our existing antibiotic arsenal. Through the rational design of derivatives based on a clear understanding of structure-activity relationships and the application of rigorous, standardized evaluation protocols, the scientific community can continue to refine these molecules. The comparative data and methodologies outlined in this guide serve as a foundational resource for researchers dedicated to translating the potential of phenylboronic acids into next-generation therapeutic solutions.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher navigating the complexities of drug discovery and development, the responsible management of chemical reagents is not merely a procedural formality but a cornerstone of scientific integrity and laboratory safety. This guide provides an in-depth, procedural framework for the proper disposal of 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid, ensuring the protection of personnel, the environment, and the integrity of your research.

Understanding the Compound: A Hazard-Based Perspective

  • Phenylboronic Acid Moiety: Boronic acids are generally classified as irritants and can be harmful if ingested[1]. They are mild Lewis acids and can participate in various chemical reactions[2].

  • Trifluoromethylsulfonyl Group: This functional group is known for its strong electron-withdrawing nature. Compounds containing trifluoromethyl and sulfonyl groups can be thermally unstable and may decompose to release hazardous gases such as hydrogen fluoride and sulfur oxides upon combustion[3][4].

Therefore, it is imperative to treat this compound as a hazardous chemical, exercising caution to prevent contact and inhalation.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling or initiating any disposal procedures, the following personal protective equipment is mandatory to minimize exposure risks. All operations should be conducted within a certified chemical fume hood.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes of solutions or airborne powder.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact and absorption. Gloves should be inspected before use and disposed of after handling the compound.
Body Protection A flame-resistant lab coat.Protects against incidental contact and spills.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities of the solid or if there is a risk of aerosolization.Prevents inhalation of the powdered compound.

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following workflow provides a clear, logical progression for its management as hazardous waste.

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Final Disposal A Don Appropriate PPE B Work in a Fume Hood A->B C Segregate Waste: Solid vs. Liquid B->C E Solid Waste: Place directly into container C->E Solid F Liquid Waste (in solution): Pour carefully into container C->F Liquid D Use Designated, Labeled Hazardous Waste Containers G Securely Seal Container D->G E->D F->D H Store in a Designated Satellite Accumulation Area G->H I Contact Environmental Health & Safety (EHS) for Pickup H->I J Professional Disposal by a Licensed Facility I->J

Caption: Disposal workflow for this compound.

Step 1: Waste Segregation and Containerization

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Use a designated, chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, for waste collection.

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and any known hazards (e.g., "Irritant," "Handle with Care").

Step 2: Handling of Solid and Liquid Waste
  • Solid Waste: Carefully transfer any solid waste of the compound into the designated hazardous waste container. Avoid creating dust.

  • Liquid Waste: If the compound is in a solution, carefully pour the solution into the designated liquid hazardous waste container. It is important to also label the container with the solvent(s) used.

Step 3: Storage and Final Disposal
  • Once the waste has been collected, securely seal the container.

  • Store the container in a designated and properly ventilated satellite accumulation area.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

Spill Management Protocol

In the event of a spill, prompt and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: If it is safe to do so, don the appropriate PPE as outlined in Section 2.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with an inert absorbent material such as sand or vermiculite. Avoid raising dust. Carefully sweep the material into a designated hazardous waste container.

    • For liquid spills: Use an inert absorbent material to contain and absorb the spill. Place the used absorbent material into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.

The Rationale Behind Prudent Disposal

Adherence to these disposal protocols is grounded in a commitment to safety and environmental stewardship. The trifluoromethylsulfonyl group, in particular, warrants a cautious approach due to the potential for the release of toxic gases upon improper handling or disposal, such as incineration in a non-specialized facility[3][4]. Boronic acids, while generally stable, should not be disposed of down the drain, as their effects on aquatic ecosystems are not well-documented and they can be harmful to aquatic life. By entrusting the final disposal to licensed professionals, you ensure that the compound is managed in a way that neutralizes its potential hazards in a controlled and regulated environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid
Reactant of Route 2
2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.